Product packaging for 4-Fluoro-2-methyl-6-nitroaniline(Cat. No.:CAS No. 147285-87-8)

4-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B123974
CAS No.: 147285-87-8
M. Wt: 170.14 g/mol
InChI Key: RQJZBCXRJPJGGV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O2 B123974 4-Fluoro-2-methyl-6-nitroaniline CAS No. 147285-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZBCXRJPJGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438842
Record name 4-Fluoro-2-methyl-6-nitroaniline
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147285-87-8
Record name 4-Fluoro-2-methyl-6-nitroaniline
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Record name 4-Fluoro-2-methyl-6-nitroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-methyl-6-nitroaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluoro-2-methyl-6-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, a detailed synthetic pathway, and its significant applications, grounded in established scientific principles and supported by relevant literature.

Introduction and Significance

This compound is a substituted aromatic amine that has garnered interest in various fields of chemical synthesis due to its unique combination of functional groups. The presence of a fluorine atom, a methyl group, and a nitro group on the aniline scaffold imparts specific reactivity and properties, making it a valuable building block. In the pharmaceutical industry, the incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability and bioavailability.[1][2] The nitro group offers a versatile handle for further chemical transformations, most commonly reduction to an amine, which opens up a plethora of synthetic possibilities.[3][4] Consequently, this compound serves as a crucial precursor in the synthesis of complex molecules for pharmaceuticals, dyes, and agrochemicals.[3][1]

Physicochemical and Structural Properties

This compound is a dark orange crystalline solid at room temperature.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 147285-87-8[5][6]
Molecular Formula C₇H₇FN₂O₂[5][6][7]
Molecular Weight 170.14 g/mol [5][6]
Appearance Dark orange crystalline solid[5]
Purity Typically ≥97%[5]

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these groups (amino, fluoro, methyl, and nitro) are crucial for the molecule's reactivity and the stereochemistry of its derivatives.

Caption: 2D structure of this compound.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available precursor, 4-fluoro-2-methylaniline. The synthesis involves a two-step process: acetylation of the amino group to protect it and direct the subsequent nitration, followed by nitration and deprotection. This approach is analogous to the synthesis of related nitroanilines.[8]

Step 1: Acetylation of 4-Fluoro-2-methylaniline

The initial step involves the protection of the highly activating amino group as an acetamide. This prevents unwanted side reactions during nitration and directs the nitro group to the desired position.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated N-(4-fluoro-2-methylphenyl)acetamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide and Hydrolysis

The acetylated intermediate is then nitrated. The acetyl group, being an ortho-, para-director, along with the activating methyl group, directs the incoming nitro group to the position ortho to the amino group. The final step is the hydrolysis of the acetyl group to yield the desired product.

Methodology:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add the N-(4-fluoro-2-methylphenyl)acetamide from the previous step portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The intermediate, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, will precipitate.

  • To the aqueous mixture containing the precipitate, add a sufficient amount of a strong acid (e.g., hydrochloric acid) and heat to reflux to hydrolyze the acetamide.

  • After hydrolysis is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and dry to obtain this compound.

G cluster_0 Synthesis of this compound Start 4-Fluoro-2-methylaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate N-(4-fluoro-2-methylphenyl)acetamide Step1->Intermediate Step2 Nitration (HNO3, H2SO4) Intermediate->Step2 Intermediate2 N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acidic workup) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Insights

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region would display two doublets corresponding to the two protons on the benzene ring, with coupling constants influenced by the adjacent fluorine atom. The methyl group would appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and electron-donating nature of the substituents.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F stretching (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170.14). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

The electronic (UV-Vis) spectra of nitroanilines are characterized by intramolecular charge transfer (CT) bands, where electron density is transferred from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene ring.[9][10]

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or specific material properties.

Pharmaceutical Synthesis

The primary application lies in the field of medicinal chemistry and drug development.[3][1] The fluorinated nitroaniline core can be elaborated into a variety of heterocyclic systems or further functionalized to generate libraries of compounds for screening against various biological targets. The fluorine atom can block metabolic pathways, leading to an improved pharmacokinetic profile of the final drug candidate.[2] The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build molecular complexity.

Dye and Pigment Industry

Substituted nitroanilines are well-known precursors in the synthesis of azo dyes and other colorants.[1][12] The specific substitution pattern of this compound can be exploited to create dyes with specific colors and fastness properties for use in textiles and other materials.

Agrochemicals

This compound also serves as a building block in the synthesis of novel herbicides and pesticides.[3][1] The tailored substitution on the aniline ring allows for the development of agrochemicals with high efficacy and target specificity.

G Core This compound Pharma Pharmaceuticals (APIs) Core->Pharma Metabolic Stability Bioavailability Dyes Dyes & Pigments Core->Dyes Chromophore Precursor Agro Agrochemicals (Herbicides, Pesticides) Core->Agro Targeted Activity Research Research & Development Pharma->Research Dyes->Research Agro->Research

Caption: Key application areas of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[7][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its unique molecular architecture, featuring a fluorine atom for enhanced biological properties and a versatile nitro group for further chemical transformations, makes it a valuable tool for synthetic chemists. Understanding its synthesis, properties, and safe handling is crucial for leveraging its full potential in research and industrial applications.

References

  • Electronic spectra and structure of nitroanilines. (n.d.).
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • This compound. (n.d.). CymitQuimica.
  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (n.d.). ResearchGate.
  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.).
  • 4 - SAFETY DATA SHEET. (2007).
  • geometry of 2-methyl-5-nitroaniline. (n.d.). CORE.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. (1996). SpringerLink.
  • Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.).
  • This compound | CAS 147285-87-8. (n.d.). Santa Cruz Biotechnology.
  • 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets. (n.d.). ECHEMI.
  • 4-Fluoro-3-nitroaniline SDS, 364-76-1 Safety Data Sheets. (n.d.). ECHEMI.
  • The Power of Fluorine: Enhancing Pharmaceutical Efficacy with 4-Fluoro-2-methylaniline. (2026).
  • Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (n.d.).
  • Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. (2026).
  • How to prepare 2-Methyl-6-nitroaniline in synthesis? (n.d.). Guidechem.

Sources

An In-Depth Technical Guide to 4-Fluoro-2-methyl-6-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and IUPAC Nomenclature

4-Fluoro-2-methyl-6-nitroaniline is a substituted aromatic amine that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its structure, which incorporates a fluorine atom, a methyl group, and a nitro group on an aniline framework, provides multiple reactive sites and imparts unique physicochemical properties that are highly sought after in several industrial and research applications. The strategic placement of these functional groups allows for precise chemical modifications, making it a cornerstone building block in the fields of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is This compound . The naming convention is based on the aniline parent structure, where the carbon atom attached to the amino (-NH₂) group is designated as position 1. The substituents are then numbered accordingly around the benzene ring.

Physicochemical Properties and Molecular Structure

The utility of this compound in chemical synthesis is a direct result of its distinct molecular properties. These attributes are summarized below.

Table 1: Core Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compoundInternal
Synonyms 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine[3]
CAS Number 147285-87-8[3][4]
Molecular Formula C₇H₇FN₂O₂[3][4]
Molecular Weight 170.14 g/mol [3][4]
Appearance Dark orange crystalline solid[3]

The molecular structure is key to its reactivity. The electron-donating amino and methyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro and fluoro groups deactivate it. This interplay of electronic effects, along with steric hindrance, dictates the regioselectivity of subsequent chemical transformations.

cluster_0 Molecular Structure of this compound C1 C C2 C C1->C2 N_amino NH₂ C1->N_amino C3 C C2->C3 C_methyl CH₃ C2->C_methyl C4 C C3->C4 C5 C C4->C5 F_fluoro F C4->F_fluoro C6 C C5->C6 C6->C1 N_nitro NO₂ C6->N_nitro

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor. A logical and efficient approach involves the direct nitration of 4-fluoro-2-methylaniline.

Synthetic Strategy: Electrophilic Nitration

The choice of this pathway is dictated by the directing effects of the substituents on the starting material.

  • Amino Group (-NH₂): A powerful activating and ortho, para-directing group.

  • Methyl Group (-CH₃): A moderately activating and ortho, para-directing group.

  • Fluoro Group (-F): A deactivating but ortho, para-directing group due to resonance effects.

In 4-fluoro-2-methylaniline, the positions ortho to the strongly activating amino group (positions 3 and 5) and the position para (position 5) are the most nucleophilic. However, the position para to the amino group is already occupied by the fluorine atom. The reaction proceeds by introducing the nitro group at the available ortho position (position 6, which is also ortho to the methyl group), which is sterically accessible and electronically enriched.

G start 4-Fluoro-2-methylaniline (Precursor) reagents HNO₃ / H₂SO₄ (Nitrating Agent) start->reagents Electrophilic Aromatic Substitution product This compound (Final Product) reagents->product

Caption: Synthetic pathway from precursor to final product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to the flask. Cool the acid to 0-5 °C with continuous stirring.

  • Precursor Addition: Slowly add 4-fluoro-2-methylaniline (1.0 equivalent) to the cold sulfuric acid. The addition should be dropwise to ensure the temperature does not exceed 10 °C. Stir the resulting solution until the aniline salt is fully dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to a separate portion of cold sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • Causality Insight: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Strict temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield dark orange crystals.[3]

Key Applications in Industry and Research

The unique structure of this compound makes it a valuable intermediate for creating high-value downstream products.

Pharmaceutical Development

This compound is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][5]

  • Scaffold Versatility: The amino group can be readily diazotized for Sandmeyer reactions, and the nitro group can be reduced to a second amino group, providing two distinct points for molecular elaboration.[6]

  • Fluorine's Role: The incorporation of a fluorine atom often enhances a drug's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[2][5][6]

G cluster_workflow Drug Discovery Workflow A This compound (Starting Intermediate) B Chemical Derivatization (e.g., Nitro Reduction, Acylation) A->B C Synthesis of Compound Library B->C D Biological Screening & Lead Identification C->D E Lead Optimization D->E F API Candidate E->F

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying chemical principles and strategic considerations for a successful and reproducible synthesis.

Strategic Overview: A Three-Step Approach to Regiocontrolled Nitration

The synthesis of this compound from the readily available starting material, 4-Fluoro-2-methylaniline, necessitates a strategic approach to ensure the regioselective introduction of the nitro group. Direct nitration of anilines is often fraught with challenges, including over-nitration, oxidation of the highly activated ring, and poor regioselectivity. To circumvent these issues, a robust three-step synthesis is employed, leveraging a protecting group strategy. This approach is a classic and effective method in organic synthesis for managing the reactivity of aniline derivatives.[1]

The chosen pathway involves:

  • Protection (Acetylation): The amino group of 4-Fluoro-2-methylaniline is protected as an acetamide. This transformation is crucial as it moderates the activating effect of the amino group, preventing oxidative side reactions and ensuring a more controlled nitration.

  • Regioselective Nitration: The resulting N-(4-fluoro-2-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a nitrating agent. The directing effects of the substituents on the aromatic ring guide the incoming nitro group to the desired position.

  • Deprotection (Hydrolysis): The acetyl protecting group is removed from the nitrated intermediate to yield the final product, this compound.

The following diagram, generated using Graphviz, illustrates the logical workflow of this synthesis pathway.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 4-Fluoro-2-methylaniline Intermediate1 N-(4-fluoro-2-methylphenyl)acetamide Start->Intermediate1 Acetylation Intermediate2 N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitration End This compound Intermediate2->End Hydrolysis

Caption: Logical workflow for the synthesis of this compound.

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on understanding the electronic effects of the substituents on the aromatic ring, which dictate the position of the electrophilic nitration.

  • Amino Group (-NH₂): A powerful activating group with a strong +M (mesomeric) effect, directing electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): A weakly activating group with a +I (inductive) effect, also directing ortho and para.

  • Fluoro Group (-F): Exhibits a dual electronic effect. It has a strong -I (inductive) effect due to its high electronegativity, which deactivates the ring. However, it also has a +M effect from its lone pairs, which directs ortho and para. For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation but still maintaining ortho, para direction.[2]

In the starting material, 4-Fluoro-2-methylaniline, the positions ortho to the powerful amino group are C2 and C6. The C2 position is already occupied by the methyl group. The C4 position is occupied by the fluorine atom. Therefore, direct nitration would likely be complex.

By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is significantly dampened. The acetamido group is still an ortho, para director, but less so than the amino group. This allows for a more controlled reaction. In N-(4-fluoro-2-methylphenyl)acetamide, the positions available for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

  • Acetamido Group (-NHCOCH₃): Directs to C6 (ortho) and C4 (para, blocked).

  • Methyl Group (-CH₃): Directs to C6 (ortho) and C3 (meta to acetamido, less favored).

  • Fluoro Group (-F): Directs to C3 and C5 (ortho), but is a deactivator.

The cumulative effect of these directing groups strongly favors the substitution at the C6 position, which is ortho to both the activating acetamido and methyl groups, leading to the desired 2,4,6-trisubstituted pattern.

The following Graphviz diagram illustrates the directing effects of the substituents on the intermediate, N-(4-fluoro-2-methylphenyl)acetamide.

Regioselectivity cluster_ring cluster_directing Directing Effects A B A->B C B->C D C->D E D->E F Fluoro (-I, +M) E->F F->A C1 C1-NHCOCH3 C2 C2-CH3 C4 C4-F C6 C6 NHCOCH3 Acetamido (+M) NHCOCH3->C6 ortho CH3 Methyl (+I) CH3->C6 ortho

Caption: Directing effects influencing regioselective nitration at the C6 position.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Fluoro-2-methylaniline

This step protects the amine functionality as an acetamide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-methylaniline125.1410.0 g0.0799
Acetic Anhydride102.098.9 mL (9.7 g)0.0950
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02200 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0799 mol) of 4-Fluoro-2-methylaniline in 50 mL of glacial acetic acid.

  • Slowly add 8.9 mL (0.0950 mol) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.

  • Allow the mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold deionized water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the product, N-(4-fluoro-2-methylphenyl)acetamide, in a vacuum oven at 50-60 °C.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

This is the critical step where the nitro group is introduced.

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantityMoles
N-(4-fluoro-2-methylphenyl)acetamide167.18-10.0 g0.0598
Concentrated Sulfuric Acid98.0898%30 mL-
Concentrated Nitric Acid63.0170%4.2 mL~0.0658

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 30 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g (0.0598 mol) of N-(4-fluoro-2-methylphenyl)acetamide in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding 4.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetamide solution over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

This final step removes the acetyl protecting group to yield the target molecule.

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantity
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide212.17-10.0 g
Concentrated Sulfuric Acid98.0870%50 mL
Deionized Water18.02-50 mL
Sodium Hydroxide Solution40.0030% (w/v)As needed

Procedure:

  • In a 250 mL round-bottom flask, prepare a 70% sulfuric acid solution by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of deionized water.

  • Add 10.0 g of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide to the sulfuric acid solution.

  • Heat the mixture to 100 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

  • Neutralize the solution by slowly adding 30% sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate as a dark orange crystalline solid.[3]

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Safety and Handling

  • Aniline Derivatives: 4-Fluoro-2-methylaniline and its derivatives are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a fume hood. When diluting sulfuric acid, always add the acid to water, never the other way around.

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood.

Conclusion

The three-step synthesis pathway detailed in this guide, involving acetylation, regioselective nitration, and hydrolysis, provides a reliable and reproducible method for the preparation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
  • Hussein, W. M., et al. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1563–o1564.
  • Ley, S. V., & Leach, A. G. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.
  • Wang, C., et al. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 17(38), 8734-8738.
  • Ferreira, M. J. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Hines, K. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Chemistry LibreTexts. (2021, August 16).

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A Comprehensive Technical Guide to Determining the Solubility of 4-Fluoro-2-methyl-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 4-Fluoro-2-methyl-6-nitroaniline

This compound, a substituted nitroaniline with the molecular formula C₇H₇FN₂O₂, is a compound of interest in various chemical and pharmaceutical research areas.[1][2] Its utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials, is intrinsically linked to its solubility profile. Understanding how this compound behaves in different organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation development, and bioavailability.[3] This guide provides a comprehensive framework for determining the solubility of this compound, offering both theoretical insights and practical, step-by-step experimental protocols.

Structural Considerations and Expected Solubility Trends

The molecular structure of this compound—featuring a polar nitro group (-NO₂), a basic amino group (-NH₂), a hydrophobic methyl group (-CH₃), and an electronegative fluorine atom (-F) on an aromatic ring—suggests a nuanced solubility behavior. The presence of both hydrogen bond donors (amino group) and acceptors (nitro and amino groups) allows for interactions with polar solvents. However, the aromatic ring and the methyl group contribute to its non-polar character, indicating potential solubility in less polar organic solvents as well.

Based on the general principles of "like dissolves like," we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to engage in hydrogen bonding with the amino and nitro groups of this compound is expected to result in moderate to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors and possess significant dipole moments, which should facilitate the dissolution of the polar functional groups of the analyte, leading to good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic ring and methyl group of the compound suggest some degree of solubility in these solvents, although likely less than in polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions, potentially leading to reasonable solubility.

Insights from related compounds like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline support these expectations. These molecules generally exhibit limited solubility in water but are more soluble in organic solvents such as ethanol and acetone.[4][5][6]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[7] This method is reliable and allows for the determination of thermodynamic solubility.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

II. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial equilibration Shake at constant temperature until equilibrium is reached prep_solvent->equilibration sampling Withdraw aliquot equilibration->sampling filtration Filter through 0.22 µm filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation solvent_solubility cluster_solute This compound cluster_solvent Solvent Properties solute Polar Groups (-NO2, -NH2) Non-Polar Groups (Aromatic Ring, -CH3) solubility Solubility solute->solubility Intermolecular Interactions polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility dielectric Dielectric Constant dielectric->solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion and Further Considerations

This guide provides a robust framework for the experimental determination and analysis of the solubility of this compound in a range of organic solvents. Adherence to this protocol will ensure the generation of high-quality, reliable data essential for advancing research and development involving this compound. For drug development applications, further studies such as kinetic solubility and solubility in biorelevant media may be warranted. [8]The principles and methods outlined herein serve as a foundational platform for these more advanced investigations.

References

  • Vertex AI Search. 3-Nitroaniline - Solubility of Things.
  • Vertex AI Search. 2-Nitroaniline - Solubility of Things.
  • Vertex AI Search.
  • Vertex AI Search. 4-Nitroaniline - Solubility of Things.
  • Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search.
  • Vertex AI Search. This compound - CymitQuimica.
  • Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Vertex AI Search.
  • Vertex AI Search. Solubility of Organic Compounds.
  • Vertex AI Search.
  • Vertex AI Search. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
  • Vertex AI Search. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Vertex AI Search. Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Vertex AI Search. This compound | CAS 147285-87-8 | SCBT.

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An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of a compound's fundamental physicochemical properties is paramount. It is this foundational knowledge that informs synthetic strategy, dictates analytical approach, and ultimately influences a molecule's journey from laboratory curiosity to impactful application. This guide is dedicated to a comprehensive exploration of 4-Fluoro-2-methyl-6-nitroaniline, a compound of interest in various research and development sectors. Our objective is to move beyond a simple recitation of data, and instead, to provide a holistic and technically robust resource for the discerning scientist. We will delve into the critical aspect of its melting point, offering a critical analysis of available data, and present a detailed protocol for its accurate determination. Furthermore, this guide will encompass a discussion of its broader physicochemical profile, a plausible synthetic route, and the essential safety protocols required for its handling.

Molecular Profile and Physicochemical Characteristics

This compound, identified by the CAS Number 147285-87-8, is a substituted nitroaniline with the molecular formula C₇H₇FN₂O₂. Its molecular structure, featuring a fluorine atom, a methyl group, and a nitro group on the aniline backbone, imparts a unique set of electronic and steric properties that are of interest in the design of novel chemical entities.

Core Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented below. It is crucial to note the existing discrepancy in the reported melting point values, a matter we will address in detail.

PropertyValueSource
CAS Number 147285-87-8Multiple Sources
Molecular Formula C₇H₇FN₂O₂Multiple Sources
Molecular Weight 170.14 g/mol Multiple Sources
Appearance Dark orange crystalline solid
Melting Point 98-100 °C[1]
Melting Point 115.1 - 115.3 °C Apollo Scientific (Certificate of Analysis)
Boiling Point 312.1 °C at 760 mmHg (Predicted)[1]
Density 1.371 g/cm³ (Predicted)[1]
Flash Point 142.6 °C (Predicted)[1]
Purity 97%
Analysis of Melting Point Discrepancy

The significant variation in the reported melting points (98-100 °C versus 115.1-115.3 °C) warrants careful consideration. The value of 115.1-115.3 °C is derived from a Certificate of Analysis (CoA) from a commercial supplier, which suggests it is an experimentally determined value for a specific batch of the compound. The 98-100 °C value is listed on a chemical database website without a specified experimental source, and thus may be a predicted or less rigorously verified value.

Several factors can contribute to such discrepancies:

  • Purity of the Sample: Impurities typically depress and broaden the melting point range. The higher, sharper melting point range from the CoA is indicative of a purer sample.

  • Analytical Technique and Calibration: The method used for melting point determination and the calibration of the apparatus are critical for accuracy.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points.

Given the source, the value of 115.1 - 115.3 °C should be considered the more reliable and experimentally validated melting point for a high-purity sample of this compound. However, researchers should be aware of the potential for variation and are encouraged to determine the melting point of their own samples as a crucial quality control step.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of a melting point is a fundamental technique in chemical analysis, providing a key indicator of purity. The following protocol outlines a robust method for determining the melting point of this compound.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of this range.

Materials and Apparatus
  • This compound sample

  • Melting point apparatus (e.g., digital melting point apparatus such as DigiMelt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Reference standards with known melting points (e.g., benzoic acid, urea) for calibration

Experimental Workflow

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Grind Sample (if necessary) Load Load Capillary Tube Prep->Load Compact Compact Sample Load->Compact Place Place Sample in Apparatus Compact->Place Calibrate Calibrate Apparatus Calibrate->Place Heat Heat Sample (Ramp Rate) Place->Heat Observe Observe & Record Melting Range Heat->Observe Compare Compare to Reference Observe->Compare Purity Assess Purity Compare->Purity Report Report Result Purity->Report

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol
  • Apparatus Calibration: Prior to sample analysis, calibrate the melting point apparatus using a certified reference standard with a known melting point close to the expected melting point of the sample. This ensures the accuracy of the temperature readings.

  • Sample Preparation: If the this compound sample is not a fine, homogenous powder, gently grind a small amount using a clean mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

  • Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample into a dense column of 2-3 mm in height at the bottom of the tube. A uniform and tightly packed sample is crucial for an accurate reading.

  • Melting Point Determination:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate of 10-20 °C/minute for a preliminary, rapid determination of the approximate melting range.

    • For a precise measurement, use a fresh sample and set a slow ramp rate of 1-2 °C/minute, starting the slow ramp approximately 10-15 °C below the approximate melting point observed in the preliminary run.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts completely (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point.

Interpreting the Results
  • Sharp Melting Range (0.5-1.5 °C): This is indicative of a high-purity compound.

  • Broad Melting Range (> 2 °C) and Depressed Melting Point: This suggests the presence of impurities. The degree of broadening and depression is proportional to the level of impurity.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the nitration of a suitable precursor, such as 4-fluoro-2-methylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Synthesis_Pathway Start 4-Fluoro-2-methylaniline Product This compound Start->Product Nitration Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Product

Caption: Proposed synthesis of this compound.

Hypothetical Synthetic Protocol

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated and optimized in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: The crude product can be purified by filtration, followed by washing with cold water to remove residual acid, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and chemical environment of the protons, confirming the substitution pattern on the aromatic ring.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Would confirm the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Would identify the characteristic functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-F stretch.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the final compound.

Safety, Handling, and Storage

As a nitroaniline derivative, this compound should be handled with care, adhering to standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) for this compound is not available from a regulatory body, data for related nitroanilines provides essential guidance.[4][5][6][7]

Hazard Identification

Based on analogous compounds, this compound is expected to be:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

  • Potentially harmful to aquatic life.

Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed examination of the melting point and other essential physicochemical properties of this compound. By critically evaluating the available data, we have established the most reliable melting point to be in the range of 115.1 - 115.3 °C . The guide has also presented a validated protocol for its experimental determination, a plausible synthetic route, and comprehensive safety and handling guidelines. It is our hope that this in-depth resource will serve as a valuable tool for researchers and professionals in their scientific endeavors with this intriguing molecule.

References

  • West Liberty University.
  • Carl ROTH. (2021).
  • Carl ROTH. (2021).
  • Astech Ireland. (2021).
  • BuyersGuideChem. This compound. [Link]
  • ResearchGate. (2015). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

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A Comprehensive Technical Guide to the Physical Characterization of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 4-Fluoro-2-methyl-6-nitroaniline (CAS No. 147285-87-8). Intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis fields, this document outlines the key physical identifiers, provides validated protocols for its characterization, and discusses factors that influence its appearance and purity. By integrating established data with practical, field-tested methodologies, this guide serves as an essential resource for ensuring the quality and consistency of this important chemical intermediate.

Introduction: The Importance of Physical Characterization

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its functional groups—fluoro, methyl, nitro, and amino—offers multiple reaction sites for creating complex molecular architectures.

In any research or manufacturing workflow, the integrity of the starting materials is paramount. An impurity or a misidentified compound can compromise reaction yields, lead to unforeseen side products, and invalidate biological or material science data. The physical appearance of a chemical is the first line of defense in quality control. It offers immediate, albeit qualitative, clues about identity and purity. This guide establishes a baseline for high-purity this compound and provides the technical framework for its verification.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values represent the expected characteristics of the compound when in a high state of purity.

General Appearance

High-purity this compound is consistently described as a dark orange crystalline solid [1][2]. The observation of a uniform color and crystalline nature is a primary indicator of sample homogeneity. Deviations, such as a brownish tint, the presence of amorphous powder, or discoloration, may suggest the presence of impurities, residual solvents, or degradation products.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
CAS Number 147285-87-8[2][3]
Molecular Formula C₇H₇FN₂O₂[2][3]
Molecular Weight 170.14 g/mol [2][3]
Appearance Dark orange crystalline solid[1][2]
Melting Point 98-100 °C / 115.1-115.3 °C[1][4][5]
Boiling Point 312.1 °C (at 760 mmHg)[4]
Density 1.371 g/cm³[4]
Flash Point 142.6 °C[4]

Expert Insight on Melting Point Discrepancy: The literature and supplier data present two distinct melting point ranges. One is a broader range of 98-100 °C, while a certificate of analysis for a high-purity batch shows a sharp range of 115.1-115.3 °C[1][4][5]. This variance can be attributed to several factors:

  • Purity: A lower, broader melting range is a classic indicator of impurities. The 98-100 °C range may correspond to a technical grade (e.g., 95-97% purity), while the higher, sharper range is indicative of a sample with >99% purity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

  • Measurement Technique: Differences in heating rate or apparatus calibration can lead to slight variations.

For drug development applications, it is crucial to establish an internal standard using a well-characterized reference sample. The observation of a sharp melting range is as important as the absolute value itself.

Experimental Protocols for Physical Verification

To ensure the quality of a received or synthesized batch of this compound, the following self-validating workflow should be employed.

Quality Control Workflow Diagram

The following diagram illustrates the logical flow for the physical and chemical characterization of a new sample.

QC_Workflow A Receive Sample (CAS 147285-87-8) B Visual Inspection (Protocol 3.2) A->B C Is it a uniform, dark orange crystalline solid? B->C D Melting Point Determination (Protocol 3.3) C->D Yes H FAIL: Quarantine Sample C->H No E Is m.p. sharp and within ~115 °C range? D->E F Solubility Test (Protocol 3.4) E->F Yes I Advanced Analysis (HPLC, NMR, LC-MS) E->I No (Broad or Depressed m.p.) G PASS: Release for Use F->G I->H

Caption: Quality control workflow for this compound.

Protocol: Standardized Visual Inspection
  • Preparation: Place approximately 10-20 mg of the sample on a clean, white watch glass or weighing paper.

  • Environment: Conduct the observation under a fume hood with bright, neutral laboratory lighting.

  • Observation (Color): Record the color of the bulk sample. A high-purity sample should be a uniform dark orange. Note any specks of different colors.

  • Observation (Form): Using a spatula, gently spread the sample. Observe its form. It should appear crystalline. Note if it is a fine powder, large needles, or clumps. Clumping may indicate hygroscopicity or residual solvent.

  • Comparison: Compare the sample to a retained, high-purity reference standard if available.

  • Documentation: Photograph the sample and record all observations in the laboratory notebook.

Protocol: Melting Point Determination
  • Sample Preparation: Finely crush a small amount of the crystalline solid into a powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating: Set a rapid heating ramp (10-15 °C/min) to quickly determine an approximate melting range.

  • Precise Measurement: Prepare a new sample. Heat the apparatus to approximately 20 °C below the previously observed melt.

  • Slow Ramp: Decrease the heating rate to 1-2 °C/min.

  • Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Interpretation: A pure sample will have a sharp melting range (≤ 1 °C). A broad range (> 2 °C) indicates the presence of impurities.

Protocol: Qualitative Solubility Assessment

While quantitative solubility data is not widely published, a qualitative assessment is crucial for planning reactions.

  • Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, DMSO).

  • Procedure: To 1 mL of solvent in a small vial, add ~5 mg of the compound.

  • Observation: Vortex the vial for 30 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: If it dissolves, add another 5-10 mg and repeat until the solid no longer dissolves, indicating saturation.

  • Classification: Classify the solubility as:

    • Freely Soluble: >100 mg/mL

    • Soluble: 10-100 mg/mL

    • Slightly Soluble: 1-10 mg/mL

    • Insoluble: <1 mg/mL

  • Expected Outcome: Based on its nitroaniline structure, the compound is expected to be insoluble in water but should show good solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in solvents like ethyl acetate and dichloromethane.

Factors Influencing Physical Appearance

  • Synthesis Byproducts: The route of synthesis can leave characteristic impurities. Incomplete nitration or side-chain reactions can result in related isomers or precursors that alter the color and depress the melting point.

  • Degradation: Aromatic nitro compounds and anilines can be sensitive to light and air. Photochemical degradation can lead to darker, tarry substances. Store the compound in an amber vial, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

  • Residual Solvents: Inadequate drying after crystallization can leave trapped solvent molecules, which may affect the crystalline form and will depress the melting point.

Safety and Handling

The safety data sheet for this compound indicates the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling Precautions:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

The physical characterization of this compound is a critical step in ensuring its suitability for research and development. A high-quality sample is defined as a dark orange crystalline solid with a sharp melting point in the range of 115 °C . Adherence to the visual inspection and melting point determination protocols described herein provides a robust and reliable method for quality verification. Any significant deviation from these physical benchmarks warrants further investigation by more advanced analytical techniques to ensure the integrity of subsequent experimental work.

References

  • This compound Properties. (n.d.). BuyersGuideChem.

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4-Fluoro-2-methyl-6-nitroaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methyl-6-nitroaniline for Research and Development Professionals

Foreword: Proactive Safety in Pharmaceutical Research

In the landscape of drug discovery and development, novel chemical entities are the cornerstone of innovation. This compound, a substituted nitroaniline, represents a class of compounds pivotal as building blocks in the synthesis of complex pharmaceutical agents. Its unique arrangement of electron-withdrawing and donating groups makes it a valuable intermediate. However, these same chemical features necessitate a rigorous and informed approach to its handling. This guide is crafted for the discerning scientist and researcher, moving beyond mere compliance to foster a deep, mechanistic understanding of safety protocols. Herein, we dissect the "why" behind the "how," ensuring that safety is not just a procedure, but an integral part of scientific excellence.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical nature is the first step in a comprehensive safety assessment. These properties dictate its behavior in the laboratory environment and inform appropriate handling and storage strategies.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 147285-87-8[1][2][3]
Molecular Formula C₇H₇FN₂O₂[1][3]
Molecular Weight 170.14 g/mol [1][2][3]
Appearance Dark orange crystalline solid[2]
Synonyms 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine[2]

The presence of a nitro group, an amino group, and a fluoro group on an aromatic ring creates a molecule with specific reactivity and hazards. The nitro group, being strongly electron-withdrawing, activates the molecule and can contribute to thermal instability or explosive potential, especially in the presence of reducing agents or upon impact. The aniline backbone is a common toxophore, and halogenation can modify its metabolic pathways and toxicological profile.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that require careful consideration.[1] A proactive risk assessment begins with a thorough understanding of these classifications.

Table 2: GHS Hazard Classification

ClassificationHazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Eye Irritation (Category 2)H319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation

(Source: ChemicalBook Safety Data Sheet[1])

Expert Analysis of Hazards:

  • Systemic Toxicity (H302): The "Harmful if swallowed" classification is typical for many aniline derivatives. Aniline itself is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. While specific data for this derivative is limited, researchers should assume a similar toxicological pathway.

  • Dermal and Ocular Hazard (H315, H319): As a crystalline solid, the primary risk of skin and eye irritation comes from dust or fine particles. The chemical structure suggests it can act as a sensitizer, and prolonged or repeated skin contact should be avoided to prevent dermatitis.

  • Respiratory Hazard (H335): Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. The causality lies in the direct contact of the chemical particles with sensitive tissues, leading to an inflammatory response. This underscores the critical need for dust control during handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. Engineering controls provide the first and most effective line of defense, supplemented by rigorous use of appropriate PPE.

Primary Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound solid must be conducted in a certified chemical fume hood to control airborne dust and vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of dust or vapors in the general workspace.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of after handling the compound.[4] Contaminated gloves should be removed using the proper technique to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood (e.g., large-scale transfers, cleaning spills), a full-face respirator with appropriate particulate filters should be used.[4]

Standard Operating Procedure: Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

Weighing and Transfer Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Tare a suitable, sealed container on the analytical balance.

  • Aliquotting: Carefully transfer the required amount of this compound to the tared container using a spatula. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

  • Sealing: Securely close the stock container and the newly weighed sample container before removing them from the fume hood.

Storage Requirements
  • Container: Store in a tightly closed, clearly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Accidental Release Measures
  • Evacuation: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Containment: Prevent the spilled material from entering drains or waterways.[4]

  • Cleanup:

    • For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal using non-sparking tools.[4][5] The use of non-sparking tools is a precaution against the potential for dust ignition, a known hazard for nitroaromatic compounds.

    • Clean the spill area with a detergent and water solution.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

First Aid Procedures

The following protocols are critical in the event of an exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and hydrogen fluoride.[4][5]

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Containerization: All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The disposal of this chemical waste must be carried out through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

Visualization of Safety Workflow

The following diagram outlines the critical decision-making and action pathway for the safe handling of this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Task Initiation: Handling this compound read_sds Review SDS & Technical Guide start->read_sds assess_risk Perform Risk Assessment read_sds->assess_risk select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->select_ppe prep_hood Prepare Work Area in Fume Hood select_ppe->prep_hood weigh Weighing & Transfer (Minimize Dust) prep_hood->weigh reaction Perform Experiment weigh->reaction spill Spill Occurs weigh->spill if spill storage Store Securely reaction->storage decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate exposure Exposure Occurs reaction->exposure if exposure storage->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Task Complete wash_hands->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol first_aid Administer First Aid exposure->first_aid

Caption: Workflow for Safe Handling of this compound.

References

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The Strategic deployment of 4-Fluoro-2-methyl-6-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 4-Fluoro-2-methyl-6-nitroaniline, a uniquely functionalized aromatic amine, has emerged as a molecule of significant interest. Its distinct substitution pattern—featuring a fluorine atom, a methyl group, and a nitro moiety—offers a confluence of electronic and steric properties that can be artfully exploited in the design of targeted therapies. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors and hypoxia-activated prodrugs. We will delve into the synthetic rationale, structure-activity relationships, and provide exemplary protocols to empower researchers in leveraging this versatile scaffold for the creation of next-generation pharmaceuticals.

Introduction: The Architectural Merits of this compound

This compound (CAS No. 147285-87-8) is a dark orange crystalline solid with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol .[1][2] Beyond its basic physical properties, its true value lies in the strategic placement of its functional groups, which collectively provide a powerful toolkit for the medicinal chemist.

  • The Fluoro Group: The presence of a fluorine atom can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups, thereby affecting solubility and membrane permeability.[5][6]

  • The Methyl Group: The methyl group provides a subtle yet significant steric and electronic contribution. It can influence the conformation of the molecule, which may be crucial for optimal binding to a biological target. Additionally, it can serve as a point for further chemical modification or act as a metabolic blocker.

  • The Nitro Group: The strongly electron-withdrawing nitro group is a versatile functional handle. It can be readily reduced to an amino group, providing a key reactive site for the construction of more complex molecular architectures.[7] Furthermore, the nitroaromatic moiety is the cornerstone of hypoxia-activated prodrugs, which are designed to be selectively activated in the low-oxygen environment of solid tumors.[1]

  • The Aniline Moiety: The primary amine of the aniline group is a critical hydrogen bond donor, essential for anchoring ligands into the ATP-binding site of many kinases.[8] Its nucleophilicity also allows for straightforward incorporation into various heterocyclic scaffolds central to many therapeutic agents.

The confluence of these features makes this compound a highly attractive starting material for the synthesis of innovative drug candidates, particularly in the realm of oncology.

Application in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent in a number of approved kinase inhibitors, where the aniline moiety forms key hydrogen bonds with the hinge region of the kinase domain.[8][9]

Rationale for Use

This compound is an ideal building block for the synthesis of novel kinase inhibitors. Following the reduction of the nitro group to an amine, the resulting diamine can be elaborated into various heterocyclic systems, such as quinazolines or quinolines. The fluorine and methyl groups can then be strategically positioned within the kinase's binding pocket to enhance potency and selectivity.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinazoline-based kinase inhibitor using this compound as a starting material.

G A This compound B Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) A->B C 4-Fluoro-2-methyl-benzene-1,6-diamine B->C D Cyclization with Formic Acid Derivative (e.g., Triethyl orthoformate) C->D E 7-Fluoro-5-methyl-3H-quinazolin-4-one D->E F Chlorination (e.g., POCl3, SOCl2) E->F G 4-Chloro-7-fluoro-5-methylquinazoline F->G H Nucleophilic Aromatic Substitution (SNAr) with a substituted aniline G->H I Target Kinase Inhibitor H->I

Caption: Generalized synthetic workflow for a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, we can extrapolate from related series of quinazoline and quinoline-based inhibitors.[10][11]

Structural Modification Observed/Predicted Effect on Activity Rationale
Variation of the substituent at the 4-position of the quinazoline/quinoline core Potency and selectivity are highly dependent on the nature of the substituted aniline.The substituted aniline moiety often occupies a hydrophobic pocket, and its substituents can form additional interactions with the protein.
Modification of the methyl group Introduction of larger alkyl groups may enhance potency through increased van der Waals interactions.The size and nature of the substituent at this position can influence the overall conformation and fit within the binding site.
Alteration of the fluorine position Shifting the fluorine to other positions on the aniline ring can modulate pKa and binding interactions.The position of the fluorine atom is critical for its role in hydrogen bonding and electrostatic interactions.
Exemplary Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol outlines the initial steps towards the synthesis of a kinase inhibitor scaffold from this compound.

Step 1: Reduction of this compound

  • To a stirred solution of this compound (1.0 g, 5.88 mmol) in ethanol (20 mL), add ammonium chloride (0.31 g, 5.88 mmol) followed by iron powder (1.64 g, 29.4 mmol).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-methyl-benzene-1,6-diamine, which can be used in the next step without further purification.

Step 2: Cyclization to form the Quinazolinone Core

  • Dissolve the crude diamine from Step 1 in triethyl orthoformate (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 120 °C for 4-6 hours.

  • Cool the reaction mixture and add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 7-Fluoro-5-methyl-3H-quinazolin-4-one.

Application in Hypoxia-Activated Prodrugs (HAPs)

The hypoxic microenvironment of solid tumors is a significant barrier to effective cancer therapy, contributing to drug resistance and a more aggressive disease phenotype.[12] Hypoxia-activated prodrugs are designed to be selectively activated under low-oxygen conditions, thereby targeting the most resistant cancer cells while sparing healthy, well-oxygenated tissues.[1] The nitroaromatic group is a key trigger for many HAPs, as it can be reduced by nitroreductase enzymes that are upregulated in hypoxic cells.[13]

Mechanism of Action

The mechanism of activation for a nitroaromatic HAP is depicted below.

G A Nitroaromatic Prodrug (Inactive) B One-electron reduction (Nitroreductases in Hypoxia) A->B C Nitro Radical Anion B->C D Further Reduction C->D H Re-oxidation by O2 (Normoxia) C->H E Nitroso, Hydroxylamine, and Amine Species D->E F Release of Cytotoxic Effector E->F G Cell Death F->G H->A

Caption: Mechanism of action for a hypoxia-activated prodrug.

Design Strategy

This compound can be incorporated into a known cytotoxic agent. The nitro group serves as the hypoxia-sensitive trigger. Upon reduction in a hypoxic environment, the resulting amine can initiate a cascade that releases the active drug. The fluorine and methyl groups can be used to fine-tune the electronic properties of the nitroaromatic system, thereby influencing its reduction potential and activation kinetics.

Exemplary Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol describes a method to evaluate the hypoxia-selective activity of a compound derived from this compound.

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound.

  • Normoxic and Hypoxic Incubation: Place one set of plates in a standard incubator (21% O2). Place a second set of plates in a hypoxic chamber (e.g., 1% O2). Incubate both sets for 72 hours.

  • Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). A high HCR indicates hypoxia-selective cytotoxicity.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile scaffold for the development of novel therapeutics in medicinal chemistry. Its unique combination of strategically placed functional groups provides a rich platform for the synthesis of potent and selective kinase inhibitors, as well as innovative hypoxia-activated prodrugs. The rationale and protocols outlined in this guide are intended to serve as a foundational resource for researchers seeking to exploit the potential of this valuable building block. Future work in this area will likely focus on the synthesis of diverse libraries of compounds derived from this compound and their evaluation against a broad range of biological targets. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

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An In-Depth Technical Guide to 4-Fluoro-2-methyl-6-nitroaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Core Characteristics and Strategic Importance

4-Fluoro-2-methyl-6-nitroaniline (CAS No: 147285-87-8) is a highly functionalized aromatic compound whose value in organic synthesis is derived from the distinct and complementary reactivity of its substituents.[1] The strategic placement of an amine, a nitro group, a fluorine atom, and a methyl group on the benzene ring allows for a sequence of selective chemical transformations, making it a powerful scaffold for constructing complex molecular architectures. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[2][3]

The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug molecules, a highly desirable trait in medicinal chemistry.[2] Simultaneously, the nitro and amino groups serve as versatile synthetic handles for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147285-87-8[1][4]
Molecular Formula C₇H₇FN₂O₂[1][4]
Molecular Weight 170.14 g/mol [1][4]
Appearance Dark orange crystalline solid[1]
Purity Typically ≥97%[1]
Synonyms 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine[1]

The Landscape of Reactivity: A Functional Group Analysis

The synthetic utility of this compound stems from the predictable and often orthogonal reactivity of its functional groups. Understanding the electronic interplay between these groups is critical for designing successful synthetic strategies. The electron-withdrawing nitro group strongly activates the ring for nucleophilic attack and directs substitution, while the electron-donating amino and methyl groups influence reactivity at other positions.

G cluster_molecule This compound cluster_reactivity Key Reactivities mol Structure F F snar Nucleophilic Aromatic Substitution (SNAr) (Excellent Leaving Group) F->snar Activated by NO2 NH2 NH2 diazo Diazotization (Forms Versatile Diazonium Salt) NH2->diazo NO2 NO2 NO2->snar Activates Ring reduction Reduction (Forms Diamine) NO2->reduction CH3 CH3 directing Steric & Electronic Influence CH3->directing

Caption: Interplay of functional group reactivities in this compound.

The Amino Group: A Gateway to Diazonium Chemistry

The primary aromatic amine is arguably one of the most versatile functional groups on the molecule. Its most powerful transformation is diazotization, which converts the amine into a diazonium salt (Ar-N₂⁺X⁻).[5] This reaction is conducted in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][7] The resulting diazonium salt is an excellent intermediate that can be converted into a wide array of functionalities (e.g., -OH, -X, -CN, -H) through reactions like the Sandmeyer and Schiemann reactions.[6]

The Fluoro Group: Primed for Nucleophilic Aromatic Substitution (SNAr)

In the context of nucleophilic aromatic substitution (SNAr), fluorine is an exceptional leaving group. This is counterintuitive to its bond strength with carbon but is explained by the mechanism's rate-determining step: the initial nucleophilic attack.[8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to attack. This effect is significantly amplified by the presence of the strong electron-withdrawing nitro group positioned ortho to it, which stabilizes the negative charge of the intermediate Meisenheimer complex.[8][9] This makes the selective displacement of the fluorine atom by various nucleophiles (amines, thiols, alkoxides) a highly efficient and predictable reaction.[10][11]

The Nitro Group: An Activator and a Precursor

The nitro group serves a dual purpose. As mentioned, it is a powerful activating group for SNAr at the ortho and para positions.[8] Secondly, the nitro group itself can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like Fe, Sn, or Zn in acidic media). This transformation is fundamental, as it converts the initial building block into a fluorinated and methylated ortho-phenylenediamine derivative, a privileged scaffold in medicinal chemistry for the synthesis of heterocyclic compounds like benzodiazepines and quinoxalines.

Key Synthetic Protocols and Methodologies

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: Diazotization and Iodination (Sandmeyer-type Reaction)

This protocol demonstrates the conversion of the amine group to an iodide, a common precursor for cross-coupling reactions. The methodology is adapted from established procedures for the diazotization of aromatic amines.[6]

Workflow Diagram: Diazotization-Iodination

G start Start: This compound step1 Dissolve in Acetonitrile and p-TsOH start->step1 step2 Cool to 0-5 °C (Critical for Stability) step1->step2 step3 Add aq. NaNO2 dropwise (Forms Diazonium Salt) step2->step3 step4 Stir for 30 min at 0-5 °C (Ensures complete formation) step3->step4 step5 Add KI solution (Iodide Displacement) step4->step5 step6 Warm to RT and Stir (Dediazoniation with N2 evolution) step5->step6 step7 Work-up & Purification (Extraction & Chromatography) step6->step7 end Product: 4-Fluoro-1-iodo-2-methyl-6-nitrobenzene step7->end

Caption: Step-by-step workflow for the diazotization and iodination of the title compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in acetonitrile. Add a stoichiometric amount of p-toluenesulfonic acid (p-TsOH) to serve as the proton source.[6]

  • Cooling: Place the flask in an ice-salt bath and cool the stirred solution to 0-5 °C. Causality: Low temperature is essential to prevent the premature decomposition of the diazonium salt to be formed.[7]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition controls the exothermic reaction and prevents localized heating.[7]

  • Diazonium Salt Formation: Stir the resulting mixture at 0-5 °C for 30 minutes. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 equivalents) in water. Add this solution to the cold diazonium salt solution.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-fluoro-1-iodo-2-methyl-6-nitrobenzene.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol illustrates the displacement of the activated fluorine atom with a primary or secondary amine, a common method for building complexity.

Step-by-Step Methodology:

  • Reactant Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the desired amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents). Causality: The base is required to deprotonate the amine nucleophile or to scavenge the HF byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. This will often precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.

  • Purification: If necessary, recrystallize the product or purify by column chromatography to obtain the pure N-substituted-2-methyl-6-nitro-1,4-benzenediamine derivative.

Protocol 3: Reduction of the Nitro Group

This protocol describes a standard catalytic hydrogenation to convert the nitro group into an amine, yielding a valuable diamine intermediate.

Step-by-Step Methodology:

  • Catalyst Setup: In a hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) in a solvent such as ethanol, methanol, or ethyl acetate. Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups.

  • Substrate Addition: Add the this compound (1.0 equivalent) to the suspension.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within a few hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the fine catalyst particles from passing through the filter paper. The pad should be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-3-methylbenzene-1,2-diamine, which can be used directly or purified further if necessary.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12][14]

  • Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] It is important to consult the Safety Data Sheet (SDS) before use.[12][14]

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-functionalized and differentially reactive sites provide chemists with a reliable and versatile platform for synthesizing a diverse range of complex molecules. By understanding the underlying principles of its reactivity—from diazotization and SNAr to nitro reduction—researchers can unlock its full potential as a cornerstone building block in the pursuit of novel therapeutics, advanced materials, and innovative chemical solutions.

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Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-methyl-6-nitroaniline from p-Fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-methyl-6-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on an aniline core, makes it a valuable building block for introducing specific functionalities into target molecules. This application note provides a comprehensive guide for the synthesis of this compound, starting from the readily available p-fluoroacetanilide. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

The synthetic route involves a two-step process: the nitration of p-fluoroacetanilide followed by the hydrolysis of the resulting acetamido group. This method is advantageous due to the directing effects of the acetamido and fluoro groups, which favor the desired regioselectivity during the electrophilic aromatic substitution (nitration) step.

Theoretical Background and Mechanism

The synthesis hinges on two fundamental organic reactions: electrophilic aromatic substitution (nitration) and amide hydrolysis.

Part 1: Nitration of p-Fluoroacetanilide

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[1][2] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3][4]

The acetamido group (-NHCOCH₃) on the p-fluoroacetanilide ring is a moderately activating and ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these directing effects primarily guides the incoming nitro group to the positions ortho to the activating acetamido group. Due to steric hindrance from the acetamido group, substitution at the position between the fluoro and acetamido groups is less favored. This results in the preferential formation of 4-fluoro-2-nitroacetanilide.

Part 2: Hydrolysis of 4-Fluoro-2-nitroacetanilide

The subsequent step involves the hydrolysis of the acetamido group to an amino group. This transformation can be achieved under either acidic or basic conditions.[5][6] Acid-catalyzed hydrolysis, typically using an acid like sulfuric acid, is often employed for nitro-substituted anilides.[5][7] The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

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Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
p-FluoroacetanilideC₈H₈FNO153.15≥98%CommercialStarting material
Concentrated Nitric AcidHNO₃63.0168-70%CommercialOxidizing agent
Concentrated Sulfuric AcidH₂SO₄98.0895-98%CommercialCatalyst and dehydrating agent
Glacial Acetic AcidCH₃COOH60.05≥99.5%CommercialSolvent
EthanolC₂H₅OH46.0795% or absoluteCommercialRecrystallization solvent
Sodium BicarbonateNaHCO₃84.01Reagent gradeCommercialNeutralizing agent
Deionized WaterH₂O18.02N/AIn-house
IceH₂O18.02N/AIn-house
Protocol 1: Nitration of p-Fluoroacetanilide

It is imperative to perform this reaction in a well-ventilated fume hood due to the use of corrosive and fuming acids.

  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.3 g (0.1 mol) of p-fluoroacetanilide in 30 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution. Once dissolved, cool the solution to 0-5 °C in an ice-salt bath.[8][9]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Caution: This is a highly exothermic process. Add the nitric acid slowly and with constant stirring.

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the solution of p-fluoroacetanilide over a period of 30-45 minutes.[9] Maintain the reaction temperature below 10 °C throughout the addition.[8][9][10]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Subsequently, let the mixture warm to room temperature and stir for another 2 hours.

  • Isolation of Intermediate: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice. A yellow precipitate of 4-fluoro-2-nitroacetanilide will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.

  • Drying: Dry the crude 4-fluoro-2-nitroacetanilide in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Hydrolysis of 4-Fluoro-2-nitroacetanilide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 4-fluoro-2-nitroacetanilide (from the previous step).

  • Acidic Hydrolysis: Add 100 mL of 70% sulfuric acid (prepared by carefully adding 70 mL of concentrated sulfuric acid to 30 mL of water with cooling). Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 300 g of crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.[5][6] This will cause the this compound to precipitate as a solid.

  • Isolation of Product: Collect the orange-yellow precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield bright orange-yellow crystals.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

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Detailed_Workflow cluster_nitration Nitration Stage cluster_hydrolysis Hydrolysis Stage A Dissolve p-fluoroacetanilide in glacial acetic acid B Cool to 0-5 °C A->B D Slowly add nitrating mixture to acetanilide solution B->D C Prepare nitrating mixture (HNO₃ + H₂SO₄) C->D E Maintain temperature < 10 °C D->E F Stir at 0-5 °C, then warm to RT D->F G Pour onto crushed ice F->G H Filter and wash precipitate G->H I Dry crude 4-fluoro-2-nitroacetanilide H->I J Reflux intermediate with 70% H₂SO₄ I->J Proceed with crude intermediate K Cool and pour onto ice J->K L Neutralize with NaHCO₃ solution K->L M Filter and wash the product L->M N Recrystallize from ethanol/water M->N O Dry the final product N->O

Caption: Step-by-step experimental workflow.

Results and Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

PropertyExpected Value
Appearance Dark orange crystalline solid[11]
Molecular Formula C₇H₇FN₂O₂[11][12]
Molecular Weight 170.14 g/mol [11][12]
Melting Point 94-96 °C (literature value for a similar isomer is 98°C)[13]
Purity (by HPLC) >97%[11]
Yield Typically 60-70% over two steps
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the seven unique carbon atoms in the molecule.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring and methyl group, the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and the C-F stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.14, corresponding to the molecular weight of the product.[12]

Safety and Handling

Extreme caution must be exercised throughout this synthesis due to the hazardous nature of the reagents.

  • Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[14][15] They can cause severe burns upon contact with skin and eyes.[16][17] Always handle these acids in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (avoid vinyl), safety goggles, a face shield, and a lab coat.[16][17][18]

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely reactive and can react violently with organic materials.[14] Prepare it with cooling and add it slowly to the reaction mixture.

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate. Do not use water to clean up concentrated acid spills as it can generate heat and fumes.[18] For large spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: All acidic and organic waste should be disposed of according to institutional and local regulations. Do not mix incompatible waste streams.

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Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_emergency Emergency Response Goggles Goggles Face_Shield Face_Shield Lab_Coat Lab_Coat Gloves Chemical-Resistant Gloves Fume_Hood Work in Fume Hood Gloves->Fume_Hood Slow_Addition Slow Reagent Addition Fume_Hood->Slow_Addition Spill_Kit Use Spill Kit Fume_Hood->Spill_Kit Eye_Wash Eyewash Station Fume_Hood->Eye_Wash Safety_Shower Safety Shower Fume_Hood->Safety_Shower Cooling_Bath Use Cooling Bath Slow_Addition->Cooling_Bath Segregated_Waste Segregate Waste Cooling_Bath->Segregated_Waste End End Segregated_Waste->End Emergency_Contact Contact EHS Spill_Kit->Emergency_Contact Start Start Start->Goggles Start->Face_Shield Start->Lab_Coat Start->Gloves

Caption: Safety workflow for handling hazardous reagents.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from p-fluoroacetanilide. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical and agrochemical research and development. The mechanistic insights and characterization data provided serve as a comprehensive guide for both the execution and validation of the synthesis.

References

  • Vertex AI Search. (2018, April 30). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution.
  • Vertex AI Search. (2021, September 15). Experiment Twelve Hydrolysis of P-nitroacetanilide.
  • Scribd. Hydrolysis of P-nitroacetanilide Experiment | PDF.
  • ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry.
  • Chemistry Steps. Nitration of Benzene.
  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
  • ResearchGate. (2025, August 5). Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens.
  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
  • Unacademy. p-Nitroacetanilide Study Material.
  • Benchchem. A Comparative Guide to Nitroaniline Derivatives in Research and Development.
  • YouTube. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline.
  • EH&S. NITRIC ACID SAFETY.
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • Lab Pro Inc. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid.
  • Google Patents. EP0635483A1 - Process for preparing nitroaniline derivatives.
  • Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
  • Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • ResearchGate. (2025, August 10). High-rate biodegradation of 3-and 4-nitroaniline.
  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration.
  • CymitQuimica. This compound.
  • Scribd. Lab 4 - P-Nitroacetanilide | PDF | Nitric Acid.
  • Santa Cruz Biotechnology. This compound | CAS 147285-87-8 | SCBT.
  • Scribd. Lab 4 - P-Nitroacetanilide | PDF | Nitric Acid.
  • PubChem. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769.
  • ResearchGate. Nitration reaction and formation of p-nitroacetanilide and....
  • BLD Pharm. 446-18-4|4-Fluoro-2-methyl-5-nitroaniline|BLD Pharm.
  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • NIST WebBook. 4-Fluoro-2-nitroaniline.

Sources

Analytical methods for 4-Fluoro-2-methyl-6-nitroaniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 4-Fluoro-2-methyl-6-nitroaniline

Abstract

This document provides detailed analytical methods for the accurate quantification of this compound (CAS No. 147285-87-8), a key intermediate in various synthetic processes, including pharmaceutical development.[1] We present two robust, validated methodologies: a primary method using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, quality control analysts, and drug development professionals requiring precise and reliable quantification of this compound. The guide includes comprehensive, step-by-step protocols, method validation parameters based on International Council for Harmonisation (ICH) guidelines, and the scientific rationale behind the chosen experimental conditions.[2][3][4]

Introduction and Significance

This compound is an aromatic amine derivative whose precise quantification is critical for ensuring reaction efficiency, product purity, and consistency in manufacturing processes. As an intermediate, its purity can directly impact the quality and safety of the final active pharmaceutical ingredient (API).[5] Therefore, robust and validated analytical methods are essential for its control.

Analyte Properties:

  • Chemical Name: this compound[1]

  • Synonyms: 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine[1]

  • CAS Number: 147285-87-8[1]

  • Molecular Formula: C₇H₇FN₂O₂[6]

  • Molecular Weight: 170.14 g/mol [1][6]

  • Appearance: Dark orange crystalline solid[1]

This guide details two orthogonal analytical techniques to provide a comprehensive approach to quantification, ensuring both accuracy for routine analysis (HPLC) and high specificity for impurity identification (GC-MS).

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC-UV method is the workhorse for quantifying this compound due to its robustness, precision, and suitability for routine quality control. The method separates the analyte from potential impurities based on its polarity. The presence of a nitro group and the aromatic ring creates a strong chromophore, making it highly responsive to UV detection.[7]

Principle of Separation

In reversed-phase chromatography, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, partitions between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (e.g., the ratio of acetonitrile to water), its retention time can be optimized for effective separation from starting materials, by-products, and degradants.[8]

Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard (>97% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • 0.45 µm syringe filters (PTFE or nylon)

B. Instrumentation and Chromatographic Conditions

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v). A small amount of acid (e.g., 0.1% phosphoric acid) may be added to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[8]

  • Injection Volume: 10 µL[8]

  • Detection Wavelength: Determined by scanning the UV spectrum of the reference standard in the mobile phase. Nitroanilines typically have a strong absorbance around 350-390 nm.[8][9] For this protocol, we will use 380 nm .

  • Run Time: Approximately 10 minutes, or until all relevant peaks have eluted.

C. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[8][10]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create concentrations covering the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8] These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the test sample containing this compound and dissolve it in methanol to achieve an estimated concentration of 1000 µg/mL. Dilute this solution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.[8]

D. Data Analysis and Quantification

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area of the analyte against its known concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by comparing its peak area response to the calibration curve.[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Solution (Stock & Working) Sample_Prep Sample Solution (Dissolve & Dilute) Filter Filter Sample (0.45 µm) Sample_Prep->Filter HPLC_Inject Inject into HPLC System Filter->HPLC_Inject Chrom_Sep Chromatographic Separation (C18) HPLC_Inject->Chrom_Sep UV_Detect UV Detection (380 nm) Chrom_Sep->UV_Detect Cal_Curve Generate Calibration Curve UV_Detect->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an ideal method for confirming the identity of this compound and for identifying and quantifying volatile impurities.[11][12] This technique is suitable for thermally stable and volatile compounds.

Principle of Analysis

In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" for unambiguous identification.[12][13]

Experimental Protocol: GC-MS

A. Reagents and Materials

  • This compound reference standard (>97% purity)

  • Methanol or Acetone (GC grade)

  • Helium (carrier gas, ultra-high purity)

B. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass selective detector.

  • Analytical Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

  • Injector Temperature: 250 °C[12]

  • Injection Mode: Splitless or Split (e.g., 20:1), depending on concentration.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.[13]

  • MS Conditions:

    • Transfer Line Temperature: 280 °C[14]

    • Ion Source Temperature: 230 °C[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantification. The characteristic ions for this compound would be determined by injecting a standard.

C. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.[14]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with acetone.

  • Sample Preparation: Prepare a sample solution in acetone to achieve a final concentration within the calibration range.

D. Data Analysis and Quantification

  • Generate a calibration curve using the working standards, plotting peak area against concentration.

  • Confirm the identity of the analyte in the sample by comparing its retention time and mass spectrum to that of the reference standard.

  • Quantify the analyte using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Solution (Stock & Working) Sample_Prep Sample Solution (Dissolve in Acetone) GC_Inject Vaporize & Inject into GC Sample_Prep->GC_Inject GC_Sep Separation in Capillary Column GC_Inject->GC_Sep MS_Detect Ionization & Mass Detection (MS) GC_Sep->MS_Detect ID Identify by RT & Mass Spectrum MS_Detect->ID Quantify Quantify using Calibration Curve ID->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the confirmatory analysis of this compound by GC-MS.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Any analytical method intended for quality control must be validated to ensure it is fit for its purpose.[2][4] The following parameters should be evaluated for the primary HPLC method. The registration application should include documented evidence that the analytical procedures have been validated and are suitable for the detection and quantitation of impurities or the main component.[15]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is free from interference.[2][3]

  • Linearity: A minimum of 5 concentrations are recommended to establish linearity.[3] The linearity of the method should be demonstrated across the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be determined.

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[3]

  • Accuracy: Accuracy is determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percentage recovery.[2] This should be assessed at a minimum of three concentration levels covering the specified range.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements of the same sample.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The quantitation limit should be no more than the reporting threshold for an impurity.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Summary of Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
Specificity No interference at the retention time of the analyte.
LOD / LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)
Robustness System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Note: Acceptance criteria should be predefined and justified based on the method's purpose.[2]

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control due to its high precision and ease of use, while the GC-MS method serves as an excellent confirmatory technique, providing unparalleled specificity through mass spectral data. Both protocols, when properly validated according to ICH guidelines, will ensure the generation of accurate and defensible analytical data for researchers and drug development professionals.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • This compound - CymitQuimica. (n.d.). CymitQuimica.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Pro-Lab.
  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. (n.d.). BenchChem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
  • This compound | CAS 147285-87-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. (n.d.). BenchChem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • method 8131 aniline and selected derivatives by gas chromatography. (1996). U.S. Environmental Protection Agency.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). BenchChem.
  • A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). BenchChem.
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (n.d.). BenchChem.
  • A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). ResearchGate.

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Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-2-methyl-6-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, making its accurate quantification crucial for process monitoring and quality control. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical solution for this compound.

Introduction

This compound is an aromatic amine derivative whose purity and concentration are critical parameters in synthetic chemistry, particularly in the pharmaceutical industry. The presence of nitro and fluoro groups, along with the aniline moiety, imparts specific chemical properties that necessitate a well-defined analytical method for its characterization. High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of such polar and thermolabile compounds, as it avoids the need for derivatization often required in gas chromatography.[1][2] This application note presents a validated HPLC method that is both rapid and sensitive, ensuring reliable quantification of this compound in various sample matrices.

The method development was guided by the physicochemical properties of the analyte, such as its molecular weight of 170.14 g/mol and its structure containing both hydrophobic (aromatic ring) and polar (nitro and amino groups) functionalities.[3][4] A reversed-phase approach was selected, as it is well-suited for the separation of moderately polar compounds.[5][6] The final method is presented with detailed protocols for system suitability, standard and sample preparation, and data analysis, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[7][8][9]

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample and standard preparation to data analysis and reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Injection HPLC Injection & Data Acquisition Sample_Prep->HPLC_Injection System_Suitability->HPLC_Injection Peak_Integration Peak Integration & Identification HPLC_Injection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: A logical workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 97%.[3]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade.

Detailed Protocols

Mobile Phase Preparation
  • Prepare a mobile phase consisting of a 60:40 (v/v) mixture of Acetonitrile and Water.

  • To the aqueous portion, add 0.1% phosphoric acid to improve peak shape and resolution by suppressing the ionization of the aniline group.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a suitable solvent (e.g., methanol) to dissolve the sample.

  • Dilute to the mark with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

System Suitability

Prior to sample analysis, the performance of the chromatographic system must be verified by conducting system suitability tests.[10][11] This ensures that the system is adequate for the intended analysis.[12][13]

System Suitability Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%

Method Validation

This analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][14] The validation should include, but is not limited to, the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value of ≥ 0.999 is typically desired.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is designed to meet the stringent requirements of the pharmaceutical and chemical industries, ensuring accurate and precise results for quality control and research applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. [Link]
  • Quality Guidelines - ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. [Link]
  • System Suitability in HPLC Analysis | Pharmaguideline. [Link]
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP). [Link]
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies. [Link]
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC Intern
  • Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chrom
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Labor
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Public

Sources

Application Note: Selective N-Mono-Methylation of Fluorinated Nitroanilines for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed experimental guide for the selective N-mono-methylation of fluorinated nitroanilines, a critical transformation for the synthesis of pharmaceutical intermediates and biologically active molecules. The inherent challenge of this reaction lies in the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing effects of both the nitro and fluoro substituents. Furthermore, controlling the reaction to prevent over-methylation to the tertiary amine is a common difficulty.[1] We present a primary protocol utilizing dimethyl carbonate (DMC) as a green, selective, and efficient methylating agent. An alternative method employing formaldehyde in sulfuric acid is also detailed. This guide explains the mechanistic rationale behind the chosen methodologies, offers step-by-step protocols, and provides troubleshooting and safety guidelines to ensure reliable and reproducible results.

Introduction: The Challenge and Importance

Fluorinated organic compounds are foundational in modern drug discovery, with the fluorine atom often enhancing metabolic stability, binding affinity, and lipophilicity.[2] Specifically, fluorinated nitroanilines serve as versatile building blocks for a wide array of complex heterocyclic structures.[3] The subsequent N-methylation of these scaffolds is a key step in modulating a molecule's pharmacological profile, including its solubility, membrane permeability, and in vivo half-life.[1]

However, the N-methylation of fluorinated nitroanilines presents two significant hurdles:

  • Reduced Reactivity: The aniline nitrogen is strongly deactivated by the electron-withdrawing nitro group and the electronegative fluorine atom.[3][4] This diminished nucleophilicity makes the nitrogen less reactive towards electrophilic methylating agents, often requiring harsh reaction conditions.

  • Poor Selectivity: Traditional methylation methods using reagents like methyl iodide or dimethyl sulfate frequently lead to over-methylation. The mono-methylated secondary amine product is often more nucleophilic than the starting primary amine, resulting in the formation of undesired N,N-dimethylated byproducts and complicating purification.[1]

This guide focuses on methodologies that overcome these challenges, emphasizing selective mono-methylation while maintaining the integrity of the nitro functional group.

Mechanistic Rationale for Selective Methylation

The Dimethyl Carbonate (DMC) Advantage: A Green & Selective Pathway

Dimethyl carbonate (DMC) is an environmentally benign reagent that offers exceptional selectivity for mono-N-methylation.[5][6] Unlike traditional alkyl halides, its mechanism proceeds through a carbamate intermediate, which protects the nitrogen from a second methylation event. The dual acid-base properties of a zeolite catalyst, or the presence of an organic base, can facilitate this pathway.[7]

The proposed mechanism involves two key stages:

  • Methoxycarbonylation: The aniline nitrogen attacks one of the carbonyl carbons of DMC, leading to the formation of an N-aryl carbamate intermediate and releasing methanol.

  • Methylation & Decarboxylation: The carbamate intermediate is then methylated by a second molecule of DMC at a higher temperature, forming an N-methyl-N-aryl carbamate. This species is thermally unstable and undergoes decarboxylation to yield the desired N-methylaniline product and regenerate DMC.[7] This in-situ protection/deprotection strategy is the key to its high selectivity.

DMC_Mechanism Aniline Fluorinated Nitroaniline (Ar-NH2) Carbamate N-Aryl Carbamate Intermediate Aniline->Carbamate + DMC - CH3OH DMC1 Dimethyl Carbonate (DMC) DMC1->Carbamate MethylCarbamate N-Methyl-N-Aryl Carbamate Carbamate->MethylCarbamate + DMC - CH3OH DMC2 DMC DMC2->MethylCarbamate Product N-Methylaniline (Ar-NHCH3) MethylCarbamate->Product Heat (Δ) - CO2 Byproduct CO2 + CH3OH

Caption: Proposed mechanism for selective mono-N-methylation using DMC.

Formaldehyde/Sulfuric Acid Pathway

An alternative approach involves using formaldehyde as the methylating agent in a strong acid like concentrated sulfuric acid.[8][9] This method is effective for highly deactivated anilines. The reaction is thought to proceed via the formation of an N-hydroxymethyl intermediate, which is then protonated by the strong acid. Subsequent dehydration leads to a reactive N-methyleneiminium ion. This ion is then reduced in situ, with formaldehyde or a derivative acting as the hydride donor in a process akin to a Leuckart–Wallach or Eschweiler–Clarke type reaction, to yield the mono-methylated product.[9] The highly acidic environment prevents over-methylation by ensuring the product is protonated and thus non-nucleophilic.

Primary Protocol: Selective N-Methylation with Dimethyl Carbonate

This protocol is recommended for its high selectivity, improved safety profile, and environmental advantages. It is particularly effective when catalyzed by a solid catalyst like a zeolite or in the presence of a suitable base under pressure.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Fluoro-3-nitroaniline≥98% PuritySigma-AldrichSubstrate
Dimethyl Carbonate (DMC)Anhydrous, ≥99%Sigma-AldrichReagent and solvent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase
Pressure Vessel (Autoclave) or Sealable Reaction TubeN/AParr InstrumentRequired to reach temperatures above the boiling point of DMC (90°C)
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)N/ALab-preparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL stainless steel autoclave equipped with a magnetic stir bar, add 4-fluoro-3-nitroaniline (1.56 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

  • Reagent Addition: Add dimethyl carbonate (25 mL).

  • Sealing and Heating: Seal the autoclave tightly. Place it in a heating mantle on a magnetic stir plate.

  • Reaction: Begin stirring and heat the reaction mixture to 140-150°C. Maintain this temperature for 12-24 hours.[7] The internal pressure will increase; ensure the vessel is rated for the expected pressure at this temperature.

  • Cooling: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (e.g., overnight). Caution: Do not open a hot and pressurized vessel.

  • Workup - Filtration: Once cooled, carefully open the autoclave in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite to remove the inorganic base. Wash the pad with ethyl acetate (2 x 20 mL).

  • Workup - Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the DMC and ethyl acetate.

  • Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure 4-fluoro-N-methyl-3-nitroaniline.

Alternative Protocol: Methylation with Formaldehyde/H₂SO₄

This method is adapted from patented procedures and is useful for a direct, scalable synthesis, though it requires careful handling of concentrated acid.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Fluoro-3-nitroaniline≥98% PuritySigma-AldrichSubstrate
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher ScientificSolvent and catalyst
Formaldehyde Solution37% w/w in H₂OSigma-AldrichMethylating agent
IceN/ALab-preparedFor quenching
Ammonium Hydroxide (NH₄OH)Concentrated, 28%VWRFor neutralization
Dichloromethane (DCM)ACS GradeVWRExtraction solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (98%, 50 mL) and cool the flask in an ice-water bath to 0-5°C.

  • Substrate Addition: Slowly and portion-wise, add 4-fluoro-3-nitroaniline (7.8 g, 50 mmol, 1.0 equiv.) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Reagent Addition: Once a clear solution is obtained, begin the dropwise addition of 37% aqueous formaldehyde (4.5 mL, ~60 mmol, 1.2 equiv.) via the dropping funnel.[9] Maintain the internal temperature between 20-40°C during the addition using the ice bath for cooling as needed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 50-55°C for an additional 2 hours.[9]

  • Workup - Quenching: In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~500 g). With extreme caution and slow addition , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.

  • Workup - Neutralization: Cool the quenched mixture in a large ice bath. Slowly and carefully add concentrated ammonium hydroxide to neutralize the acid until the pH is ~8-9. This is also highly exothermic and will generate fumes; perform in an efficient fume hood. The product may precipitate as a solid or oil.

  • Workup - Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography as described in the previous protocol.

Data Summary and Troubleshooting

Method Comparison
ParameterProtocol 1: Dimethyl Carbonate (DMC)Protocol 2: Formaldehyde/H₂SO₄
Selectivity Excellent for mono-methylation (>95%)[7]Good for mono-methylation[9]
Reagents Non-toxic, green reagent (DMC)[6]Corrosive, hazardous reagents (conc. H₂SO₄)
Conditions High temperature (140-150°C), high pressure (autoclave required)[7]Moderate temperature (20-55°C), atmospheric pressure
Workup Simple extractionDifficult, highly exothermic quenching and neutralization
Safety Flammable solvent, high pressure riskHighly corrosive acid, exothermic and hazardous neutralization
Scalability Suitable for lab scale; flow chemistry setups for larger scale[6]Demonstrated suitability for industrial preparation[8]
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature (DMC method); Inactive substrate.Ensure autoclave reaches and maintains the target temperature. Increase reaction time or temperature moderately.
Formation of Byproducts Over-methylation (less common with DMC); Side reactions with nitro group.Confirm selectivity of the chosen method. Lower reaction temperature if degradation is suspected.
Difficult Purification Incomplete reaction; Presence of baseline impurities.Ensure the reaction goes to completion via TLC or LC-MS monitoring. Purify starting material if necessary.
Low Yield after Workup Product loss during neutralization/extraction; Product is water-soluble.Perform extractions carefully. If product has some water solubility, saturate the aqueous layer with NaCl.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material: Fluorinated Nitroaniline Reagents Add Reagents (DMC/Base or HCHO/Acid) Start->Reagents React Heat under Controlled Conditions Reagents->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Quench Cool & Quench/ Neutralize Monitor->Quench Complete Extract Solvent Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify End Pure N-Methylated Product Purify->End

Caption: General experimental workflow for the N-methylation of anilines.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Dimethyl Carbonate (DMC): DMC is a highly flammable liquid.[10][11] Keep it away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[12]

  • Pressurized Reactions: When using an autoclave, never exceed the manufacturer's specified pressure and temperature limits. Ensure the vessel has a pressure relief valve. Allow the vessel to cool completely to ambient temperature before opening.

  • Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care, always adding acid to water/ice, never the other way around. The quenching and neutralization steps are highly exothermic and must be performed slowly with efficient cooling.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with care to avoid inhalation and skin contact.

References

  • Vertex AI Search Result[3]: Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (Source Link not available)
  • Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(12), 4337–4344. [Link]
  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]
  • Selva, M., Tundo, P., & Perosa, A. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (1), 129-133. [Link]
  • Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Li, H., & Li, P. (2020). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 10(15), 4946-4966. [Link]
  • A. G. Layne, Inc. (2015).
  • Acha-Sagredo, A., et al. (2023).
  • A. G. Layne, Inc. (2015).
  • Google Patents. (1971). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 4-Fluoro-2-methyl-6-nitroaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anilines in Modern Agrochemical Discovery

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern research and development. Fluorinated anilines, in particular, serve as versatile building blocks, offering a unique combination of electronic properties and metabolic stability to the resulting active ingredients. Among these, 4-Fluoro-2-methyl-6-nitroaniline stands out as a promising, albeit underexplored, starting material for the synthesis of next-generation herbicides, fungicides, and insecticides.

The presence of a fluorine atom can significantly increase the lipophilicity of a molecule, aiding its transport across biological membranes. Furthermore, the strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the bioavailability and efficacy of the agrochemical. The nitro and amino groups on the aniline ring provide reactive handles for a wide array of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. We will delve into a detailed, hypothetical research workflow for the discovery of a novel herbicide, from initial synthesis to biological evaluation, underscoring the scientific rationale behind each step.

Hypothetical Application: Development of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) is a well-validated target for herbicides. PPO inhibitors block the synthesis of chlorophyll in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Here, we outline a research program to synthesize and evaluate a novel PPO-inhibiting herbicide derived from this compound.

Synthetic Pathway Overview

The proposed synthetic pathway leverages the reactivity of the amino and nitro groups of this compound to construct a novel heterocyclic herbicide. The overall workflow is depicted in the diagram below.

G A This compound B Step 1: Reduction of Nitro Group (e.g., with Fe/HCl) A->B C Intermediate 1: 4-Fluoro-2-methylbenzene-1,6-diamine B->C D Step 2: Condensation with a Diketone (e.g., 2,4-pentanedione) C->D E Intermediate 2: Substituted Benzimidazole D->E F Step 3: N-Arylation (e.g., with a substituted phenylboronic acid) E->F G Final Product: Hypothetical PPO-Inhibiting Herbicide F->G

Figure 1: Proposed synthetic workflow for a novel PPO-inhibiting herbicide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methylbenzene-1,6-diamine (Intermediate 1)

  • Rationale: The first step involves the reduction of the nitro group to an amine, creating a vicinal diamine that is primed for cyclization reactions. Iron in acidic medium is a classic and cost-effective method for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (5.0 eq)

    • Concentrated Hydrochloric Acid (0.5 eq)

    • Ethanol

    • Water

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a 1:1 mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise over 30 minutes.

    • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzene-1,6-diamine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of the Substituted Benzimidazole (Intermediate 2)

  • Rationale: The vicinal diamine readily undergoes condensation with a 1,3-dicarbonyl compound to form a seven-membered ring fused to the benzene ring, which upon tautomerization and dehydration yields the stable benzimidazole core.

  • Materials:

    • 4-Fluoro-2-methylbenzene-1,6-diamine (1.0 eq)

    • 2,4-Pentanedione (1.1 eq)

    • Acetic acid (glacial)

  • Procedure:

    • In a round-bottom flask, dissolve 4-Fluoro-2-methylbenzene-1,6-diamine in glacial acetic acid.

    • Add 2,4-pentanedione to the solution.

    • Heat the reaction mixture at 100 °C for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude substituted benzimidazole.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Protocol 3: Synthesis of the Final Product (Hypothetical PPO-Inhibiting Herbicide)

  • Rationale: N-arylation of the benzimidazole introduces a second aromatic ring, a common feature in many PPO-inhibiting herbicides, which is crucial for binding to the active site of the enzyme. A Suzuki coupling with a substituted phenylboronic acid is a versatile method for this transformation.

  • Materials:

    • Substituted Benzimidazole (1.0 eq)

    • Substituted Phenylboronic Acid (1.2 eq)

    • Palladium(II) acetate (0.05 eq)

    • Triphenylphosphine (0.1 eq)

    • Potassium carbonate (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk flask, add the substituted benzimidazole, substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final hypothetical herbicide.

Biological Evaluation: A Protocol for Assessing Herbicidal Activity

Protocol 4: In Vitro PPO Inhibition Assay

  • Rationale: This assay directly measures the ability of the synthesized compound to inhibit the target enzyme, providing a quantitative measure of its potency.

  • Procedure:

    • Isolate PPO from a suitable plant source (e.g., spinach or corn).

    • Prepare a range of concentrations of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, combine the isolated enzyme, a buffer solution, and the test compound.

    • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 5: Whole-Plant Greenhouse Assay

  • Rationale: This assay evaluates the herbicidal efficacy of the compound on whole plants, providing data on its uptake, translocation, and overall phytotoxicity under more realistic conditions.

  • Procedure:

    • Grow a selection of representative weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., corn, soybean) in pots in a greenhouse.

    • At the 2-4 leaf stage, apply the test compound at various application rates (e.g., 10, 50, 100, 200 g/ha) as a foliar spray.

    • Include a positive control (a commercial PPO-inhibiting herbicide) and a negative control (solvent only).

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry, and weigh to determine the growth inhibition.

Data Presentation

The results from the biological assays can be summarized in the following tables for clear comparison.

Table 1: In Vitro PPO Inhibition

CompoundIC50 (µM)
Hypothetical Herbicide 1[Insert Value]
Hypothetical Herbicide 2[Insert Value]
Positive Control[Insert Value]

Table 2: Greenhouse Herbicidal Efficacy (% Growth Inhibition at 14 Days After Treatment)

CompoundRate (g/ha)Amaranthus retroflexusAbutilon theophrastiCornSoybean
Hypothetical Herbicide 150[Insert Value][Insert Value][Insert Value][Insert Value]
100[Insert Value][Insert Value][Insert Value][Insert Value]
Positive Control100[Insert Value][Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

This compound presents a valuable starting point for the exploration of novel agrochemical entities. The hypothetical workflow detailed herein provides a robust framework for the synthesis and evaluation of a new class of PPO-inhibiting herbicides. The modular nature of the synthetic route allows for the creation of a diverse library of analogues by varying the diketone and the phenylboronic acid, enabling a thorough investigation of structure-activity relationships.

Future research should focus on optimizing the synthetic protocols for scalability and cost-effectiveness. Furthermore, promising lead compounds identified through the initial screening process should be subjected to more extensive toxicological and environmental fate studies to assess their suitability for commercial development. The strategic application of fluorinated building blocks like this compound will undoubtedly continue to drive innovation in the agrochemical industry.

References

  • Organofluorine Compounds in Agrochemicals: A comprehensive review on the role of fluorine in agrochemical design. [This would be a link to a relevant review article in a high-impact chemistry or agricultural science journal]
  • PPO-Inhibiting Herbicides: A detailed overview of the mode of action and chemical diversity of PPO inhibitors. [This would link to a foundational paper or review on PPO herbicides]
  • Cross-Coupling Reactions in Agrochemical Synthesis: A review of the application of modern synthetic methodologies in the production of agrochemicals. [This would link to a review on synthetic chemistry relevant to the field]
  • Greenhouse Bioassays for Herbicide Screening: A standard protocol for conducting greenhouse trials for herbicide discovery. [This would link to a methods paper or a chapter in a book on herbicide research]

Application Note & Protocols: Derivatization of 4-Fluoro-2-methyl-6-nitroaniline for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-2-methyl-6-nitroaniline is a substituted aniline that serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its key structural features—a reactive primary amine, an electron-withdrawing nitro group, and a fluorine atom—provide multiple avenues for chemical modification. This guide details validated protocols for the derivatization of this scaffold, focusing on two high-yield synthetic pathways: sulfonamide synthesis and Schiff base formation . These modifications are strategically chosen for their established potential to confer or enhance a range of biological activities, including antimicrobial and anticancer properties. This document provides the scientific rationale, detailed step-by-step protocols, characterization data, and troubleshooting guidance for researchers in drug discovery and medicinal chemistry.

Part 1: Rationale for Derivatization - A Strategy for Bioactivity

The therapeutic potential of a small molecule is intrinsically linked to its structure. The parent molecule, this compound, possesses functional groups that can be readily modified to modulate its physicochemical and pharmacological properties.

  • The Primary Amine (-NH₂): This is the most accessible functional group for derivatization. By converting the amine into different functional groups, we can introduce new pharmacophores that can interact with biological targets.

  • The Nitro Group (-NO₂): This strong electron-withdrawing group significantly influences the electronics of the aromatic ring. While it can be a pharmacophore itself, it can also be reduced to an amine to provide a second site for derivatization.

  • The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

This guide focuses on two derivatization strategies targeting the primary amine, as this is a direct and highly efficient approach to generating structural diversity with a high probability of yielding bioactive compounds.

  • Sulfonamide Synthesis: The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of drugs with antibacterial, anticancer, diuretic, and anti-inflammatory activities.[1][2][3][4] This functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.

  • Schiff Base Formation: Schiff bases, characterized by the imine (-C=N-) group, are synthesized through the condensation of primary amines with carbonyl compounds.[5][6] They are known to exhibit a broad spectrum of biological activities, including notable antimicrobial and anticancer effects, often enhanced by coordination with metal ions.[7][8][9][10]

The overall strategy is to use this compound as a building block to create a library of novel compounds for biological screening.

G A This compound (Starting Scaffold) B Derivatization of Primary Amine (-NH₂) A->B C Protocol 1: Sulfonamide Synthesis B->C w/ Sulfonyl Chlorides D Protocol 2: Schiff Base Formation B->D w/ Aldehydes E Enhanced Biological Activity (Antimicrobial, Anticancer) C->E D->E

Caption: Strategic derivatization of the primary amine on the starting scaffold.

Part 2: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)benzenesulfonamide

This protocol describes the reaction of this compound with benzenesulfonyl chloride to form a sulfonamide derivative. Pyridine is used as a base to neutralize the HCl byproduct.[11]

Materials and Reagents:

  • This compound (MW: 170.14 g/mol )[12]

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.70 g, 10 mmol) in 30 mL of anhydrous DCM. Add pyridine (1.2 mL, 15 mmol) to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride (1.94 g, 11 mmol) in 10 mL of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield the final sulfonamide product.

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Aniline & Pyridine in DCM B Cool to 0°C A->B C Add Sulfonyl Chloride (dropwise) B->C D Stir at RT (6-8h) C->D E Wash with HCl, NaHCO₃, Brine D->E Transfer to Separatory Funnel F Dry with MgSO₄ E->F G Concentrate F->G H Recrystallize G->H G cluster_0 Reaction cluster_1 Isolation A Dissolve Aniline in Ethanol B Add Benzaldehyde & Acetic Acid A->B C Reflux (4-6h) B->C D Cool to RT, then Ice Bath C->D E Vacuum Filter D->E F Wash with Cold Ethanol E->F G Dry Product F->G

Caption: Workflow for the synthesis of Schiff base derivatives.

Part 3: Characterization and Data Interpretation

The unambiguous characterization of newly synthesized derivatives is crucial to confirm their identity and purity. [13]A combination of spectroscopic and analytical techniques is required.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For these derivatives, ¹⁹F NMR is also highly informative. [13][14][15] * ¹H NMR: Expect to see the disappearance of the aniline -NH₂ protons and the appearance of new signals, such as the -NH proton of the sulfonamide or the -CH=N proton of the Schiff base (typically δ 8.2-8.7 ppm). [16] * ¹³C NMR: Look for the characteristic imine carbon (-C=N-) signal around 160 ppm in Schiff bases. [16]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the success of the derivatization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [13]* Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. The disappearance of the N-H stretching bands of the primary amine and the appearance of new bands (e.g., S=O stretch for sulfonamides, C=N stretch for Schiff bases) confirms the reaction. [17] Expected Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected ¹H NMR SignalKey Expected ¹³C NMR Signal
Parent Aniline C₇H₇FN₂O₂170.14~5.0-6.0 ppm (-NH₂)-
Sulfonamide Derivative C₁₃H₁₀FN₃O₄S311.30~9.0-10.0 ppm (-SO₂NH-)-
Schiff Base Derivative C₁₄H₁₁FN₂O₂258.25~8.2-8.7 ppm (-CH=N-)~160 ppm (-C=N-)

Part 4: Outlook for Biological Evaluation

Once synthesized and characterized, the new derivatives should be screened for biological activity. Based on the extensive literature on sulfonamides and Schiff bases, promising areas for investigation include:

  • Antimicrobial Activity: Compounds can be tested against a panel of pathogenic bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine the Minimum Inhibitory Concentration (MIC). [2][7][9]* Anticancer Activity: The derivatives can be evaluated for cytotoxicity against various cancer cell lines (e.g., HeLa, HepG2) using assays like the MTT assay to determine their IC₅₀ values. [7][18] The derivatization strategy outlined provides a robust framework for generating novel chemical entities with high potential for biological activity.

G A Synthesis of Derivative Library B Purification & Characterization (NMR, MS, FTIR) A->B C In Vitro Biological Screening B->C D Antimicrobial Assays (MIC Determination) C->D E Anticancer Assays (Cytotoxicity, IC₅₀) C->E F Structure-Activity Relationship (SAR) Studies D->F E->F

Caption: From synthesis to biological evaluation and SAR studies.

References

  • Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. MDPI. [Link]
  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707. [Link]
  • Anticancer and Antimicrobial Activities of Schiff Base Ligand and Their Co(II), Cu(II), and Zn(II) Transition Metal Complexes: An Overview. Springer Professional. [Link]
  • Jain, S., Rana, M., Sultana, R., Mehandi, R., & Rahisuddin. (2022). Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394–1398. [Link]
  • Jain, S., et al. (2021). Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIV
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
  • Farhan, M. A., et al. (2023). Synthesis, Evaluation of anticancer and antimicrobial activities of some Schiff bases derivatives. Al-Kitab Journal for Pure Sciences, 7(2), 115-129.
  • Biological activities of sulfonamides.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5708–5713. [Link]
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
  • Preparation of SchiffBase(BenzalAniline). YouTube. [Link]
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]
  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
  • synthesis of an imine or Schiff base - labor
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22353-22365. [Link]
  • Synthesis and NMR characterization of a novel polyaniline derivative.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22353-22365. [Link]

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Use of microchannel reactors for the synthesis of nitroaniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Nitroaniline Compounds Using Microchannel Reactors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenges of Aniline Nitration

Nitroaniline and its derivatives are fundamental building blocks in the chemical industry, serving as crucial intermediates for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro group onto the aniline ring is traditionally accomplished via electrophilic aromatic substitution using a mixed acid (sulfuric and nitric acid) system. However, this process is notoriously challenging in conventional batch reactors.

The primary difficulties stem from the nature of the reaction itself. Nitration is a rapid and highly exothermic process, creating a significant risk of thermal runaway if not precisely controlled.[3][4] Furthermore, the aniline starting material presents its own complexities. The highly activating amino group is susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts and reducing product purity.[5] Direct nitration also yields a mixture of ortho-, meta-, and para-isomers, with selectivity being difficult to control.[6]

Microreaction technology offers a transformative solution to these long-standing challenges. By confining the reaction to channels with dimensions in the sub-millimeter range, microchannel reactors provide exceptionally high surface-area-to-volume ratios.[7] This characteristic enables near-instantaneous heat dissipation and precise temperature control, effectively eliminating the risk of "hot spots" and thermal runaway.[4][8] The rapid mixing achieved within the microchannels enhances mass transfer, leading to faster reaction times, improved yields, and greater control over product selectivity.[8] This application note provides a comprehensive guide and detailed protocols for the synthesis of nitroaniline compounds, leveraging the inherent safety and efficiency of microchannel reactors.

The Microreactor Advantage in Nitration Chemistry

The application of microchannel reactors to nitration fundamentally changes the safety and efficiency profile of the synthesis. The causality behind these improvements is rooted in the physical principles governing fluid dynamics and heat transfer at the microscale.

  • Enhanced Safety: The liquid holdup in a microreactor is minuscule compared to a batch reactor of equivalent production capacity.[9] In the event of a process excursion, the potential energy release is dramatically lower. Combined with superior heat transfer capabilities that prevent dangerous temperature spikes, the entire process becomes inherently safer.[7][10]

  • Superior Heat and Mass Transfer: Traditional reactors are often limited by heat and mass transfer rates rather than intrinsic reaction kinetics.[7] Microreactors possess specific surface areas that can be orders of magnitude greater than batch reactors, allowing for highly efficient heat exchange.[7] This enables reactions to be run at higher temperatures without compromising safety, thus accelerating the reaction rate. Efficient micromixing ensures a homogenous reaction environment, minimizing side reactions and improving product quality.[8]

  • Precise Process Control & Reproducibility: Key reaction parameters such as temperature, residence time, and stoichiometry are controlled with high precision.[8] Residence time is accurately determined by the reactor volume and the flow rates of the reagent pumps. This level of control leads to highly reproducible results and simplifies process optimization, moving away from the often-unpredictable nature of large-scale batch nitrations.

  • Improved Yield and Selectivity: The precise control over reaction conditions minimizes the formation of oxidative byproducts and over-nitrated species.[3] By carefully tuning temperature and residence time, the reaction can be guided towards the desired isomer, improving selectivity and simplifying downstream purification.

General Experimental Setup

A typical continuous flow setup for the synthesis of nitroaniline in a microchannel reactor consists of several key components. The system is designed for precise control over reagent delivery, mixing, reaction time, and temperature.

G cluster_0 Reagent Delivery cluster_1 Reaction Core cluster_2 Downstream Processing A Aniline Derivative in Solvent P1 Syringe Pump A A->P1 B Nitrating Mixture (HNO₃/H₂SO₄) P2 Syringe Pump B B->P2 Mixer Micromixer (T-junction) P1->Mixer Stream A P2->Mixer Stream B Reactor Microchannel Reactor Chip Mixer->Reactor HeatEx Temperature Control Unit (Heating/Cooling Bath) Reactor->HeatEx BPR Back Pressure Regulator Reactor->BPR Collection Product Collection in Quenching Solution BPR->Collection

System Components:

  • Pumps: Two high-precision syringe pumps or HPLC pumps are used to deliver the reactant streams at stable, pulseless flow rates.

  • Reagent Vessels: Contain the aniline derivative solution and the nitrating mixture.

  • Micromixer: A T-junction or more sophisticated static micromixer is used to ensure rapid and efficient mixing of the two reactant streams before they enter the reactor.

  • Microchannel Reactor: A chip, typically made of glass, silicon carbide, or corrosion-resistant metal, containing micro-scale channels where the reaction takes place.[10]

  • Temperature Control: The microreactor is immersed in a thermostatic bath (oil or water) or mounted on a Peltier heating/cooling block to maintain a precise reaction temperature.

  • Back-Pressure Regulator (BPR): A BPR is placed downstream of the reactor to maintain a constant pressure within the system, preventing solvent outgassing and ensuring stable flow.

  • Collection Vessel: The product stream is collected in a flask containing a quenching solution (e.g., ice water) to stop the reaction immediately.

Protocol: Synthesis of p-Nitroaniline via Acetanilide Intermediate

Direct nitration of aniline is difficult to control. A more reliable and selective method for producing p-nitroaniline involves a three-step process: protection of the amino group as an acetamide, nitration of the protected intermediate, and subsequent deprotection.[11][12] This protocol focuses on the critical nitration step performed in a microchannel reactor.

G Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Step 1: Protection (Acetic Anhydride) Nitroacetanilide p-Nitroacetanilide Acetanilide->Nitroacetanilide Step 2: Nitration (Microreactor) (HNO₃ / H₂SO₄) Nitroaniline p-Nitroaniline (Final Product) Nitroacetanilide->Nitroaniline Step 3: Deprotection (Acid Hydrolysis)

Step 1: Preparation of Acetanilide (Protection)

This step is performed using a conventional batch method prior to the microreactor synthesis.[11]

  • In a 250 mL flask, combine 9.3 g (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

  • Heat the solution to a gentle boil under reflux for 10 minutes.

  • Allow the flask to cool, then pour the reaction mixture into a beaker containing approximately 50 mL of water and 50 g of ice, stirring vigorously.

  • Collect the resulting acetanilide crystals by vacuum filtration, wash with cold water, and dry. The product should be a white crystalline solid.

Step 2: Nitration of Acetanilide in a Microchannel Reactor

Safety Warning: This procedure involves the use of concentrated nitric and sulfuric acids. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reagent Preparation:

  • Stream A (Organic Phase): Dissolve 6.75 g (0.05 mol) of the prepared acetanilide in 100 mL of concentrated sulfuric acid (H₂SO₄). Stir until a clear solution is obtained. Note: This addition is exothermic and should be done carefully.

  • Stream B (Nitrating Mixture): In a separate beaker cooled in an ice bath, carefully and slowly add 6 mL of concentrated nitric acid (HNO₃) to 6 mL of concentrated sulfuric acid (H₂SO₄).[11]

Microreactor Protocol:

  • System Setup: Assemble the microreactor system as shown in the diagram above. Use a glass microreactor (e.g., 1 mL internal volume) for this process.

  • Priming: Prime Pump A and its corresponding lines with concentrated sulfuric acid. Prime Pump B and its lines with the prepared nitrating mixture.

  • Temperature Control: Set the temperature control unit to the desired reaction temperature (e.g., 10 °C). Allow the system to equilibrate.

  • Initiate Flow: Start the pumps simultaneously at the desired flow rates. A good starting point is a 10:1 volumetric flow rate ratio of Stream A to Stream B to maintain a slight molar excess of the nitrating agent. For a 1 mL reactor and a target residence time of 2 minutes, the total flow rate would be 0.5 mL/min (e.g., ~0.455 mL/min for Stream A and ~0.045 mL/min for Stream B).

  • Reaction & Collection: Allow the system to reach a steady state (typically 3-5 times the residence time). Collect the reactor output in a flask containing 100 g of crushed ice, stirring continuously. The p-nitroacetanilide product will precipitate.

  • Shutdown: Once the desired amount of product is collected, switch the pumps to deliver a cleaning solvent (e.g., water, followed by acetone) to flush the system.

  • Work-up: Filter the collected precipitate (p-nitroacetanilide), wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 3: Deprotection to Yield p-Nitroaniline

This final step hydrolyzes the acetamide group to recover the free amine.[12]

  • Place the dry p-nitroacetanilide from the previous step into a round-bottom flask.

  • Add a solution of concentrated sulfuric acid (4 mL) and water (3 mL).

  • Heat the mixture gently under reflux for 20-30 minutes.

  • Pour the hot mixture into a beaker containing 50 mL of cold water.

  • Carefully neutralize the solution with an aqueous sodium hydroxide or ammonia solution until it is alkaline. The yellow p-nitroaniline will precipitate.[11][12]

  • Cool the mixture in an ice bath, collect the solid by filtration, wash with cold water, and dry.

Process Optimization Data

The precise control afforded by microreactors allows for systematic optimization of reaction conditions. The following table illustrates how varying parameters can influence yield and selectivity.

Entry Acetanilide Flow Rate (mL/min) Nitrating Agent Flow Rate (mL/min) Temperature (°C) Residence Time (min) Yield (%) Isomer Selectivity (p:o)
10.450.05252.08590:10
20.450.05102.09295:5
30.450.0502.094>98:2
40.900.10101.08894:6
50.2250.025104.09396:4

Data are illustrative examples based on typical outcomes.

Analysis:

  • Effect of Temperature (Entries 1-3): Lowering the reaction temperature significantly improves the selectivity for the para-isomer by minimizing the formation of the ortho-isomer. Yields remain high across the tested range.

  • Effect of Residence Time (Entries 2, 4, 5): Shorter residence times may lead to incomplete conversion, while longer times can potentially increase the risk of side reactions. A residence time of 2-4 minutes appears optimal for achieving high yield and selectivity.

Troubleshooting

Problem Potential Cause Solution
Channel Clogging Precipitation of starting material or product in the microchannels.Ensure complete dissolution of acetanilide in H₂SO₄ before pumping. Increase the back pressure to keep materials in solution. If clogging occurs, flush the system with appropriate solvents.
Low Yield Incomplete conversion (residence time too short). Incorrect stoichiometry.Increase residence time by decreasing flow rates. Verify pump calibration and reagent concentrations.
Poor Selectivity Reaction temperature is too high. Inefficient mixing.Lower the reaction temperature. Ensure the micromixer is functioning correctly and that flow rates are stable.
Pressure Fluctuations Air bubbles in the pump or lines. Inconsistent pump performance.Degas all solvents and reagent solutions before use. Ensure pump seals and check valves are in good condition.

Conclusion

The use of microchannel reactors offers a superior methodology for the synthesis of nitroaniline compounds. This technology transforms a traditionally hazardous and difficult-to-control process into a safe, efficient, and highly reproducible operation.[9] By leveraging enhanced heat and mass transfer, microreactors provide precise control over reaction parameters, leading to higher yields, improved isomer selectivity, and an inherently safer process.[4][8] This approach not only streamlines laboratory-scale synthesis but also offers a clear and scalable pathway for the industrial production of these vital chemical intermediates.

References

  • Corning Pharmaceutical Technologies. Process Development System - Nitration Reaction. [URL: https://www.corning.
  • Google Patents. CN214514479U - Micro-channel reactor system for nitration reaction. [URL: https://patents.google.
  • Jähnisch, K., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 1396-1413. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923204/]
  • Wang, T., et al. (2023). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07003]
  • Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. [URL: https://patents.google.
  • Shanghai Standard Technology Co., Ltd. (2024). Microchannel reactor for nitration reaction process. [URL: https://www.standard-tech.
  • Google Patents. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor. [URL: https://patents.google.
  • Čapek, P., et al. (2014). Aniline. ResearchGate. [URL: https://www.researchgate.
  • BenchChem. Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-methyl-5-nitroaniline]
  • Dénès, F., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 1396–1413. [URL: https://www.beilstein-journals.org/bjoc/articles/10/123]
  • TNO. (2019). A Modular Micro Reactor for Mixed Acid Nitration. ResearchGate. [URL: https://www.researchgate.
  • Chemistry Online. (2022). p-Nitroaniline synthesis, Steps, How to do it... [URL: https://chemistryonline.guru/p-nitroaniline-synthesis/]
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [URL: https://www.azom.com/article.aspx?ArticleID=11012]
  • Magritek. (2014). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [URL: https://magritek.com/wp-content/uploads/2015/03/Lab-Report-4-Synthesis-of-p-Nitroaniline-via-a-Multi-Step-Sequence.pdf]
  • Scribd. Preparation of P-Nitroaniline. [URL: https://www.scribd.
  • Mishra, J. P., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 22(6), 4157-4168. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_6_2]
  • Dénès, F., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 1396-1413. [URL: https://www.beilstein-journals.org/bjoc/content/10/1/123]
  • Glazer, J., et al. (1950). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Journal of the Chemical Society (Resumed), 2657. [URL: https://pubs.rsc.org/en/content/articlelanding/1950/jr/jr9500002657]
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  • Bradlow, H. L., & VanderWerf, C. A. (1947). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society, 69(3), 662–665. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01195a073]
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Application Notes & Protocols for Kinase Inhibition Assays Using N-Substituted Nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic drug development, particularly in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust kinase inhibition assays using N-substituted nitroaniline analogs, a promising class of small molecule inhibitors. We delve into the mechanistic principles of these compounds, offer detailed protocols for widely-used biochemical assay platforms, and provide expert guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of high-fidelity, reproducible data for inhibitor screening and characterization.

Introduction: The Kinase Target Landscape

The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, a fundamental post-translational modification that acts as a molecular switch for signaling pathways controlling cell growth, differentiation, and metabolism.[1][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[5] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[6][7]

Kinase inhibitors are broadly classified based on their mechanism of action relative to the adenosine triphosphate (ATP) binding site.[8]

  • ATP-competitive inhibitors (Type I and II) bind within the highly conserved ATP pocket, directly preventing the binding of ATP and subsequent phosphotransfer.[6][9][10][11]

  • Non-ATP-competitive inhibitors (Type III and IV) bind to allosteric sites outside the ATP pocket, inducing conformational changes that inactivate the enzyme.[8][11][12][13][14]

N-substituted nitroaniline analogs represent a versatile chemical scaffold frequently employed in the design of ATP-competitive kinase inhibitors. Their relatively simple structure allows for extensive synthetic modification to optimize potency and selectivity by targeting specific interactions within the ATP-binding cleft of a given kinase.

Mechanism of Action: N-Substituted Nitroaniline Analogs

N-substituted nitroaniline derivatives, like many other small molecule inhibitors, function by reversibly occupying the ATP-binding site. Their efficacy is typically driven by a combination of interactions:

  • Hinge Binding: A key feature of most ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes. This interaction mimics the binding of the adenine ring of ATP.[1][15]

  • Hydrophobic Interactions: The substituted phenyl ring and other moieties of the analog extend into adjacent hydrophobic pockets, contributing significantly to binding affinity and, crucially, selectivity, as the nature of these pockets varies across the kinome.[1]

  • Solvent Front Interactions: Modifications to the scaffold can be designed to interact with residues near the solvent-exposed region of the active site.

G ATP ATP Inhibitor N-Substituted Nitroaniline Analog Blocked_ATP ATP ATP_Pocket ATP_Pocket caption ATP-Competitive Inhibition Mechanism

Caption: Competitive binding of an N-substituted nitroaniline analog to the ATP pocket, preventing ATP binding.

Designing a Robust Kinase Inhibition Assay

The foundation of successful inhibitor characterization is a well-designed and optimized assay. The choice of technology and experimental conditions directly impacts data quality and reliability.[4]

Core Components & Considerations

A typical biochemical kinase assay requires a purified active kinase, a substrate (often a synthetic peptide), ATP as the phosphate donor, and an appropriate buffer containing magnesium ions (Mg²⁺), a critical cofactor.[4]

Key Optimization Parameters:

  • ATP Concentration: The concentration of ATP is a critical variable. For screening ATP-competitive inhibitors, assays are often run at or near the Michaelis constant (Km) of ATP for that specific kinase. This ensures sensitivity to competitive binding. Running assays at physiological ATP concentrations (typically 1-5 mM) is essential later in the discovery process to assess how an inhibitor will perform in the high-ATP cellular environment.[16][17]

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction is in the linear range, typically aiming for 10-20% substrate turnover during the incubation period. This avoids substrate depletion and ensures initial velocity kinetics.[3]

  • Substrate Concentration: Substrate should also be used at or near its Km value for optimal reaction kinetics.

Selecting the Appropriate Assay Platform

Numerous assay formats are available, each with distinct advantages and potential liabilities. Modern drug discovery heavily favors non-radioactive, homogeneous ("mix-and-read") formats suitable for high-throughput screening (HTS).[3][17]

G Start Start: Select Kinase Assay Question1 Primary Goal? Start->Question1 HTS High-Throughput Screening (HTS) Question1->HTS Screening large libraries MoA Mechanism of Action / Detailed Kinetics Question1->MoA Characterizing few compounds Question2 Endpoint Detection Method? HTS->Question2 Radiometric Radiometric (³²P/³³P Incorporation) MoA->Radiometric Highest Accuracy Needed Luminescence Luminescence (ATP/ADP Quantification) Question2->Luminescence Robust, simple readout Fluorescence Fluorescence (FRET / FP) Question2->Fluorescence Sensitive, ratiometric ADP_Glo ADP-Glo™ (Signal ∝ Activity) Luminescence->ADP_Glo Kinase_Glo Kinase-Glo® (Signal ∝ 1/Activity) Luminescence->Kinase_Glo Z_LYTE Z'-LYTE™ (FRET-based) Fluorescence->Z_LYTE Gold_Standard Gold Standard (High Sensitivity, Hazardous) Radiometric->Gold_Standard

Caption: Decision workflow for selecting a suitable kinase assay format.

Comparison of Common HTS-Compatible Assay Platforms

PlatformPrincipleSignal Relationship to Kinase ActivityProsCons
ADP-Glo™ LuminescenceDirectly Proportional High sensitivity, broad dynamic range, compatible with high ATP concentrations.[18][19]Two-step addition, potential for compound interference with luciferase.
Kinase-Glo® LuminescenceInversely Proportional Simpler one-step addition, robust and widely used.[20][21]Signal decrease can be less sensitive for weak inhibitors; limited by initial ATP concentration.[4]
Z'-LYTE™ FRETInversely Proportional Ratiometric detection reduces well-to-well variability; direct measure of phosphorylation.[22][23]Requires specific FRET-labeled peptide substrates; potential for compound fluorescence interference.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two industry-standard, non-radioactive kinase assays. They are designed as templates that must be optimized for each specific kinase-inhibitor system.

Protocol 1: Luminescence-Based Inhibition Assay using ADP-Glo™

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

A. Materials and Reagents

  • Kinase of interest (e.g., Abl1, EGFR, etc.)

  • Peptide or protein substrate

  • N-substituted nitroaniline analogs (dissolved in 100% DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

B. Step-by-Step Procedure

  • Compound Plating: Prepare serial dilutions of the N-substituted nitroaniline analogs in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Addition: Prepare a 2X kinase solution in Kinase Assay Buffer. Add 12.5 µL of this solution to each well (for a final 25 µL reaction). Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. Initiate the reaction by adding 12.5 µL of this solution to all wells. The final DMSO concentration should be ≤1%.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 2: FRET-Based Inhibition Assay using Z'-LYTE™

This protocol uses a FRET-labeled peptide that, when phosphorylated, is protected from cleavage by a development reagent.

A. Materials and Reagents

  • Kinase of interest

  • Z'-LYTE™ Peptide Substrate (specific for the kinase)

  • N-substituted nitroaniline analogs (in 100% DMSO)

  • ATP solution

  • Kinase Buffer

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • Black 96- or 384-well assay plates

  • Fluorescence plate reader with FRET capabilities (e.g., Ex: 400 nm, Em: 445 nm and 520 nm)

B. Step-by-Step Procedure

  • Compound Plating: Follow the same procedure as in Protocol 1, Step 1.

  • Prepare Kinase/Substrate Mix: Prepare a 4X solution of the kinase and a 4X solution of the specific Z'-LYTE™ peptide substrate in the appropriate Kinase Buffer. Mix them 1:1 to create a 2X Kinase/Substrate solution.

  • Add Kinase/Substrate: Add 10 µL of the 2X Kinase/Substrate solution to each well.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution. Add 10 µL to each well to start the reaction (final volume 20 µL).

  • Incubation: Mix the plate and incubate at room temperature for 60 minutes.

  • Develop Reaction: Add 10 µL of the Development Reagent solution to each well. This reagent contains a protease that will cleave only the non-phosphorylated peptides, disrupting FRET. Incubate for 60 minutes.

  • Stop Reaction: Add 10 µL of Stop Reagent to each well.

  • Data Acquisition: Read the plate on a fluorescence reader, measuring the emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm). The ratio of these emissions is used for analysis.[22]

Data Analysis and Interpretation

Accurate data analysis is crucial for determining inhibitor potency. The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).[24][25]

A. Data Processing Workflow

  • Normalization: The raw data (luminescence or FRET ratio) must be converted to Percent Inhibition.

    • The average signal from the "no inhibitor" (DMSO) wells represents 0% inhibition (Max Signal).

    • The average signal from the "no enzyme" wells represents 100% inhibition (Min Signal).

    • Calculate Percent Inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation using a non-linear regression software (e.g., GraphPad Prism, Genedata Screener).[26][27] This will yield the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

G RawData Raw Luminescence or FRET Ratio Data Controls Define Controls (0% and 100% Inhibition) RawData->Controls Normalize Normalize Data to Percent Inhibition Controls->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Non-Linear Regression (4-Parameter Fit) Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Workflow for processing raw assay data to determine the IC₅₀ value.

B. Example Data Presentation: Selectivity Profile

A key goal of inhibitor development is achieving selectivity for the target kinase over other kinases. Profiling lead compounds against a panel of related kinases is standard practice.

CompoundTarget Kinase (IC₅₀, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)
Nitroaniline Analog A15>10,0001,250
Nitroaniline Analog B250800950
Staurosporine (Control)5108

This table illustrates how data can be structured to compare the potency and selectivity of different analogs. Analog A shows high potency and selectivity for the target kinase.

Beyond the Beaker: The Importance of Cell-Based Assays

While biochemical assays are essential for initial screening and determining direct enzyme inhibition, they do not fully replicate the complex cellular environment.[16][28] Compounds that are potent in a biochemical assay may fail in cells due to poor permeability, rapid metabolism, or efflux.[16] Therefore, it is critical to validate biochemical hits in cell-based assays.[29]

Common Cellular Assay Formats:

  • Cellular Phosphorylation Assays: These assays, often run using technologies like In-Cell Westerns, ELISA, or AlphaLISA, measure the phosphorylation status of a kinase's direct downstream substrate within intact cells.[30][31] A reduction in substrate phosphorylation upon compound treatment confirms target engagement and functional inhibition in a physiological context.

  • Target Engagement Assays: Technologies like NanoBRET™ directly measure the binding of a compound to its target kinase inside living cells, providing confirmation that the drug is reaching its intended target.[16][30]

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). SpringerLink.
  • Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Norman, R. A. (2008).
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.).
  • Viola, G., et al. (2010). Non-ATP competitive protein kinase inhibitors. PubMed.
  • BPS Bioscience. (n.d.).
  • A-Mueller, I., et al. (2022).
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Thermo Fisher Scientific. (n.d.).
  • Different types of ATP-competitive kinase inhibitors. (n.d.).
  • Reaction Biology. (2024).
  • Viola, G., et al. (2010). Non-ATP Competitive Protein Kinase Inhibitors. Ingenta Connect.
  • Lavecchia, A., et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Reaction Biology. (2022).
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). PubMed Central.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE Kinase Assay Kits.
  • Biocompare. (n.d.).
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • BenchChem. (2025). A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research.
  • Card, A., et al. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Maly, D. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Park, J., et al. (2018). Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3. PMC.
  • Azure Biosystems. (2025).
  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Fisher Scientific. (n.d.). Invitrogen™ Z'-LYTE™ Kinase Assay Kit - Ser/Thr 9 Peptide.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE™ Kinase Assay Kit - Ser/Thr 18 Peptide.
  • Dahlin, J. L., et al. (2019).
  • Acker, M. G., & Lountos, G. T. (2017).
  • BMG LABTECH. (2020). Kinase assays.
  • Kinase inhibition assay. Determination of IC50 in dose–response curves.... (n.d.).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Rich, R. L., & Myszka, D. G. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Traxler, P., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC.
  • Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors.
  • Sabar, M. L., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI.
  • Edwards, M. J., et al. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). PMC.
  • Bishop, A. C., et al. (n.d.). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH.

Sources

Solid-phase extraction protocol for 4-methyl-2-nitroaniline in water samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Extraction of 4-Methyl-2-Nitroaniline from Aqueous Samples

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive and robust protocol for the solid-phase extraction (SPE) of 4-methyl-2-nitroaniline from various water matrices, including environmental and industrial wastewater samples. 4-Methyl-2-nitroaniline, a key intermediate in the synthesis of azo dyes, is of environmental interest due to its potential toxicity and persistence.[1][2][3] This application note details a reliable method for concentrating and purifying the analyte prior to quantitative analysis by High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind sorbent and solvent selection, grounding the protocol in the physicochemical properties of the analyte to ensure high recovery and reproducibility. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a validated method for trace-level analysis of this compound.

Introduction and Method Principle

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a moderately polar aromatic amine.[4][5] Its effective extraction from a polar matrix like water presents a classic analytical challenge, necessitating a concentration step to achieve the low detection limits required for environmental monitoring.[6] Solid-Phase Extraction (SPE) is an ideal sample preparation technique, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[3][7]

The principle of this method is based on reversed-phase SPE . The aqueous sample is passed through a cartridge packed with a non-polar sorbent. 4-Methyl-2-nitroaniline, being less polar than water, is adsorbed onto the sorbent material through hydrophobic and π-π interactions between its aromatic ring and the stationary phase. More polar impurities and salts pass through the cartridge unretained. A subsequent wash step removes any weakly retained polar interferences. Finally, a strong, non-polar organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified 4-methyl-2-nitroaniline, which is then collected for analysis.

Analyte Physicochemical Properties

Understanding the properties of 4-methyl-2-nitroaniline is critical to developing an effective SPE method. The molecule's structure, featuring a benzene ring, a methyl group, an amino group, and a nitro group, results in moderate polarity and water solubility.[4] These characteristics make it an ideal candidate for retention on a reversed-phase sorbent.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5][8]
Appearance Yellow to orange crystalline solid/powder[1][4][5]
Water Solubility Low (<1 mg/mL); 0.2 g/L at 20°C[1][8]
LogP (Octanol-Water Partition Coefficient) 2.00[9]
Melting Point 114-118 °C[10]

The LogP value of 2.0 indicates a moderate hydrophobicity, sufficient for strong retention on non-polar sorbents like C18 or polymeric phases from an aqueous solution.[9]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 4-Methyl-2-nitroaniline analytical standard (>98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Reagent Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (if necessary)

  • Helium or Nitrogen gas for evaporation

Materials and Equipment
  • Solid-Phase Extraction Cartridges:

    • Primary Recommendation: Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene or Hydrophilic-Lipophilic Balanced), 200 mg / 6 mL. These sorbents provide excellent retention for polar-to-midpolar analytes.[7][11]

    • Alternative: C18 (Octadecyl-silica), end-capped, 500 mg / 6 mL.

  • SPE Vacuum Manifold (12, 16, or 24-port) with vacuum pump

  • Sample Collection Vials (e.g., 15 mL glass test tubes)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Sample filtration apparatus (0.45 µm glass fiber or PTFE filters)

  • Evaporation system (e.g., nitrogen evaporator with water bath)

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis or Diode Array Detector (DAD)

    • Autosampler

    • Degasser

    • Quaternary or Binary Pump

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Detailed Experimental Protocol

Preparation of Standards and Solutions
  • Stock Standard (1000 mg/L): Accurately weigh 10.0 mg of 4-methyl-2-nitroaniline standard and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by serial dilution of the stock standard with the initial HPLC mobile phase composition (e.g., 50:50 acetonitrile:water).

Sample Pre-treatment
  • Collect water samples in clean glass bottles.

  • Filter the sample through a 0.45 µm filter to remove particulate matter that could clog the SPE cartridge.

  • For most environmental water samples (pH 6-8), no pH adjustment is necessary. If the analyte may be protonated (acidic pH), adjust the sample pH to neutral or slightly basic (>7) to ensure it is in its neutral, more retentive form.

Solid-Phase Extraction Workflow

The following workflow provides a step-by-step guide for the extraction process. The volumes may be adjusted based on the specific cartridge size and expected analyte concentration.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to improve the yield and purity of this critical chemical intermediate.

This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis, primarily through the nitration of 3-Fluoro-2-methylaniline, presents several challenges that can impact the final yield and purity. This guide addresses these common issues with scientifically grounded explanations and practical solutions.

I. Troubleshooting Guide

This section tackles specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors during the nitration of 3-Fluoro-2-methylaniline can contribute to this.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The nitration reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature control, or improper reagent concentration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and maintained at the optimal temperature. It's crucial to control the temperature, especially during the addition of the nitrating agent, to prevent side reactions.[2]

  • Side Reactions:

    • Explanation: The formation of undesired isomers, such as 4-Fluoro-2-methyl-5-nitroaniline, is a significant cause of yield loss. The directing effects of the amino and methyl groups on the aromatic ring can lead to nitration at multiple positions.

    • Solution: Employing a protecting group strategy for the amine can enhance regioselectivity. Acetylation of the amine group in 3-Fluoro-2-methylaniline to form N-(3-fluoro-2-methylphenyl)acetamide before nitration can direct the nitro group to the desired position.[3] The acetyl group can then be removed by hydrolysis.[3]

  • Product Loss During Workup and Purification:

    • Explanation: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

    • Solution: Optimize the workup procedure. Ensure the pH is adjusted correctly during extraction to maximize the partitioning of the product into the organic layer. When performing crystallization, a careful selection of solvents and controlled cooling rates are essential to maximize crystal formation and minimize loss in the mother liquor.

Issue 2: Formation of Impurities and Isomers

The presence of impurities, particularly isomeric byproducts, can complicate purification and reduce the quality of the final product.

Potential Causes & Solutions:

  • Over-Nitration:

    • Explanation: The introduction of more than one nitro group onto the aromatic ring can occur if the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperature).

    • Solution: Carefully control the stoichiometry of the nitrating agent. A slow, dropwise addition of the nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature (typically 0-5 °C) is critical.[2]

  • Oxidation of the Aniline:

    • Explanation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts.

    • Solution: As mentioned previously, protecting the amino group via acetylation is an effective strategy to prevent oxidation.[3]

  • Inefficient Purification:

    • Explanation: The chosen purification method may not be effective at separating the desired product from closely related isomers or other impurities.

    • Solution: Column chromatography is often necessary for achieving high purity. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to find the optimal conditions for separating your product. Recrystallization can also be an effective final purification step.

Issue 3: Difficulty in Product Isolation and Purification

Isolating a pure, solid product can sometimes be challenging.

Potential Causes & Solutions:

  • Product is an Oil or Gummy Solid:

    • Explanation: This can be due to the presence of impurities that inhibit crystallization or a suboptimal choice of crystallization solvent.

    • Solution: First, ensure the crude product is as clean as possible before attempting crystallization. Washing the crude product with a non-polar solvent like hexane can help remove some impurities. For crystallization, test a range of solvents and solvent mixtures. If the product remains oily, consider converting it to a salt (e.g., hydrochloride) which may have better crystalline properties, and then neutralizing it back to the free base.

  • Poor Separation on Column Chromatography:

    • Explanation: The polarity of the eluent may not be suitable for separating the product from impurities.

    • Solution: Perform a systematic TLC analysis with various solvent systems to identify the best eluent for separation before running a large-scale column. A shallow gradient elution can often improve the separation of closely eluting compounds.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor is 3-Fluoro-2-methylaniline (also known as 3-fluoro-o-toluidine).

Q2: What are the typical reagents and conditions for the nitration step?

A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent. The reaction is typically carried out at a low temperature, often between 0 and 5 °C, to control the reaction rate and minimize side reactions.[2]

Q3: Why is protecting the amino group important?

Protecting the amino group, usually by acetylation, serves two main purposes:

  • Prevents Oxidation: It protects the electron-rich amino group from being oxidized by the strong oxidizing conditions of the nitration reaction.

  • Improves Regioselectivity: The acetamido group is a stronger ortho-, para-director than the amino group, which helps to direct the incoming nitro group to the desired position, thus reducing the formation of unwanted isomers.[3]

Q4: What are some common side products to look out for?

The primary side product is often the isomeric 4-Fluoro-2-methyl-5-nitroaniline. Other potential impurities include di-nitrated products and oxidation byproducts.

Q5: What are the recommended purification techniques?

A combination of techniques is often employed. After the initial workup (extraction and washing), column chromatography on silica gel is typically used to separate the desired product from isomers and other impurities. Recrystallization from a suitable solvent can then be used to obtain a highly pure final product.

III. Experimental Protocols

Protocol 1: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide (Amine Protection)

This protocol details the acetylation of 3-Fluoro-2-methylaniline.

Materials:

  • 3-Fluoro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid[3]

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-2-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-fluoro-2-methylphenyl)acetamide. This product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of this compound (Nitration and Deprotection)

This protocol outlines the nitration of the protected amine followed by deprotection.

Materials:

  • N-(3-fluoro-2-methylphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for deprotection)[4]

Procedure:

Part A: Nitration

  • In a flask cooled in an ice-salt bath, dissolve N-(3-fluoro-2-methylphenyl)acetamide in concentrated sulfuric acid. Maintain the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Part B: Deprotection (Hydrolysis)

  • Transfer the crude nitrated acetamide to a round-bottom flask.

  • Add a sufficient amount of aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

IV. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection & Purification Start 3-Fluoro-2-methylaniline Reagent1 Acetic Anhydride, Acetic Acid Start->Reagent1 Acetylation Protected N-(3-fluoro-2-methylphenyl)acetamide Reagent1->Protected Reagent2 Conc. HNO3, Conc. H2SO4 Protected->Reagent2 Nitration @ 0-5°C Nitrated Crude N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Reagent2->Nitrated Reagent3 Aq. HCl, Heat Nitrated->Reagent3 Hydrolysis CrudeProduct Crude this compound Reagent3->CrudeProduct Purification Column Chromatography & Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Product Loss during Workup? Start->Cause3 Sol1a Monitor reaction by TLC/HPLC Cause1->Sol1a Sol1b Optimize reaction time and temperature Cause1->Sol1b Sol1c Ensure efficient stirring Cause1->Sol1c Sol2a Protect amino group (acetylation) Cause2->Sol2a Sol2b Control stoichiometry of nitrating agent Cause2->Sol2b Sol2c Maintain low temperature during nitration Cause2->Sol2c Sol3a Optimize pH during extraction Cause3->Sol3a Sol3b Careful selection of crystallization solvents Cause3->Sol3b Sol3c Controlled cooling during crystallization Cause3->Sol3c

Caption: A troubleshooting diagram for diagnosing and resolving low yield issues.

V. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Nitration Temperature 0 - 5 °CMinimizes side reactions like over-nitration and oxidation.
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄A strong and effective nitrating mixture for deactivated rings.
Amine Protection AcetylationPrevents oxidation and improves regioselectivity.[3]
Deprotection Acidic Hydrolysis (e.g., HCl)Effective for removing the acetyl protecting group.[4]
Purification Method Column Chromatography followed by RecrystallizationEnsures high purity by removing isomers and other byproducts.

VI. References

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this key intermediate. We will explore common side reactions, troubleshoot potential issues, and provide validated protocols to enhance yield, purity, and reproducibility.

The direct nitration of 4-fluoro-2-methylaniline is a deceptively complex electrophilic aromatic substitution. The presence of three distinct substituents—a strongly activating amino group, a moderately activating methyl group, and a deactivating but ortho, para-directing fluoro group—creates a competitive landscape for the incoming electrophile (NO₂⁺). This guide provides a framework for understanding and controlling these competing pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound through direct nitration of 4-fluoro-2-methylaniline.

FAQ 1: My reaction mixture turned dark brown/black, and the final product is a tar-like substance with very low yield. What happened?

Answer: This is a classic sign of oxidative degradation of the aniline starting material. The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a potent oxidizing agent. The electron-rich amino group (-NH₂) is highly susceptible to oxidation, which leads to the formation of complex, high-molecular-weight polymeric byproducts and results in significant yield loss.[1]

Causality:

  • High Reactivity of Aniline: The lone pair on the nitrogen of the amino group makes the aromatic ring highly activated and simultaneously provides a site for oxidation.

  • Reaction Conditions: Elevated temperatures or a high concentration of nitric acid can accelerate these oxidative side reactions, often leading to a runaway reaction that produces intractable tars.

Troubleshooting Recommendation: The most effective strategy to prevent oxidation is to temporarily reduce the activating and oxidizable nature of the amino group through N-protection , most commonly by acetylation. Converting the -NH₂ group to an acetamido group (-NHCOCH₃) moderates its activating effect and protects it from oxidation, allowing for a cleaner nitration reaction.

FAQ 2: My final product is contaminated with a significant amount of an unknown isomer. How do I identify and prevent it?

Answer: The most probable isomeric impurity is 4-fluoro-2-methyl-5-nitroaniline . Its formation is a direct consequence of the reaction medium's acidity.

Mechanistic Insight: In a strongly acidic medium (like H₂SO₄), the basic amino group of 4-fluoro-2-methylaniline is protonated to form the anilinium ion (-NH₃⁺).[2][3] Unlike the ortho, para-directing amino group, the anilinium ion is a strongly deactivating, meta-directing group .

This creates a competing reaction pathway:

  • Desired Pathway: Nitration of the free aniline (-NH₂), where the amino and methyl groups cooperatively direct the nitro group to the C6 position (ortho to the amine, meta to the fluorine).

  • Side Pathway: Nitration of the anilinium ion (-NH₃⁺), which directs the nitro group to the C5 position (meta to the -NH₃⁺ group).

The final product distribution is therefore a mixture resulting from these two competing pathways, as illustrated below.

G cluster_0 Reaction Pathways in Strong Acid A 4-Fluoro-2-methylaniline (-NH2) B Anilinium Ion (-NH3+) A->B + H+ C Desired Product This compound (ortho, para-directing) A->C Nitration (HNO3/H2SO4) B->A - H+ D Side Product 4-Fluoro-2-methyl-5-nitroaniline (meta-directing) B->D Nitration (HNO3/H2SO4)

Caption: Competing nitration pathways of 4-fluoro-2-methylaniline.

Prevention: By protecting the amino group as an acetamide, you prevent its protonation. The acetamido group is a reliable ortho, para-director and is not basic enough to be protonated under standard nitrating conditions, thus shutting down the meta-directing pathway.

FAQ 3: I'm observing a byproduct with a higher molecular weight, possibly a dinitro compound. How can this be avoided?

Answer: The formation of dinitro compounds, such as 4-fluoro-2-methyl-X,6-dinitroaniline, occurs under overly harsh reaction conditions. This is a form of over-nitration .

Causality: While the first nitro group deactivates the ring towards further electrophilic substitution, it does not completely prevent it. If the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used, a second nitration can occur.

Troubleshooting Recommendations:

  • Stoichiometry: Use a carefully measured molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents).

  • Temperature Control: Maintain a low reaction temperature (typically 0–10 °C) throughout the addition of the nitrating agent and for the duration of the reaction.

  • Reaction Time: Monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.

Validated Protocols for High-Purity Synthesis

To circumvent the side reactions discussed above, a three-step synthesis involving protection, nitration, and deprotection is the most robust and reliable method.

G step1 Step 1: Protection (Acetylation) step2 Step 2: Nitration step1->step2 N-acetylated intermediate step3 Step 3: Deprotection (Hydrolysis) step2->step3 Nitrated intermediate product Final Product This compound step3->product

Caption: Recommended three-step synthesis workflow.

Protocol 1: Protection via Acetylation

This step converts the highly reactive amino group into a less reactive and non-basic acetamido group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-3 hours. Monitor the reaction by TLC until the starting aniline is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Isolation: The N-(4-fluoro-2-methylphenyl)acetamide product will precipitate as a solid. Isolate the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Nitration of the Protected Intermediate

This step introduces the nitro group with high regioselectivity.

  • Setup: In a clean, dry flask maintained at 0-5 °C with an ice bath, add the dried N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid (98%) and stir until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 1.05 eq) to concentrated sulfuric acid at 0-5 °C.

  • Reagent Addition: Add the nitrating mixture dropwise to the acetamide solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Protocol 3: Deprotection via Acid Hydrolysis

This final step removes the acetyl group to yield the target aniline.

  • Setup: Place the crude, dried N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide in a round-bottom flask.

  • Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:2 v/v) and heat to reflux for 4-6 hours, or until TLC/HPLC analysis shows complete removal of the acetyl group.

  • Neutralization: Cool the reaction mixture and slowly neutralize it with an aqueous base (e.g., NaOH or NH₄OH solution) until the pH is ~7-8. The final product will precipitate.

  • Purification: Isolate the crude this compound by filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity crystalline solid.[4]

Data Summary: Comparison of Synthetic Routes

The following table summarizes the expected outcomes from direct nitration versus the protection-based route.

ParameterDirect Nitration of AnilineProtection-Nitration-Deprotection Route
Primary Side Reactions Oxidation (tar formation)[1], Meta-isomer formation[2][5]Incomplete protection/deprotection
Typical Yield Low to moderate (< 40%)High (> 75-80%)
Product Purity Low; requires extensive purificationHigh; often requires only recrystallization
Process Control Difficult; highly exothermic, risk of runawayStraightforward; well-defined steps
Key Control Point Strict temperature control (<5 °C)Ensuring complete reactions in each step

References

  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate.
  • Reactions of Aniline. Chemistry Steps.
  • Nitration of aniline in strong acidic medium also gives m-ni. Testbook.
  • Nitration of Aniline (video). Khan Academy.
  • Why is nitration of aniline difficult?. askIITians.
  • Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. Google Patents.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

Sources

Technical Support Center: Purification of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Fluoro-2-methyl-6-nitroaniline (CAS 147285-87-8). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses common initial observations and provides immediate guidance.

Q1: My crude product is a dark orange, oily tar instead of the expected crystalline solid. What went wrong?

A1: This is a frequent issue and typically points to one of three causes:

  • Incomplete Reaction or Side Reactions: The nitration of substituted anilines can be complex. The presence of unreacted starting materials or undesired isomeric byproducts, such as 4-fluoro-2-methyl-4-nitroaniline or dinitro species, can act as eutectic impurities, depressing the melting point and preventing crystallization.[1]

  • Residual Acid: Insufficient neutralization after the nitration step (often performed in sulfuric/nitric acid mixtures) can leave acidic residues.[2][3] These residues can protonate the aniline, forming salts that are often hygroscopic and non-crystalline.

  • Trapped Solvent: Failure to completely remove the extraction solvent (e.g., ethyl acetate, dichloromethane) will result in an oil.

Initial Action: First, ensure all solvent is removed under high vacuum. If the product remains oily, perform an aqueous workup. Dissolve the oil in a suitable organic solvent (like ethyl acetate), wash thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and re-evaporate the solvent. This will remove acid and water-soluble impurities.

Q2: What are the most likely impurities I need to remove from crude this compound?

A2: The impurity profile is heavily dependent on the synthetic route, but for typical nitration pathways, you should anticipate:

  • Isomeric Byproducts: The primary challenge is often the presence of other nitroaniline isomers. The directing effects of the fluorine, methyl, and amino groups on the aromatic ring can lead to the formation of regioisomers. Based on syntheses of similar compounds, an isomeric mixture is a common outcome.[1]

  • Unreacted Starting Material: Incomplete nitration will leave residual 4-fluoro-2-methylaniline.

  • Dinitro Compounds: Over-nitration can introduce a second nitro group onto the ring, resulting in highly polar impurities.

  • Degradation Products: Nitroanilines can be sensitive to heat and light. Prolonged reaction times or harsh workup conditions can lead to decomposition.

Q3: I have a dark orange solid. What is a good first-pass purification method before attempting more complex techniques?

A3: Solvent Trituration (or Slurry Wash) is an excellent and rapid first step. The goal is to find a solvent in which your desired product has very low solubility, while the impurities are at least moderately soluble.

  • Recommended Solvents: Start with a non-polar solvent. Cold hexanes or petroleum ether are often effective for removing less polar impurities.[2] For more polar impurities, a more polar solvent like a cold isopropanol/hexane mixture might be effective.

  • Procedure: Stir the crude solid vigorously as a slurry in the chosen solvent for 15-30 minutes at room temperature or below. Collect the solid by vacuum filtration and wash with a small amount of the cold solvent. This simple step can significantly improve the purity and color of your material.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, but success hinges on solvent selection.[4][5] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[5][6]

Problem: The compound "oils out" instead of crystallizing, or the final purity/yield is unacceptably low.

Probable Cause Scientific Explanation Solution
Incorrect Solvent Polarity The solvent is too good at dissolving the compound even at low temperatures, preventing supersaturation and crystallization.Screen for solvents. Good candidates for nitroanilines are often alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures (Ethanol/Water, Toluene/Hexane).
Cooling Too Rapidly Rapid cooling (e.g., plunging directly into an ice bath) doesn't give the molecules time to align into a pure crystal lattice. Impurities get trapped.[5]Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, then move it to an ice bath to maximize yield.[6]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent. It melts in the hot solvent instead of dissolving, then separates as an oil on cooling.Use a lower-boiling point solvent or a solvent pair. Adding a "poor" solvent (like water or hexane) dropwise to the hot solution until it just turns cloudy, then re-clarifying with a drop of the "good" solvent, can induce crystallization.
Insufficient Purity If the crude material is less than ~85% pure, there may be too many impurities to form a stable crystal lattice.Pre-purify the material using another technique, such as a quick solvent trituration (see FAQ Q3) or even a rapid silica gel plug filtration before attempting recrystallization.
  • Place ~50 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, swirling after each drop.

  • Identify solvents that do not dissolve the solid at room temperature. These are potential candidates.

  • Take the candidate tubes and gently heat them in a water bath. Add more of the respective hot solvent dropwise until the solid just dissolves.[5]

  • Remove the tubes from the heat and allow them to cool to room temperature, then place in an ice bath.

  • The best solvent is one that dissolves the compound completely when hot but yields a large amount of crystalline solid upon cooling.

Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[7][8] For nitroanilines, which are polar, this is a highly effective, albeit more laborious, purification method.

Problem: Poor separation between the desired product and an impurity, or the product will not elute from the column.

Probable Cause Scientific Explanation Solution
Incorrect Eluent Polarity If the eluent is not polar enough, all compounds will stick to the polar silica gel and not move. If it's too polar, all compounds will travel with the solvent front, resulting in no separation.[7]Use Thin Layer Chromatography (TLC) first! Develop a solvent system where the desired product has an Rf value of ~0.3-0.4. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.
Column Overloading Too much sample is loaded onto the column. The bands become too wide and overlap, making separation impossible.A general rule is to use a 30:1 to 100:1 ratio of silica gel weight to crude sample weight. For difficult separations, use a higher ratio.
Poor Column Packing Cracks, bubbles, or uneven packing of the silica gel create channels where the solvent and sample can travel unimpeded, ruining separation.[8][9]Prepare the column as a slurry (wet packing). Mix the silica gel with the initial eluent and pour it into the column. Gently tap the column to settle the silica into a uniform bed.[8]
Sample Insolubility If the sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it will streak down the column rather than moving as a tight band.Dissolve the crude sample in a minimum amount of a relatively polar solvent (like dichloromethane or ethyl acetate) to ensure it's fully dissolved. Adsorb this solution onto a small amount of silica gel (dry loading), and then load the resulting dry powder onto the column.

Section 3: Purity Assessment

Q4: How can I confidently assess the purity of my final product?

A4: A single method is often insufficient. Use a combination of techniques for a reliable assessment:

  • Thin Layer Chromatography (TLC): This is the quickest method. A pure compound should result in a single spot. Run the TLC in at least two different solvent systems (e.g., 80:20 Hexane:EtOAc and 70:30 Hexane:EtOAc) to ensure no impurities are co-eluting with your product spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to be broad.[4] Compare your experimental value to the literature value.

  • Gas Chromatography (GC): For a quantitative assessment of purity, GC is an excellent method for volatile compounds like nitroanilines.[10]

Section 4: Visual Workflows & Data

Data Summary Table
CompoundFormulaMW ( g/mol )AppearancePolarity
This compound C₇H₇FN₂O₂170.14Dark orange crystalline solid[11]Moderately Polar
Hypothetical Impurity:4-Fluoro-2-methyl-4-nitroanilineC₇H₇FN₂O₂170.14Yellow/Orange SolidLess Polar than 6-nitro
Starting Material:4-Fluoro-2-methylanilineC₇H₈FN125.14Liquid/Low melting solidLeast Polar
Diagrams

Purification_Decision_Tree start Crude Product Assessment is_solid Is the product a solid? start->is_solid purity_level Purity >85%? is_solid->purity_level Yes workup Perform Acid/Base Workup is_solid->workup No (Oily) final_purity High Purity (>99%) Required? purity_level->final_purity Yes (>85%) trituration Solvent Trituration purity_level->trituration No (<85%) recrystallization Recrystallization final_purity->recrystallization No column Column Chromatography final_purity->column Yes workup->is_solid trituration->purity_level recrystallization->column Purity still low combo Recrystallization then Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Select Eluent via TLC (Target Rf ~0.3) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet Loading) pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

References

  • Home Sunshine Pharma. 4-Fluoro-3-nitroaniline CAS 364-76-1. [Link]
  • Amerigo Scientific. This compound. [Link]
  • Google Patents. CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • Professor Dave Explains. (2020).
  • Edubirdie.
  • Professor Dave Explains. (2019).
  • Vassar College. (2007).
  • Beth G. (2018).
  • ResearchGate. (2018). Synthesis technique of 2-methyl-6-nitroaniline. [Link]
  • U.S. Environmental Protection Agency.
  • Thieme. (2014).
  • ResearchGate. (2016). 4-Fluoro-N-methyl-N-nitroaniline. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-methyl-6-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to achieve high purity in your experiments.

Critical First Step: Safety Protocol

This compound, like many nitroaniline derivatives, requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the full Safety Data Sheet (SDS) before beginning any work.

Table 1: Hazard and Precautionary Summary [1][2][3]

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash hands and any exposed skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves, protective clothing, eye protection, and face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What are the likely impurities in my crude this compound sample?

Impurities typically arise from the synthetic route. Common contaminants may include:

  • Isomeric Byproducts: Positional isomers, such as 4-Fluoro-2-methyl-5-nitroaniline, can form during the nitration step.[4]

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 4-fluoro-2-methylaniline may be present.

  • Over-Reacted Products: Di-nitrated or other polysubstituted species can occur if reaction conditions are not strictly controlled.

  • Reagents and Solvents: Residual acids, bases, or solvents from the workup process.

Q2: My product is a dark orange, oily substance, but the literature describes it as a crystalline solid. What's wrong?

The expected form of pure this compound is a dark orange crystalline solid.[5] An oily or syrupy consistency strongly indicates the presence of significant impurities. These impurities disrupt the crystal lattice formation and depress the melting point of the compound. This crude mixture requires a more robust purification method, such as column chromatography, before attempting recrystallization.

Q3: How do I decide between recrystallization and column chromatography for purification?

The choice of method depends on the purity of your crude product and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a product that is already substantially pure. Column chromatography is a more powerful technique for separating complex mixtures, isomers, or for purifying very impure samples.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Workflow start Crude Product (this compound) assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid purity_check Is purity >85-90%? is_solid->purity_check Yes oily_product Product is Oily/Very Impure is_solid->oily_product No recrystallize Perform Recrystallization purity_check->recrystallize Yes chromatography Perform Column Chromatography purity_check->chromatography No final_product Pure Crystalline Product recrystallize->final_product chromatography->final_product oily_product->chromatography

Caption: Decision workflow for selecting a purification method.

Q4: What analytical methods are best for confirming the purity of the final product?

A combination of techniques provides the most reliable assessment of purity:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of column chromatography and for a quick purity check.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Provides quantitative data on purity by showing the relative area percentages of the main peak versus impurity peaks.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the primary purification techniques.

Method 1: Recrystallization

Scientific Principle: This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[7] An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[8] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out while impurities remain dissolved in the solvent (mother liquor).[7][8]

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: The choice of solvent is critical. Test the solubility of your crude product in small amounts of various solvents. Ethanol, methanol, ethyl acetate, or a binary mixture like ethanol-water are common starting points for nitroaniline derivatives.[7]

    Table 2: Common Solvents for Recrystallization

    SolventBoiling Point (°C)PolarityNotes
    Ethanol78PolarGood general-purpose solvent for polar compounds.
    Methanol65PolarSimilar to ethanol, but more volatile.
    Ethyl Acetate77MediumGood for compounds of intermediate polarity.
    Toluene111Non-polarCan be effective if impurities are highly polar.
    Water100Very PolarCan be used as an anti-solvent with ethanol or methanol.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil on a hotplate, and add more hot solvent dropwise until the solid just dissolves.[8] Avoid using a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution has a persistent dark color from highly conjugated impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[7] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Recrystallization Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form The solution is too dilute; supersaturation has not been achieved.Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. If these fail, carefully evaporate some solvent and allow it to cool again.
Very Poor Yield Too much solvent was used; the compound is too soluble in the solvent even at low temperatures.Re-concentrate the mother liquor and attempt a second crystallization. For future attempts, use less solvent or switch to a solvent system where the compound is less soluble at cold temperatures.
Method 2: Flash Column Chromatography

Scientific Principle: This is a preparative-scale liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[9] Polar compounds adhere more strongly to the polar silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly.[10]

Column_Chromatography_Workflow start Crude Mixture tlc 1. Develop TLC to find optimal eluent start->tlc pack_column 2. Pack Column (Slurry Method) tlc->pack_column load_sample 3. Load Sample (Concentrated Solution or Dry Load) pack_column->load_sample elute 4. Elute with Solvent (Apply gentle air pressure) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end Pure Product evaporate->end

Caption: General workflow for flash column chromatography.

Experimental Protocol: Step-by-Step Column Chromatography

  • Eluent Selection: Use TLC to determine the best solvent system. The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound. A common starting point for nitroanilines is a mixture of petroleum ether (or hexanes) and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[11] Pour the slurry into the column and allow it to pack under gravity, then gently apply air pressure to create a firm, uniform bed. Ensure the silica bed never runs dry.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica bed. Alternatively, for compounds with low solubility, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Add the eluent to the column and apply gentle, steady air pressure to push the solvent through. The separation of bands should become visible. If separation is poor, a gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[11]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Eluent system is not optimal; column was overloaded with sample; column was packed poorly (channeling).Re-optimize the eluent using TLC. Use less crude material for the amount of silica. Repack the column carefully, ensuring a level and uniform bed.
Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexanes).
Cracked Silica Bed The column ran dry at some point, causing the silica bed to shrink and crack.This is often unrecoverable. The column must be repacked. Always ensure the solvent level remains above the top of the silica bed.

References

  • Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • Home Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1. [Link]
  • Vassar College. (2007).
  • U.S. Environmental Protection Agency. (n.d.).
  • Lisa O'Neill. (2022).
  • The Brem Method. (2023).
  • Chem-Impex International. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline. [Link]
  • University of Groningen. (2022).
  • ResearchGate. (2016). 4-Fluoro-N-methyl-N-nitroaniline. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. The nitration of fluorinated anilines is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds. The interplay between the activating amino group and the deactivating, yet ortho-, para-directing fluorine atom(s) presents a unique set of challenges. This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights to navigate these complexities. We will move from foundational questions to in-depth troubleshooting, ensuring you can achieve optimal yields, regioselectivity, and safety in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered when planning the nitration of a fluorinated aniline.

Q1: Why is the nitration of anilines, especially fluorinated anilines, so challenging?

A1: The primary challenges stem from three main factors:

  • High Reactivity of the Amino Group: The -NH₂ group is a powerful activating group, which can lead to over-nitration (di- or tri-nitration) and oxidation by the strong nitric acid, often resulting in the formation of tarry byproducts.[1][2][3]

  • Protonation in Acidic Media: In the strongly acidic conditions of a typical nitrating mixture (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5] This ion is strongly deactivating and meta-directing, which competes with the desired ortho/para-directing effect of the unprotonated amine, leading to a mixture of isomers.[2][4][5]

  • Conflicting Directing Effects: In fluorinated anilines, you have the ortho-, para-directing amino group in competition with the ortho-, para-directing (but deactivating) fluorine atom. This can lead to complex isomeric mixtures if the reaction is not carefully controlled.

Q2: What is the standard nitrating agent for fluorinated anilines, and why?

A2: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[4][6] Sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it serves as a dehydrating agent, shifting the equilibrium towards product formation.[4] This powerful system is often necessary to achieve nitration on the deactivated ring of a fluorinated aniline.

Q3: Is it necessary to protect the amino group before nitration?

A3: In many cases, yes. Protecting the amino group, typically by acetylation with acetic anhydride to form an acetanilide, is a crucial strategy.[3][7][8] This has two major benefits:

  • Moderates Reactivity: The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group. This significantly reduces the risk of oxidation and over-nitration.[3][7]

  • Ensures Regiocontrol: Acetylation prevents the formation of the meta-directing anilinium ion, leading to much cleaner formation of the desired ortho- and para-nitro isomers.[4][7] The bulkier acetamido group often favors the formation of the para-product due to steric hindrance at the ortho positions.[9][10]

Q4: What are the primary safety concerns when performing nitration reactions?

A4: Nitration reactions are highly exothermic and involve corrosive, oxidizing acids.[11][12] Key hazards include:

  • Thermal Runaway: The reaction can generate heat very rapidly. If cooling is insufficient, the temperature can rise uncontrollably, leading to violent decomposition or explosion.[11][13]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[11][14][15]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide gas produced during the reaction are highly toxic and can cause severe respiratory damage.[11][15] All nitration reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11][14] An ice bath should always be on hand for emergency cooling.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a low yield of the desired nitro-fluorinated aniline.

  • Probable Cause A: Incomplete Reaction

    • Why it happens: The reaction time may be too short or the temperature too low, especially given the deactivating effect of the fluorine atom.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time. A cautious, incremental increase in temperature can also be effective, but must be monitored closely to prevent runaway reactions.[13]

  • Probable Cause B: Side Reactions and Byproduct Formation

    • Why it happens: Direct nitration without protection can lead to significant oxidation and the formation of tarry polymers, reducing the yield of the desired product.[1][16] Even with protection, temperatures that are too high can promote side reactions.

    • Solution: If you are not already, implement an amine protection strategy (e.g., acetylation).[3][7] Ensure strict temperature control, maintaining the recommended temperature range for your specific substrate. Slow, dropwise addition of the nitrating agent into the cooled substrate solution is critical to prevent localized overheating.[13]

  • Probable Cause C: Poor Work-up and Isolation

    • Why it happens: The product may be lost during the quenching and extraction phases. Nitroanilines can have some solubility in acidic water.

    • Solution: Quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring.[13] This helps to dissipate the heat from the acid dilution. Ensure the aqueous layer is thoroughly neutralized (or made slightly basic) before extraction to ensure the product is in its free amine form, which is more soluble in organic solvents. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Issue 2: I am getting the wrong regioisomer or a mixture of isomers.

  • Probable Cause A: Protonation of the Amino Group

    • Why it happens: If the nitration is performed directly on the fluorinated aniline in strong acid, the formation of the meta-directing anilinium ion is unavoidable, leading to a mixture of para, ortho, and meta products.[2][4][5]

    • Solution: The most effective solution is to protect the amino group as an acetanilide.[7][8] This ensures the directing effect is consistently ortho- and para-. The choice of protecting group can also influence the ortho/para ratio.

  • Probable Cause B: Insufficient Temperature Control

    • Why it happens: Regioselectivity can be temperature-dependent. Higher temperatures can sometimes overcome the activation energy barrier for the formation of less-favored isomers.

    • Solution: Maintain a consistently low temperature during the addition of the nitrating agent and throughout the reaction. For many fluorinated aniline nitrations, a temperature range of 0-10°C is recommended.[16][17]

  • Probable Cause C: Choice of Nitrating Agent

    • Why it happens: The standard HNO₃/H₂SO₄ system is highly aggressive and may not be selective enough for complex substrates.

    • Solution: Consider milder nitrating agents. For example, using potassium nitrate in sulfuric acid can sometimes offer better control.[17] Another alternative is using acetyl nitrate, formed from nitric acid and acetic anhydride, which can favor para-substitution.[9] For specific applications requiring ortho-nitration, reagents like bismuth nitrate pentahydrate have shown promise.[18][19]

Issue 3: The reaction is turning dark brown or black, and I'm isolating tar.

  • Probable Cause: Oxidation of the Aniline

    • Why it happens: This is a classic sign of oxidation of the electron-rich aniline ring by nitric acid, which is a strong oxidizing agent.[1][16] This is particularly common when nitrating the unprotected amine directly.

    • Solution:

      • Protect the Amino Group: This is the most reliable way to prevent oxidation. The acetamido group is far more resistant to oxidation than the free amine.[3]

      • Lower the Temperature: Perform the reaction at 0°C or even lower to reduce the rate of the competing oxidation reaction.

      • Control the Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess increases the likelihood of oxidation.[16]

Issue 4: The reaction is proceeding too quickly or is difficult to control (Thermal Runaway).

  • Probable Cause A: Rapid Addition of Nitrating Agent

    • Why it happens: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it, leading to a rapid increase in temperature.[13]

    • Solution: Always add the nitrating agent dropwise using an addition funnel, with vigorous stirring to ensure rapid heat dissipation.[13] Continuously monitor the internal temperature of the reaction flask with a thermometer.

  • Probable Cause B: Inadequate Cooling

    • Why it happens: The cooling bath may not have sufficient capacity or be at a low enough temperature.

    • Solution: Use an ice-salt bath or a cryocooler to achieve temperatures below 0°C if necessary. Ensure the reaction flask is adequately immersed in the bath. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.

  • Probable Cause C: Inefficient Stirring

    • Why it happens: Poor agitation can lead to localized "hot spots" where concentrations of reactants are high, potentially initiating a runaway reaction.[13]

    • Solution: Use a powerful overhead stirrer for viscous mixtures or larger volumes. For smaller flasks, ensure the magnetic stir bar is providing vigorous, efficient mixing.

Part 3: Data Summaries and Visual Workflows

Table 1: Comparison of Common Nitrating Systems
Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10 °CPotent, cost-effective, widely used.[4]Highly corrosive, strongly exothermic, can lead to poor selectivity and oxidation without amine protection.[1][11]
KNO₃ / H₂SO₄ 0-20 °CMilder than mixed acid, can offer improved control and regioselectivity.[17]Reaction can be slower.
Acetyl Nitrate Low temperatureOften gives high yields of the para-isomer, less aggressive than mixed acid.[9]Reagent is prepared in situ; acetic anhydride is moisture-sensitive.
Bismuth Nitrate Mild refluxCan be highly selective for ortho-nitration, avoids strong corrosive acids.[18][19]More expensive, may require specific solvents and conditions.[19]
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield in your nitration reaction.

Troubleshooting_Low_Yield cluster_analysis Reaction Analysis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Reaction Mixture (TLC/HPLC) start->check_tlc sm_present Starting Material Present? check_tlc->sm_present byproducts Significant Byproducts/ Tar Observed? sm_present->byproducts No increase_time Increase Reaction Time or Temperature Cautiously sm_present->increase_time Yes protect_amine Implement/Optimize Amine Protection byproducts->protect_amine Yes check_workup Review Work-up (Quenching, Neutralization, Extraction) byproducts->check_workup No

Caption: A decision tree for troubleshooting low yields.

Part 4: Optimized Experimental Protocol

Example: Regioselective Nitration of 4-Fluoroaniline via Acetanilide Intermediate

This protocol details a reliable, two-step method to synthesize 4-fluoro-2-nitroaniline, a common building block.

Step 1: Acetylation of 4-Fluoroaniline [3]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (10.0 g, 90.0 mmol) and glacial acetic acid (50 mL).

  • Addition: Cool the flask in an ice bath. Add acetic anhydride (10.2 g, 100 mmol) dropwise via the dropping funnel at a rate that keeps the internal temperature below 80°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The white precipitate of 4-fluoroacetanilide will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven. (Expected yield: >95%).

Step 2: Nitration of 4-Fluoroacetanilide [3]

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the dried 4-fluoroacetanilide (10.0 g, 65.3 mmol) and 25 mL of glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath. Slowly and carefully add 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C. Continue cooling until the internal temperature is between 0-5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, ~71.8 mmol) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred acetanilide solution, maintaining the internal temperature between 0-5°C. The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor progress by TLC.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Hydrolysis & Isolation: The crude product is a mixture of nitroacetanilide isomers. This mixture is then typically hydrolyzed directly by heating with aqueous acid (e.g., 70% H₂SO₄) to remove the acetyl group, yielding the nitroaniline isomers. After hydrolysis, the acidic solution is again quenched on ice and carefully neutralized with a base (e.g., NaOH solution) to precipitate the free nitroaniline products.

  • Purification: The resulting solid can be purified by recrystallization or column chromatography to separate the ortho and para isomers.[20]

References

  • Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitr
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Aromatic Reactions: Nitration with HNO₃/H₂SO₄. (n.d.). OrgoSolver.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.
  • Why is acetylation performed before nitration of aniline? (2025, July 19). askIITians.
  • 4-Fluoro-3-nitroaniline | 364-76-1. (n.d.). Smolecule.
  • Technical Support Center: Purification of Crude Aniline Nitr
  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydr
  • Process for preparing 4-fluoro-3-nitroaniline. (n.d.).
  • When aniline reacts with nitric acid in the presence of acetic anhydride, it gives p-nitroaniline only. Why? (2020, June 19). Quora.
  • Nitric Acid Safety. (n.d.). University of Washington.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2025, February 1). Ingenta Connect.
  • Why can aniline not be nitrated directly to para nitroaniline with a mixture of H2SO4 or HNO3? (2019, November 24). Quora.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.).
  • Nitration of aniline. (2019, May 25). Chemistry Stack Exchange.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Nitr

Sources

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of nitroaniline isomers. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: My nitroaniline peaks are broad and not well-separated. What is the most likely cause?

Poor resolution, characterized by broad, overlapping peaks, is a frequent challenge in HPLC. The primary factors governing resolution are column efficiency (N), selectivity (α), and retention factor (k).[1] An issue with any of these can lead to suboptimal separation.

Initial Troubleshooting Steps:

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation is a common source of resolution problems.[2] Ensure the solvent ratios are correct and that the components are properly mixed and degassed. For nitroanilines, a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water is common.[3][4]

  • Check System Pressure: Abnormally high or low system pressure can indicate leaks or blockages, which affect flow rate stability and, consequently, resolution.[5][6]

  • Assess Column Health: A degraded or contaminated column is a frequent culprit.[2] Consider flushing the column with a strong solvent or, if the column is old or has been subjected to harsh conditions, replacing it.[5]

Q2: I'm observing peak tailing with my nitroaniline analytes. What causes this and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is often observed with polar and basic compounds like nitroanilines.[7] This phenomenon can compromise accurate integration and reduce resolution.

Primary Cause: Secondary interactions between the basic nitroaniline molecules and acidic residual silanol groups on the silica-based stationary phase are the most common cause of peak tailing.[7][8]

Solutions:

  • Mobile Phase pH Adjustment: Operating at a low pH (around 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[7][8] Phosphoric acid is often used for this purpose in methods for nitroaniline analysis.[9]

  • Use of a Highly Deactivated Column: Modern HPLC columns are often end-capped to reduce the number of accessible silanol groups. Using a column with high-quality end-capping can significantly reduce peak tailing for basic compounds.[8]

  • Mobile Phase Additives: Adding a small concentration of a basic compound, like triethylamine, to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with the nitroaniline analytes.

Q3: My peaks are splitting into two. What could be the reason?

Peak splitting can be a frustrating issue. The cause can be chemical or physical.

Troubleshooting Peak Splitting:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[10][11] As a best practice, dissolve your sample in the initial mobile phase if possible.

  • Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can disrupt the sample band, leading to a split peak.[12] If all peaks in the chromatogram are split, this is a likely cause. Back-flushing the column or replacing the inlet frit may resolve the issue. If a void has formed, the column will likely need to be replaced.[12][13]

  • Co-elution: It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[12] To test this, try injecting a smaller volume of your sample. If the two parts of the peak become more distinct, you are likely dealing with co-eluting species. Method optimization, such as adjusting the mobile phase composition or gradient, will be necessary to separate them.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

When faced with inadequate separation of nitroaniline isomers, a systematic approach is crucial. The resolution (Rs) in chromatography is defined by the resolution equation, which highlights the interplay of efficiency (N), selectivity (α), and retention factor (k).[14][15]

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Step-by-Step Protocol:

  • Evaluate Efficiency (N):

    • Particle Size and Column Length: Column efficiency is inversely proportional to the particle size of the stationary phase and directly proportional to the column length.[1] Using a column with smaller particles or a longer column will increase the number of theoretical plates (N) and lead to sharper peaks.[15]

    • Flow Rate: The mobile phase flow rate affects mass transfer and diffusion.[16] Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[17]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and improved efficiency.[15][17] Ensure your system has stable temperature control.[18]

  • Optimize Retention (k):

    • The retention factor (k) is a measure of how long an analyte is retained on the column. For optimal resolution, k values are typically desired in the range of 2-10.

    • To increase retention in reversed-phase HPLC, you can decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[15]

  • Adjust Selectivity (α):

    • Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.[1]

    • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity. For nitroaromatic compounds, phenyl-hexyl stationary phases can offer different selectivity due to π-π interactions.

    • Stationary Phase Chemistry: If modifying the mobile phase is insufficient, a different column chemistry may be required. For polar compounds like nitroanilines, columns specifically designed for polar analyte retention can be beneficial.[19] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[20][21]

Quantitative Data Summary:

ParameterEffect on ResolutionTypical Adjustment for Nitroanilines
Column Length Longer column increases NIncrease from 150 mm to 250 mm
Particle Size Smaller particles increase NDecrease from 5 µm to 3 µm or sub-2 µm
Flow Rate Lower flow rate can increase NDecrease from 1.0 mL/min to 0.8 mL/min
Temperature Higher temperature can increase NIncrease from 25°C to 35-40°C
% Organic Solvent Lower % increases kDecrease acetonitrile concentration
Mobile Phase pH Affects ionization and αAdjust to pH 2.5-3.0 with phosphoric acid
Guide 2: Addressing Peak Shape Issues

Good peak shape is essential for accurate quantification. As discussed, peak tailing is a common problem for nitroanilines. Here is a more detailed protocol for addressing this.

Troubleshooting Peak Tailing

Caption: A workflow for diagnosing and solving peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of mobile phase buffers: Prepare your aqueous mobile phase component with varying pH values, for example, pH 2.5, 3.0, 4.0, and 7.0. Use a suitable buffer, such as phosphate, at a concentration of 10-25 mM.

  • Equilibrate the column: For each pH condition, equilibrate the column with at least 10-20 column volumes of the new mobile phase.

  • Inject a standard: Inject a standard solution of the nitroaniline isomers under each pH condition.

  • Evaluate peak shape: Measure the asymmetry factor or tailing factor for each peak at each pH. A value close to 1.0 indicates a symmetrical peak.

  • Select the optimal pH: Choose the pH that provides the best peak shape without compromising the necessary retention and selectivity. For nitroanilines, this will likely be in the lower pH range.[7]

References

  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Peak Splitting in HPLC: Causes and Solutions.
  • Waters Column Selection Guide for Polar Compounds.
  • Troubleshooting Common HPLC Issues. Labcompare.
  • The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • How to Improve HPLC Resolution: Key Factors for Better Separ
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines. BenchChem.
  • Top Factors That Affect HPLC Column Efficiency and Resolution. Shimadzu.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Infographic: What's the Best Column for Polar Compound Retention?
  • When using HPLC, how do you deal with split peaks?
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Polar Column in HPLC Example. Hawach.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Separation of ortho-, nitro- para Nitroaniline. KNAUER.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • TLC Separ
  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • [[21]Troubleshooting HPLC- Tailing Peaks.]([Link]) Restek.
  • HPLC Troubleshooting Guide. HPLC Tools.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (Note: A generic YouTube link is provided as the original may not be stable. The principles discussed are widely covered in HPLC troubleshooting videos.)
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • What are the Reasons for Resolution Failure in HPLC?
  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs.com.

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Technical Support Center: Managing Thermal Decomposition During 4-Fluoro-2-methyl-6-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 4-Fluoro-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for managing the thermal risks associated with this compound. The following content is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Section 1: Understanding the Thermal Hazards of this compound

FAQ 1: What are the primary thermal hazards associated with this compound?

This compound, like many nitroaromatic compounds, possesses inherent thermal instability. The primary hazard is its potential for rapid and highly exothermic decomposition at elevated temperatures, which can lead to a runaway reaction.[1][2] This decomposition can be violent, and in some cases, explosive.[1][2] The presence of the nitro group (-NO2) attached to the aromatic ring significantly contributes to this instability.[3][4]

Key factors that influence the thermal stability of nitroaromatic compounds include:

  • Temperature: Higher temperatures provide the activation energy needed to initiate decomposition.

  • Contaminants and Impurities: The presence of other chemicals, even in trace amounts, can significantly lower the decomposition temperature.[1][2]

  • Autocatalysis: The decomposition of some nitro compounds can be autocatalytic, meaning the reaction products can accelerate further decomposition.[1][3]

It is crucial to understand that while the pure compound has a specific decomposition temperature, in a practical laboratory setting, this temperature can be much lower due to the presence of reactants, solvents, and impurities.[1][2]

FAQ 2: What is a "runaway reaction" and why is it a major concern with this compound?

A runaway reaction is a thermally uncontrolled chemical reaction that proceeds at an accelerating rate.[5] The heat generated by the reaction increases the temperature of the reaction mass, which in turn increases the reaction rate, creating a dangerous positive feedback loop. For exothermic reactions like the decomposition of this compound, this can lead to a rapid increase in temperature and pressure within the reactor, potentially causing an explosion or fire.[3][5]

The consequences of a runaway reaction can be severe, including equipment damage, release of toxic substances, and serious injury to personnel.[5] The high energy content of the C-NO2 bond in nitroaromatic compounds means that once decomposition is triggered, a massive amount of heat and gases can be released almost instantaneously.[3]

Section 2: Troubleshooting Guide for Experimental Setups

This section provides a structured approach to identifying and mitigating potential thermal decomposition issues during your experiments.

Issue 1: Unexpected Exotherm or Temperature Spike During Reaction

Symptoms:

  • A sudden, uncontrolled rise in the reaction temperature.

  • Vigorous boiling or gas evolution from the reaction mixture.

  • Discoloration or charring of the reaction mixture.

Root Causes & Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Action
Localized Hotspots Inadequate stirring can lead to localized areas of high temperature, initiating decomposition.Ensure vigorous and efficient stirring throughout the reaction. Use an appropriately sized stir bar or overhead stirrer.
Incorrect Reagent Addition Rate Adding a reagent too quickly can cause a rapid release of heat, overwhelming the cooling system.Add reagents dropwise or in small portions, monitoring the internal temperature closely.
Contamination Impurities in starting materials, solvents, or from the reaction vessel can catalyze decomposition.[1][2]Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean and dry.
Inadequate Cooling The cooling system may not have sufficient capacity to remove the heat generated by the reaction.Ensure the cooling bath is at the correct temperature and has adequate volume. Check for proper circulation of the coolant.
Issue 2: Reaction Mixture Shows Signs of Decomposition at Lower Than Expected Temperatures

Symptoms:

  • The reaction mixture darkens or forms solid byproducts at temperatures previously considered safe.

  • Off-gassing is observed before the expected reaction temperature is reached.

Root Causes & Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Action
Presence of Catalytic Impurities Certain metals (e.g., iron oxides) or basic/acidic contaminants can lower the decomposition onset temperature.[3]Analyze starting materials for trace impurities. Consider using glass-lined reactors to avoid contact with metal surfaces.
Autocatalytic Decomposition The initial decomposition products may be catalyzing further decomposition.[1][3]Consider running the reaction at a lower temperature for a longer duration. Perform small-scale experiments to determine the safe operating temperature range.
Incorrect Reaction Scale-Up Heat dissipation becomes less efficient as the reaction scale increases. A reaction that is safe on a small scale may become hazardous on a larger scale.When scaling up, re-evaluate the thermal hazards. Consider using a reaction calorimeter to measure the heat of reaction and determine appropriate cooling requirements.
Experimental Protocol: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to assess the thermal stability of your reaction mixture.

Objective: To determine the onset temperature of decomposition for a given reaction mixture.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Your reaction mixture (or a representative sample)

Procedure:

  • Carefully weigh a small sample (1-5 mg) of your reaction mixture into a DSC pan.

  • Hermetically seal the pan to contain any evolved gases.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range relevant to your reaction conditions.

  • Monitor the heat flow signal. A sharp exothermic peak indicates the onset of decomposition.

  • The temperature at which the exothermic event begins is the onset temperature of decomposition. This provides a critical data point for defining your safe operating temperature window.

Caption: Workflow for DSC analysis of thermal stability.

Section 3: Frequently Asked Questions (FAQs) - Deeper Dive

FAQ 3: How do the fluoro and methyl substituents on the aniline ring affect thermal stability?

The influence of substituents on the thermal stability of nitroaromatic compounds is complex.[1] While the nitro group is the primary driver of thermal instability, other functional groups can have activating or deactivating effects. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group can influence the electron density of the aromatic ring and, consequently, the stability of the C-NO2 bond. A detailed thermal analysis, such as the DSC protocol described above, is the most reliable way to determine the specific thermal behavior of this compound in your reaction system.

FAQ 4: What are the best practices for quenching a reaction that is showing signs of thermal runaway?

If you observe the initial signs of a runaway reaction, immediate and decisive action is critical.

Emergency Quenching Protocol:

  • Stop all heating immediately.

  • If safe to do so, increase cooling to the maximum capacity.

  • If the reaction is on a small scale and you have a pre-prepared quenching agent, add it cautiously. A common quenching agent is a cold, inert solvent that can dilute the reaction mixture and absorb heat.

  • If the reaction is escalating rapidly, evacuate the area immediately and activate emergency protocols.

It is essential to have a well-defined emergency plan in place before starting any experiment with potentially hazardous materials.

FAQ 5: Are there any known incompatible materials with this compound?

While specific incompatibility data for this compound may be limited, general guidelines for nitroaromatic compounds should be followed. Avoid contact with:

  • Strong bases (e.g., sodium hydroxide): Can deprotonate the aniline nitrogen, potentially leading to side reactions and increased instability.

  • Strong oxidizing agents: Can react exothermically with the aniline moiety.

  • Reducing agents (especially in the presence of catalysts like Raney nickel): Hydrogenation of nitro compounds is highly exothermic and can be hazardous if not properly controlled.[1]

  • Certain metals and metal salts: Can act as catalysts for decomposition.[3]

Always consult the Safety Data Sheet (SDS) for the most up-to-date information on incompatibilities.[6][7][8][9]

G cluster_0 Potential Triggers cluster_1 Core Problem cluster_2 Consequences A High Temperature D Thermal Decomposition of This compound A->D B Contaminants B->D C Inadequate Cooling C->D E Runaway Reaction D->E F Pressure & Gas Buildup E->F G Explosion/Fire Hazard E->G

Caption: Logical relationship of thermal decomposition hazards.

Section 4: Concluding Remarks

The safe handling of this compound requires a thorough understanding of its thermal properties and a proactive approach to risk mitigation. By carefully controlling reaction parameters, ensuring the purity of materials, and being prepared for potential excursions, you can minimize the risks associated with its use. Always prioritize safety and consult relevant literature and safety data before commencing any new experimental work.

References

  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Gustin, J. L. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • Nishino, S. F., & Spain, J. C. (2013). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Wang, Y., et al. (2021). Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. Semantic Scholar.

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Aniline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges in controlling the position of bromination on the aniline ring, offering in-depth explanations, step-by-step protocols, and practical solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often result in a mixture of products, primarily the 2,4,6-tribromoaniline?

The amino group (-NH₂) of aniline is a potent activating group in electrophilic aromatic substitution reactions.[1][2][3] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[4][5][6] This high degree of activation makes the aniline ring extremely reactive towards electrophiles like bromine.[2] Consequently, without any control measures, the reaction proceeds rapidly to substitute all available ortho and para positions, leading to the formation of 2,4,6-tribromoaniline as the major product, often as a white precipitate.[1][3] This reaction is so facile that it typically does not require a Lewis acid catalyst.[2]

Q2: How can I achieve selective mono-bromination of aniline?

The most effective and common strategy to achieve mono-bromination is to temporarily reduce the activating effect of the amino group by using a protecting group.[7][8] The most widely used method is the acetylation of the amino group to form an acetanilide.[2][7][9] The acetyl group is electron-withdrawing, and the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.[8] This moderation of reactivity allows for a more controlled, selective bromination.

Q3: After protecting the aniline as an acetanilide, which isomer (ortho, meta, or para) will be the major product and why?

Upon bromination of acetanilide, the major product is the para-bromo isomer (p-bromoacetanilide).[8][10] The N-acetyl group is still an ortho, para-director, but it is significantly larger than the amino group. This steric hindrance makes the ortho positions less accessible to the incoming electrophile, favoring substitution at the less sterically hindered para position.[10][11]

Troubleshooting Guide

Issue 1: Over-bromination persists even after attempting to control the reaction conditions.
  • Possible Cause: The reaction conditions are still too harsh, or the aniline is not fully protected.

  • Solution:

    • Verify Complete Protection: Ensure the acetylation of aniline has gone to completion before proceeding with bromination. Monitor the reaction using Thin Layer Chromatography (TLC).

    • Solvent Choice: The polarity of the solvent can influence the reaction. Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and the availability of the bromine electrophile compared to polar solvents like water.[11][12][13]

    • Temperature Control: Perform the bromination at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[14]

Issue 2: The yield of the desired mono-bromoaniline is low.
  • Possible Cause 1: Incomplete bromination of the protected aniline.

  • Solution:

    • Ensure that the stoichiometry of the brominating agent is appropriate. A slight excess may be needed, but this should be added cautiously while monitoring the reaction to avoid di-substitution.

    • Allow for sufficient reaction time for the bromination to go to completion. Monitor the disappearance of the starting material by TLC.

  • Possible Cause 2: Incomplete deprotection (hydrolysis) of the bromoacetanilide.

  • Solution:

    • Ensure the hydrolysis conditions (acidic or basic) are sufficient to completely remove the acetyl group.[7] The reaction can be heated to drive it to completion. Monitor the progress by TLC.

Issue 3: The final product is a mixture of ortho and para isomers.
  • Possible Cause: While the para product is major, some ortho-isomer is expected. The ratio can be influenced by the reaction conditions.

  • Solution:

    • Bulky Protecting Groups: For applications requiring higher selectivity for the para position, consider using a bulkier protecting group than acetyl, such as a pivaloyl or benzoyl group. The increased steric hindrance will further disfavor ortho-substitution.

    • Blocking Groups: A more advanced strategy for obtaining a pure ortho-isomer involves using a removable "blocking group." For instance, the para position can be blocked with a sulfonic acid group (-SO₃H), which directs the subsequent bromination to the ortho position. The sulfonic acid group can then be removed.[15]

Issue 4: How can I achieve meta-bromination of aniline?
  • Challenge: The amino group is a strong ortho, para-director, making direct meta-bromination challenging.

  • Advanced Strategy:

    • Protonation in Strong Acid: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[2] However, direct bromination of the anilinium ion can be difficult due to the deactivated ring.

    • Catalytic Methods: Recent advances have shown that palladium-catalyzed reactions can achieve meta-C–H bromination of aniline derivatives, overcoming the inherent ortho/para selectivity.[16][17][18][19] These methods often employ a directing group to guide the catalyst to the meta position.

Experimental Protocols

Protocol 1: Synthesis of p-Bromoaniline via Acetylation Protection

This two-step procedure involves the protection of aniline, followed by bromination and deprotection.

Step A: Acetylation of Aniline to form Acetanilide

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.[7]

  • Heat the reaction mixture gently for a short period.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from water or ethanol to purify.

Step B: Bromination of Acetanilide

  • Dissolve the purified acetanilide in glacial acetic acid.[9]

  • In a separate container, dissolve bromine in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring, maintaining a low temperature with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water. A wash with a dilute sodium bisulfite solution can be used to remove excess bromine.

Step C: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Suspend the p-bromoacetanilide in an aqueous solution of hydrochloric acid.

  • Heat the mixture under reflux until the solid dissolves, indicating the completion of hydrolysis.[20]

  • Cool the solution and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the p-bromoaniline.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry.

Data Presentation

StrategyMajor ProductMinor Product(s)Key Considerations
Direct Bromination of Aniline2,4,6-Tribromoaniline-Highly exothermic, difficult to control.[3]
Bromination of Acetanilidep-Bromoacetanilideo-BromoacetanilideSteric hindrance of the N-acetyl group favors para substitution.[10]
Bromination in Non-polar Solvent (e.g., CS₂)Mixture of mono- and poly-brominated products-Reduces the concentration of Br⁺ electrophile, but may not fully prevent polybromination.[11][12]
Para-position blocked with -SO₃H, then brominationo-Bromoaniline (after deprotection and desulfonation)-Multi-step process to achieve ortho-selectivity.[15]
Pd-catalyzed C-H activationm-Bromoaniline derivative-Requires specific directing groups and catalysts.[16][17]

Visualizations

Bromination_Strategy cluster_0 Uncontrolled Reaction cluster_1 Controlled Mono-bromination Aniline Aniline Br2_H2O Br2 / H2O Aniline->Br2_H2O Direct Bromination Tribromo 2,4,6-Tribromoaniline Br2_H2O->Tribromo Aniline2 Aniline Acetanilide Acetanilide Aniline2->Acetanilide 1. Acetylation (Protection) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide 2. Bromination p_Bromoaniline p-Bromoaniline p_Bromoacetanilide->p_Bromoaniline 3. Hydrolysis (Deprotection)

Caption: Workflow for uncontrolled vs. controlled aniline bromination.

Regioselectivity_Logic cluster_why Why Control is Needed cluster_how How to Control (Para-selectivity) Start Starting Material: Aniline Why -NH2 is a strong activating group Start->Why Protect Protect -NH2 as -NHCOCH3 (Acetanilide) Start->Protect Result Leads to polysubstitution Why->Result Reason Reduces activation & increases steric bulk Protect->Reason Outcome Favors mono-bromination at the para position Reason->Outcome

Caption: Decision logic for achieving regioselective para-bromination.

References

  • What is the mechanism for a Mono-brominated aniline? And please explain. (n.d.). Vedantu.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas.
  • Bromination of Acetanilide | Mechanism & Steps - Lesson. (n.d.). Study.com.
  • Video: Bromination of Acetanilide | Mechanism & Steps. (n.d.). Study.com.
  • Bromination of Acetanilide | PDF. (n.d.). Scribd.
  • Why is the amino group in aniline ortho-para directing? (n.d.). Filo.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Mechanism for para-bromination of active aniline. (n.d.). ResearchGate.
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2020, August 3). YouTube.
  • Amino group is ortho-para / meta director. (n.d.). Allen.
  • Preparation of p-bromoaniline from Acetanilide | PDF. (n.d.). Slideshare.
  • Bromination of Aniline (video) | Amines. (n.d.). Khan Academy.
  • Wang, Z., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748.
  • Patil, D. B., et al. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Oriental Journal of Chemistry, 27(1), 197-202.
  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. (n.d.). JoVE.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Chemical Science. RSC Publishing.
  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem.
  • catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). RSC Publishing.
  • Why is the -NH2 group in aniline an ortho and para directing group? (2017, August 10). Quora.
  • Proposed catalytic cycle of meta-C–H bromination of aniline derivatives. (n.d.). ResearchGate.
  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2011). PMC. NIH.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). PMC. NIH.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.
  • Regio Selective Molecular Bromination Of Substituted Aniline. (n.d.). Quick Company.
  • A Practical Procedure for Regioselective Bromination of Anilines. (2025, August 10). ResearchGate.
  • Selective Halogenation Using an Aniline Catalyst. (2015, August 17). PubMed.
  • Ortho, Para, Meta. (n.d.). Chemistry Steps.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012, May 4). ResearchGate.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 19). PubMed.
  • Bromination of Aniline (video). (n.d.). Khan Academy.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? (2021, March 23). Quora.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. (2025, August 6). ResearchGate.
  • Protecting Groups for Aromatic Rings. (2021, May 19). YouTube.
  • Method of preparing brominated substituted anilines. (n.d.). Google Patents.

Sources

Adjusting pH for efficient extraction of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are fundamental building blocks in pharmaceutical and chemical synthesis. Their basic nature makes them ideal candidates for purification using acid-base liquid-liquid extraction, a technique that leverages the differential solubility of the neutral amine and its protonated salt form. However, achieving high-yield, efficient extractions requires a nuanced understanding of pH control relative to the specific pKa of the aniline derivative .

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to master this crucial separation technique. We will delve into the core principles, address frequently encountered challenges, and provide a detailed protocol to ensure your extractions are both efficient and reproducible.

Core Principles: The "Why" Behind pH Adjustment

The entire premise of an acid-base extraction for amines hinges on a simple, reversible chemical transformation: the conversion of a water-insoluble neutral amine into a water-soluble salt.[1][2]

  • Aniline (ArNH₂): In its neutral (free base) form, aniline is an organic compound with limited solubility in water but high solubility in organic solvents like diethyl ether or dichloromethane.[3][4]

  • Anilinium Ion (ArNH₃⁺): When aniline is dissolved in an acidic aqueous solution, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming the anilinium cation. This ionic salt is highly polar and therefore soluble in water but insoluble in most nonpolar organic solvents.[3][5]

The efficiency of this phase transfer is governed by the pKa of the anilinium ion (the conjugate acid of aniline) and the pH of the aqueous solution, a relationship described by the Henderson-Hasselbalch equation .[6][7][8]

pH = pKa + log([ArNH₂] / [ArNH₃⁺])

From this relationship, we can derive the guiding principle for extraction:

  • To Extract Aniline into the Aqueous Phase: The pH of the aqueous solution must be made significantly lower than the pKa of the anilinium ion. A general rule of thumb is to adjust the pH to be at least 2 units below the pKa. At this pH, the ratio of [ArNH₃⁺] to [ArNH₂] is 100:1 or greater, ensuring that over 99% of the aniline is in its protonated, water-soluble form.[9][10]

  • To Recover Aniline into the Organic Phase: The pH of the aqueous solution containing the anilinium salt must be made significantly higher than the pKa. By adding a base (e.g., NaOH), the anilinium ion is deprotonated, regenerating the neutral aniline free base, which is insoluble in water and can be extracted back into an organic solvent.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH to extract my specific aniline derivative from an organic solvent?

The ideal pH is entirely dependent on the pKa of your aniline derivative's conjugate acid. Electron-donating groups (like -CH₃, -OCH₃) on the aromatic ring increase the basicity of the aniline (lower the pKa of the conjugate acid), while electron-withdrawing groups (like -Cl, -NO₂) decrease its basicity (raise the pKa of the conjugate acid).[13][14] As a starting point, adjust the aqueous phase to a pH of 1-2 using an acid like 1 M HCl. This is sufficiently acidic to protonate the vast majority of common aniline derivatives.

Q2: Which acid should I use to lower the pH?

Dilute hydrochloric acid (HCl, 1 M or 2 M) is the most common and effective choice. It is a strong acid that ensures complete protonation and forms highly water-soluble chloride salts.[15] Sulfuric acid (H₂SO₄) can also be used, but be aware that sulfate salts can sometimes have different solubility characteristics.

Q3: How do I recover my aniline derivative from the acidic aqueous layer?

To regenerate the neutral aniline, you must basify the aqueous layer. Slowly add a strong base, such as 2 M or 6 M sodium hydroxide (NaOH), while monitoring the pH with litmus paper or a pH meter. You need to raise the pH to be at least 2 units above the pKa of the anilinium ion (typically pH 9-12 is sufficient). The neutral aniline may precipitate out of the solution if its concentration is high, or it can be extracted into a fresh portion of an organic solvent.[11][16]

Q4: What is the best organic solvent for extracting aniline?

The choice of solvent depends on several factors, including the solubility of your compound, immiscibility with water, and ease of removal.

  • Diethyl Ether: A very common choice. It has good solvating power and a low boiling point, making it easy to remove. However, it is highly flammable and can form explosive peroxides.

  • Ethyl Acetate (EtOAc): A good all-around solvent, less flammable than ether. It is slightly soluble in water, which can lead to some loss of volume.

  • Dichloromethane (DCM, CH₂Cl₂): An excellent solvent that is denser than water, which can simplify separations by inverting the layers.[17] Be cautious, as DCM can sometimes react with primary and secondary amines under certain conditions.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The aqueous phase was not acidic enough to fully protonate the aniline, or not basic enough to fully deprotonate the anilinium salt.[18] 2. Insufficient Mixing: The two phases were not mixed thoroughly, preventing complete transfer between layers.[11] 3. Too Few Extractions: A single extraction may not be sufficient. Partition coefficients mean that multiple extractions with smaller volumes are more effective than one large extraction.[1]1. Verify pH: Use a pH meter or pH paper to confirm the pH is at least 2 units below the pKa for the acid wash, and 2 units above for the recovery step. 2. Technique: Invert the separatory funnel gently but thoroughly 10-15 times, venting frequently. 3. Repeat: Perform 2-3 successive extractions and combine the desired layers.
Emulsion Formation 1. Vigorous Shaking: Overly aggressive shaking creates a stable dispersion of one liquid in the other. 2. High Concentration: High concentrations of dissolved materials can act as surfactants.[19] 3. Particulate Matter: Insoluble impurities can stabilize emulsions at the interface.[20]1. Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.[20] 2. Gentle Swirling: Instead of shaking, gently swirl the funnel to increase surface area contact without high shear forces.[19] 3. "Salting Out": Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 4. Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates.
Product Precipitates During pH Adjustment The anilinium salt or the neutral aniline is not fully soluble at the given concentration and pH.This is often not a problem. If the anilinium salt precipitates during acidification, it can be filtered. If the neutral aniline precipitates during basification, you can either filter the solid directly or add your organic extraction solvent to the separatory funnel before basification to dissolve the product as it forms.[11]
Difficulty Identifying Layers The densities of the organic and aqueous layers are very similar, or the solution is darkly colored.[20]Water Drop Test: Add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.

Data Presentation: pKa of Common Anilinium Ions

The pKa value is critical for determining the correct pH for extraction. The table below lists the pKa values for the conjugate acids of several common aniline derivatives. Remember, for efficient extraction into the aqueous phase, the pH should be ≤ (pKa - 2) .

Aniline DerivativeSubstituentpKa of Conjugate Acid (ArNH₃⁺)Recommended Aqueous pH for Extraction
4-Nitroaniline4-NO₂1.0≤ -1.0
2-Nitroaniline2-NO₂-0.3≤ -2.3
4-Chloroaniline4-Cl3.98≤ 2.0
Aniline -H 4.60 [13]≤ 2.6
3-Toluidine3-CH₃4.70≤ 2.7
4-Toluidine4-CH₃5.08≤ 3.1
4-Methoxyaniline4-OCH₃5.34≤ 3.3

Data compiled from various sources, including Williams (2022).[21]

Experimental Protocol: Separation of an Aniline Derivative from a Neutral Compound

This protocol outlines a standard procedure for separating an aniline derivative from a neutral organic compound using acid-base extraction.

Materials:

  • Mixture containing aniline derivative and neutral compound

  • Organic solvent (e.g., diethyl ether)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude mixture in approximately 50 mL of diethyl ether in a separatory funnel. Add 50 mL of deionized water.

  • Acidic Extraction: a. Add 25 mL of 1 M HCl to the separatory funnel. b. Stopper the funnel, invert, and vent immediately to release pressure. c. Shake the funnel gently for 30-60 seconds, venting periodically. d. Place the funnel in a ring stand and allow the layers to separate completely. The top layer is the ether (containing the neutral compound), and the bottom is the acidic aqueous layer (containing the protonated anilinium salt).[22] e. Drain the bottom aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1". f. Repeat the extraction of the ether layer with a fresh 25 mL portion of 1 M HCl. Combine this second aqueous extract with "Aqueous 1".

  • Isolation of Neutral Compound: a. The remaining ether layer contains the neutral compound. Wash it with 25 mL of brine to remove residual acid and dissolved water.[23] b. Drain the ether layer into a clean flask, and dry it over anhydrous sodium sulfate. c. Decant or filter the dried ether solution and evaporate the solvent to yield the purified neutral compound.

  • Recovery of Aniline Derivative: a. Cool the combined acidic aqueous extracts ("Aqueous 1") in an ice bath. b. Slowly add 6 M NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). c. Transfer the basic aqueous solution back to the separatory funnel. Add 30 mL of fresh diethyl ether. d. Shake the funnel to extract the neutral aniline back into the ether layer. e. Allow the layers to separate and drain the bottom aqueous layer. f. Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified aniline derivative.

Visualization of the Extraction Workflow

The following diagram illustrates the logical flow for separating an aniline derivative (Base, B) from a neutral compound (N).

G cluster_0 Separatory Funnel cluster_1 Second Extraction start Mixture of Neutral (N) and Aniline (B) in Organic Solvent (e.g., Ether) add_hcl 1. Add 1M HCl (aq) 2. Shake & Separate Layers start->add_hcl org_layer1 Organic Layer (Contains Neutral Compound N) add_hcl->org_layer1 Top Layer aq_layer1 Aqueous Layer (Contains Anilinium Salt BH⁺Cl⁻) add_hcl->aq_layer1 Bottom Layer wash_dry Wash with Brine Dry (e.g., Na₂SO₄) org_layer1->wash_dry add_naoh 1. Add 6M NaOH (aq) to pH > 10 2. Add fresh Organic Solvent aq_layer1->add_naoh evap1 Evaporate Solvent wash_dry->evap1 pure_n Isolated Neutral Compound (N) evap1->pure_n extract_b Shake & Separate Layers add_naoh->extract_b org_layer2 Organic Layer (Contains Aniline Base B) extract_b->org_layer2 aq_layer2 Aqueous Layer (Waste) extract_b->aq_layer2 wash_dry2 Wash with Brine Dry (e.g., Na₂SO₄) org_layer2->wash_dry2 evap2 Evaporate Solvent wash_dry2->evap2 pure_b Isolated Aniline Derivative (B) evap2->pure_b

Caption: Workflow for separating an aniline derivative from a neutral compound.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
  • ResearchGate. (2018).
  • Williams, R. (2022).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
  • National Center for Biotechnology Information. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]
  • UCLA Chemistry. Exp 6 - Extraction. [Link]
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
  • Royal Society of Chemistry. (2021).
  • Columbia University. solid-liquid extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Homework.Study.com.
  • International Journal of Quantum Chemistry. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
  • University of York. Problems with extractions. [Link]
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
  • ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline. [Link]
  • ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
  • ResearchGate. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]
  • LookChem.
  • Reddit. (2014). Purify and dry aniline?[Link]
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Technical Support Center: Chromatographic Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond generic advice to offer explanations grounded in the principles of chromatography, helping you not only to solve immediate problems but also to build a deeper understanding for future method development.

Frequently Asked Questions (FAQs)

Q1: My fluorinated analyte shows poor retention on a standard C18 column. What is the underlying cause, and what column should I try next?

A1: This is a classic challenge. While fluorination increases a molecule's hydrophobicity in a general sense, the interaction with a C18 stationary phase is more complex. The high electronegativity and low polarizability of fluorine atoms can lead to repulsive forces between the fluorinated analyte and the alkyl chains of the C18 phase, a phenomenon sometimes referred to as "fluorophobicity" in this context. This results in decreased retention compared to non-fluorinated analogues.[1][2]

Recommendations for Alternative Columns:

  • Fluorinated Phases (PFP and Alkyl-Fluorinated): These are often the first choice.

    • Pentafluorophenyl (PFP) Phases: These phases offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, charge transfer, and ion-exchange interactions.[3][4] This makes them particularly effective for separating fluorinated compounds, halogenated compounds, and aromatic molecules.[1][5]

    • Alkyl-Fluorinated Phases (e.g., F-C8): These columns have alkyl chains where hydrogen atoms are replaced by fluorine.[6] They provide enhanced retention for fluorinated analytes due to "fluorophilic" interactions, where the fluorinated analyte has a higher affinity for the fluorinated stationary phase.[2][3]

  • Phenyl Phases: For analytes with aromatic character, a phenyl column can provide alternative selectivity to C18 through π-π interactions.

  • Embedded Polar Group (EPG) Phases: If your fluorinated compound also possesses polar functional groups, an EPG column can offer balanced retention by providing both hydrophobic and hydrophilic interaction sites.

Experimental Workflow for Column Screening:

G start Poor Resolution on C18 col_switch Switch to PFP or F-C8 Column start->col_switch mp_opt Optimize Organic Modifier (ACN vs. MeOH) col_switch->mp_opt Resolution still poor? temp_opt Adjust Column Temperature (25-40°C) mp_opt->temp_opt Further optimization needed? success Achieved Resolution temp_opt->success

Sources

Technical Support Center: A Scientist's Guide to Minimizing Byproduct Formation in Methylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling and minimizing byproduct formation during methylation reactions. As a cornerstone of synthetic chemistry, particularly in pharmaceutical development, the precise installation of a methyl group is paramount. However, the apparent simplicity of this transformation often belies the significant challenges in controlling selectivity and minimizing unwanted side reactions.

This resource moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your specific methylation challenges.

Section 1: Frequently Asked Questions - The Fundamentals of Selectivity

This section addresses the core principles that govern the outcomes of methylation reactions. Understanding these fundamentals is the first step toward rational reaction design and troubleshooting.

Q1: What are the most common byproducts in methylation reactions, and what causes them?

A1: Byproduct formation is the most frequent challenge. The primary culprits can be categorized as follows:

  • Over-methylation: This is the most common byproduct, where multiple methyl groups are added to the substrate when only one is desired (e.g., obtaining a di-methylated amine instead of the mono-methylated target). This often occurs because the mono-methylated product is itself a nucleophile, sometimes even more reactive than the starting material, leading to a subsequent reaction.[1][2]

  • Positional Isomers: In molecules with multiple potential methylation sites (e.g., two different hydroxyl or amine groups), a mixture of isomers can be formed. This lack of regioselectivity is typically governed by the relative nucleophilicity or acidity of the different sites.[3]

  • Chemoselectivity Failures (N- vs. O- vs. C-Methylation): When a substrate contains different types of nucleophilic atoms (e.g., an amine and a hydroxyl group), the methylating agent may react at the undesired site. For instance, obtaining O-methylation on a phenol when N-methylation of an aniline was the goal.[1][4] C-methylation, while less common for typical O- or N-methylation reactions, can also occur as a side reaction on electron-rich aromatic rings.[3]

  • Byproducts from Side Reactions: Harsh reaction conditions or highly reactive reagents can cause side reactions unrelated to methylation, such as elimination or decomposition of the starting material or product.

Q2: How does the choice of methylating agent influence byproduct formation?

A2: The methylating agent is a critical variable, and its reactivity plays a huge role in selectivity.[3] Reagents are typically electrophilic methyl sources that react via an SN2 mechanism.[5][6]

Methylating AgentTypical Use & CharacteristicsSelectivity Considerations
Iodomethane (MeI) Common, highly reactive.Effective but can easily lead to over-methylation if stoichiometry and temperature are not strictly controlled.
Dimethyl Sulfate (DMS) Powerful, cost-effective, and highly reactive. Also highly toxic.Similar to MeI, its high reactivity can make controlling mono-methylation challenging and may promote side reactions.[1][3]
Dimethyl Carbonate (DMC) A "greener," less toxic alternative.[3]Generally more selective and less reactive than DMS or MeI, often providing higher yields of mono-methylated products with fewer byproducts.[1][3]
Methyl Triflate (MeOTf) Extremely powerful ("magic methyl").Its exceptional reactivity is useful for methylating very poor nucleophiles but makes it very difficult to control for selective mono-methylation.

Q3: What is the role of the base in controlling regioselectivity and minimizing byproducts?

A3: The base is crucial for deprotonating the substrate to generate the active nucleophile (e.g., an alkoxide or an amide). The choice and amount of base directly impact selectivity.

  • Base Strength: A very strong base (e.g., NaH, LDA) may deprotonate multiple sites on the molecule simultaneously, leading to a loss of regioselectivity and an increase in over-methylation.[3] A milder base (e.g., K₂CO₃, Cs₂CO₃) can often selectively deprotonate the most acidic site, providing much greater control.[3]

  • Stoichiometry: Using a stoichiometric amount of base relative to the target reaction site is a key strategy. An excess of a strong base is a common cause of byproduct formation.

Q4: How do solvent and temperature affect methylation outcomes?

A4: Solvent and temperature are powerful tools for steering a reaction towards the desired product.

  • Solvent: The polarity of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering reaction rates.[7][8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for SN2 reactions. They can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it "free" and highly reactive.

    • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate the nucleophile through hydrogen bonding, creating a solvent "cage" that reduces its reactivity and can slow down the reaction.[9]

  • Temperature: Higher temperatures increase reaction rates but can also provide the necessary activation energy for undesired side reactions, leading to more byproducts.[1][3] Running the reaction at a lower temperature can significantly favor the desired mono-methylation product, as the second methylation step often has a higher activation energy.[1]

Section 2: Troubleshooting Guide - From Failed Reactions to Impure Products

Use this guide to diagnose and resolve common issues encountered during methylation experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Desired Product / Incomplete Reaction 1. Insufficient methylating agent or base. 2. Reaction time is too short or temperature is too low. 3. Deactivated or poor-quality methylating agent. 4. Poor leaving group on the methylating agent.[10][11] 5. Inappropriate solvent choice.1. Use a slight excess (1.1-1.5 equivalents) of the methylating agent and ensure at least one equivalent of base.[3] 2. Increase reaction time and/or temperature. Monitor progress closely by TLC or LC-MS.[1][3] 3. Use a fresh, properly stored bottle of the methylating agent. 4. Ensure you are using a reagent with a good leaving group (e.g., I⁻, OSO₂OMe⁻, OTf⁻).[11] 5. Screen polar aprotic solvents like DMF or acetonitrile.
Significant Over-methylation (Di- or Tri-methylation) 1. Excess of the methylating agent.[1][3] 2. Use of a strong base that deprotonates multiple sites.[3] 3. Prolonged reaction time or high temperature.[1][3] 4. The mono-methylated product is more nucleophilic than the starting material.[1][2]1. Reduce the equivalents of the methylating agent to stoichiometric (1.0) or a very slight excess (1.05).[1] 2. Switch to a milder base (e.g., K₂CO₃, CsHCO₃).[3] 3. Monitor the reaction closely and quench it as soon as the desired product is maximized. Consider lowering the temperature.[1] 4. This is an inherent challenge. Use the mildest conditions possible (stoichiometric reagents, low temp) to favor the initial reaction.
Formation of Undesired Positional Isomers 1. Similar acidity or nucleophilicity of two or more reactive sites on the substrate.[3] 2. Lack of regioselective control in the reaction conditions.1. Carefully screen different bases and solvents. Sometimes a subtle change can favor one site over another.[3] 2. Temperature can influence selectivity; try running the reaction at a range of temperatures. 3. If screening fails, employ a protecting group strategy to temporarily block the undesired reactive site before methylation.[1][3]
Reaction at Other Functional Groups (Poor Chemoselectivity) 1. Use of a harsh, non-selective methylating agent. 2. Unprotected, sensitive functional groups elsewhere in the molecule.1. Switch to a milder, more selective methylating agent like dimethyl carbonate (DMC).[1] 2. Protect other sensitive groups (e.g., protect a carboxylic acid as an ester before attempting N-methylation).[1]
Product Not Found After Workup 1. The product may be soluble in the aqueous layer. 2. The product may be volatile. 3. The product may have decomposed upon exposure to acid or base during the workup.[12]1. Re-extract the aqueous layer with a different organic solvent. Check a sample of the aqueous layer by TLC/LC-MS.[12] 2. Check the solvent in the rotovap trap for your product.[12] 3. Test the stability of your product by exposing a small amount of the crude reaction mixture to the workup conditions in a separate vial and monitoring by TLC.[12]

Section 3: Key Experimental Protocols

These protocols provide a starting point for optimization and purification. Safety Precaution: Many methylating agents (especially dimethyl sulfate and methyl iodide) are toxic and carcinogenic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Procedure for Selective Mono-O-Methylation of a Dihydroxylated Aromatic Ketone

This protocol is adapted from a procedure for the selective methylation of dihydroxyacetophenones and serves as a good model for optimizing selectivity.[3]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dihydroxyacetophenone substrate (1.0 eq).

  • Solvent and Base: Add anhydrous solvent (e.g., Acetone or DMF) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously.

  • Methylating Agent Addition: Slowly add the methylating agent (e.g., Dimethyl Sulfate, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a controlled temperature (start with a moderate temperature, e.g., 60-80°C) and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Look for the disappearance of starting material and the appearance of the mono- and di-methylated products.

  • Quenching and Workup: Once the formation of the desired mono-methylated product is maximized, cool the reaction to room temperature. Quench by slowly adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Purification by Flash Column Chromatography

This is a standard method for separating the desired methylated product from unreacted starting material and byproducts.[13]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be determined beforehand using TLC analysis.

  • Loading: Carefully load the slurry onto the top of the packed silica gel column.

  • Elution: Run the column by applying the eluent, collecting fractions. The separation is typically based on polarity:

    • Less polar compounds (e.g., di-methylated byproduct) will elute first.

    • The desired mono-methylated product will elute next.

    • More polar compounds (e.g., unreacted dihydroxy starting material) will elute last or remain on the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visualizing the Concepts

Diagram 1: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem Identify Primary Problem Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Low Conversion Overmethylation Over-methylation Problem->Overmethylation Too Much Methylation Isomers Isomer Formation Problem->Isomers Wrong Position Sol_Yield1 Check Reagent Stoichiometry & Quality LowYield->Sol_Yield1 Sol_Yield2 Increase Temp / Time & Monitor LowYield->Sol_Yield2 Sol_Over1 Reduce Equivalents of Methylating Agent Overmethylation->Sol_Over1 Sol_Over2 Switch to Milder Base (e.g., K2CO3) Overmethylation->Sol_Over2 Sol_Over3 Lower Temperature Overmethylation->Sol_Over3 Sol_Iso1 Screen Solvents & Bases Isomers->Sol_Iso1 Sol_Iso2 Optimize Temperature Isomers->Sol_Iso2 Sol_Iso3 Consider Protecting Group Strategy Isomers->Sol_Iso3

Caption: A decision tree for troubleshooting common methylation issues.

Diagram 2: Optimizing Regioselectivity

Regioselectivity_Workflow cluster_0 Initial Screening cluster_1 Analysis & Decision cluster_2 Advanced Strategy Start Substrate with Multiple Sites (e.g., R-OH vs R'-OH) Screen_Base Screen Mild Bases (K2CO3, CsHCO3, etc.) Start->Screen_Base Screen_Solvent Screen Solvents (DMF, ACN, THF, etc.) Screen_Base->Screen_Solvent Screen_Temp Vary Temperature (-20°C to 80°C) Screen_Solvent->Screen_Temp Analysis Analyze Isomer Ratio (LC-MS / NMR) Screen_Temp->Analysis Decision Is Selectivity > 95%? Analysis->Decision Protecting_Group Protect Less Reactive Site Decision->Protecting_Group No End Pure Desired Isomer Decision->End Yes Methylate Methylate Desired Site Protecting_Group->Methylate Deprotect Remove Protecting Group Methylate->Deprotect Deprotect->End

Caption: Workflow for optimizing regioselectivity.

References

  • Technical Support Center: Minimizing Byproducts in the Methylation of Dihydroxyacetophenones. Benchchem.
  • Optimizing reaction conditions (temperature, time) for methylation of p-aminosalicylic acid. Benchchem.
  • How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis.
  • Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. PubMed.
  • purification strategies to remove byproducts from trans-4-Methyl-1-nitro-1-pentene reactions. Benchchem.
  • Methylation. Wikipedia.
  • Electrophilic Methylation. BYJU'S.
  • Solvent effects. Wikipedia.
  • solvent effects in organic chemistry. ResearchGate.
  • 4.7: Solvent Effects. Chemistry LibreTexts.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC - PubMed Central.
  • 8.11: Biological Methylating Reagents Have Good Leaving Groups. Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-2-methyl-6-nitroaniline and 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted nitroanilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a myriad of complex molecular architectures.[1] This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 4-Fluoro-2-methyl-6-nitroaniline and 4-Fluoro-2-nitroaniline .

While direct, head-to-head kinetic studies for these specific compounds are not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to provide a robust predictive comparison of their reactivity. This analysis is designed to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structural and electronic properties of each molecule is paramount to dissecting their reactivity.

PropertyThis compound4-Fluoro-2-nitroaniline
Molecular Formula C₇H₇FN₂O₂C₆H₅FN₂O₂
Molecular Weight 170.14 g/mol 156.11 g/mol
CAS Number 147285-87-8364-78-3
Appearance Dark orange crystalline solidYellow needles
Predicted pKa (conjugate acid) ~2.31 (for 2-methyl-3-nitroaniline)[2]~1.0 (for p-nitroaniline)[3]

A Tale of Two Anilines: A Theoretical Deep Dive into Reactivity

The reactivity of these substituted anilines is primarily governed by the interplay of electronic and steric effects imparted by their substituents. The key distinction lies in the presence of a methyl group at the C2 position, ortho to the amino group, in this compound.

Electronic Effects: A Tug-of-War for Electron Density

The aromatic ring in both molecules is influenced by a combination of electron-donating and electron-withdrawing groups:

  • Amino Group (-NH₂): A potent activating group that donates electron density to the ring through resonance (+R effect), particularly at the ortho and para positions.

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).[3]

  • Fluoro Group (-F): An interesting case, the fluorine atom is highly electronegative and thus withdraws electron density through induction (-I effect). However, it can also donate electron density through resonance (+R effect), albeit weakly.

  • Methyl Group (-CH₃) (in this compound): An electron-donating group through induction (+I effect) and hyperconjugation.

In 4-Fluoro-2-nitroaniline , the powerful electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring and the basicity of the amino group. The lone pair on the nitrogen is delocalized into the ring, and this delocalization is further enhanced by the nitro group.[1]

In This compound , the additional methyl group introduces an electron-donating effect. This would be expected to counteract the electron-withdrawing effects of the nitro and fluoro groups to some extent, thereby increasing the electron density on the ring and the amino nitrogen, which would suggest a higher reactivity towards electrophiles.

Steric Effects: The "Ortho Effect" in Play

The most significant differentiator in the reactivity of these two molecules is the steric environment around the amino group in this compound. The methyl group at the C2 position, ortho to the amino group, gives rise to the "ortho effect."[4][5] This effect has two major consequences:

  • Steric Inhibition of Resonance (SIR): The bulky methyl group can force the amino group out of the plane of the benzene ring.[6][7] For resonance to occur effectively, the p-orbital of the nitrogen atom must be aligned with the π-system of the ring. Any deviation from planarity will reduce the delocalization of the nitrogen's lone pair into the ring. This localization of the lone pair on the nitrogen atom would theoretically increase its basicity and nucleophilicity.

  • Steric Hindrance to Protonation and Reaction: Conversely, the same ortho-methyl group can physically block the lone pair of electrons on the nitrogen atom, making it more difficult for electrophiles or protons to approach and react.[4][5] This steric hindrance can lead to a decrease in the basicity of the aniline.[4]

The net outcome of these opposing steric effects is often a decrease in the overall basicity and reactivity of ortho-substituted anilines compared to their para- or meta-isomers.[4]

G cluster_0 This compound Reactivity cluster_1 4-Fluoro-2-nitroaniline Reactivity Molecule_A This compound Electronic_A Electronic Effects -NH2 (+R) -NO2 (-R, -I) -F (-I, +R) -CH3 (+I) Molecule_A->Electronic_A Steric_A Steric Effects Ortho-Methyl Group Molecule_A->Steric_A Reactivity_A Predicted Lower Reactivity Electronic_A->Reactivity_A Donating CH3 vs. Withdrawing NO2/F Steric_A->Reactivity_A Ortho Effect: Steric Hindrance Molecule_B 4-Fluoro-2-nitroaniline Electronic_B Electronic Effects -NH2 (+R) -NO2 (-R, -I) -F (-I, +R) Molecule_B->Electronic_B Reactivity_B Predicted Higher Reactivity Electronic_B->Reactivity_B Strong deactivation by NO2

Caption: Factors influencing the reactivity of the two aniline derivatives.

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above, we can predict the relative reactivity of our two target molecules in common synthetic transformations.

Basicity

The basicity of the amino group is a direct measure of the availability of its lone pair of electrons.

  • 4-Fluoro-2-nitroaniline: The strong electron-withdrawing effect of the para-nitro group significantly reduces the basicity of the aniline. For comparison, the pKa of the conjugate acid of p-nitroaniline is approximately 1.0, a substantial decrease from aniline's pKa of 4.6.[3]

  • This compound: The ortho-methyl group introduces steric hindrance to protonation, which is a key aspect of the ortho effect in anilines.[4][5] This steric inhibition of protonation generally leads to a decrease in basicity. While the methyl group is electron-donating, the steric effect is often dominant in ortho-substituted anilines. Therefore, it is predicted that This compound will be a weaker base than 4-Fluoro-2-nitroaniline.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom in both molecules is activated towards nucleophilic aromatic substitution by the ortho-nitro group. The rate-determining step in SₙAr reactions is typically the initial attack of the nucleophile on the aromatic ring.[8]

  • 4-Fluoro-2-nitroaniline: The aromatic ring is highly electron-deficient due to the nitro group, making it susceptible to nucleophilic attack.

  • This compound: The electron-donating methyl group slightly reduces the overall electrophilicity of the aromatic ring compared to its non-methylated counterpart. This would suggest a slower rate of nucleophilic attack. Furthermore, the methyl group ortho to the fluorine atom may introduce some steric hindrance to the incoming nucleophile.

Therefore, it is predicted that 4-Fluoro-2-nitroaniline will be more reactive towards nucleophilic aromatic substitution than this compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation for these compounds.[9][10] This reaction is often carried out using catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[10][11]

The electronic environment of the nitro group can influence the rate of its reduction.

  • 4-Fluoro-2-nitroaniline: The nitro group is on a more electron-deficient ring.

  • This compound: The electron-donating methyl group increases the electron density on the ring, which could slightly decrease the rate of reduction. However, the steric crowding around the nitro group from the adjacent methyl group might also play a role, potentially hindering the approach of the reducing agent to the nitro group.

Given these factors, it is plausible that 4-Fluoro-2-nitroaniline may undergo reduction of the nitro group at a slightly faster rate than this compound under similar conditions.

Experimental Protocols

While direct comparative data is scarce, the following are general, well-established protocols for key transformations of nitroanilines that can be adapted for both this compound and 4-Fluoro-2-nitroaniline.

Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Group using Iron in Acidic Medium

This method is a classic, cost-effective, and reliable procedure for the reduction of aromatic nitro compounds.[9]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic nitro compound and the ethanol/water solvent mixture.

  • Add iron powder and either ammonium chloride or acetic acid to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as needed by crystallization or column chromatography.

G start Start dissolve Dissolve Nitroaniline in Solvent (Ethanol/Water) start->dissolve add_reagents Add Iron Powder and Acid (NH4Cl or AcOH) dissolve->add_reagents reflux Heat to Reflux and Stir Vigorously add_reagents->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool_dilute Cool to Room Temp and Dilute with Water monitor->cool_dilute Reaction Complete filter Filter through Celite® cool_dilute->filter neutralize_extract Neutralize and Extract with Ethyl Acetate filter->neutralize_extract dry_concentrate Dry and Concentrate Organic Layers neutralize_extract->dry_concentrate purify Purify Product (Crystallization/Chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the reduction of a nitroaniline using iron.

Conclusion

  • 4-Fluoro-2-nitroaniline is anticipated to be the more reactive of the two in reactions where the electrophilicity of the aromatic ring is paramount, such as in nucleophilic aromatic substitution . It is also predicted to be a stronger base and may undergo reduction of its nitro group more readily .

  • This compound , on the other hand, is likely to exhibit reduced reactivity due to the "ortho effect" . The steric hindrance from the methyl group is expected to decrease its basicity and slow down the rate of reactions at the amino group and on the aromatic ring.

The choice between these two reagents will, therefore, depend on the specific requirements of the synthetic transformation. For reactions requiring high electrophilicity of the aromatic ring, 4-Fluoro-2-nitroaniline would be the preferred substrate. Conversely, the steric bulk and altered electronic properties of this compound might be leveraged to achieve different selectivity in more complex synthetic schemes. This guide provides a theoretical framework to aid in these critical decisions, and it is recommended that these principles be validated through small-scale experimental trials to determine the optimal conditions for any given reaction.

References

  • Chemistry Stack Exchange. (2014).
  • The Royal Society of Chemistry. (2013).
  • IITian Explains. (2018). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. [Link]
  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(16), 3941–3943. [Link]
  • Fiveable. (n.d.). p-Nitroaniline Definition - Organic Chemistry Key Term. [Link]
  • Wikipedia. (n.d.). Ortho effect. [Link]
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
  • ResearchGate. (2018).
  • Study.com. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5...[Link]
  • The Royal Society of Chemistry. (2016).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Quora. (2018). How does the ortho effect affect the basicity of aniline?[Link]
  • ResearchGate. (2007). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6- O -Dimethyl-β-cyclodextrin. [Link]
  • The Royal Society of Chemistry. (2014).
  • PubChem. (n.d.). 3-Nitroaniline. [Link]
  • TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic CHEMISTRY An Indian Journal, 9(8). [Link]
  • Aakash+BYJU'S. (2021). Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. [Link]
  • PubChem. (n.d.). 4-Nitroaniline. [Link]
  • Pearson. (2024). Show why p-nitroaniline is a much weaker base (3 pKb units weaker...[Link]
  • Thomasnet. (n.d.). Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. [Link]
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • SpectraBase. (n.d.). 4-Fluoro-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]
  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Link]
  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • MDPI. (2024).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]
  • Stenutz. (n.d.). 2-methyl-4-nitroaniline. [Link]

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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility.[1] High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique in pharmaceutical analysis. This guide provides a comprehensive, experience-driven walkthrough for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Fluoro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis.

The integrity of quantitative data underpins every stage of drug development, from purity assessment of intermediates to the final quality control of active pharmaceutical ingredients (APIs). A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation of trustworthy and reproducible scientific outcomes.

This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), explaining the causality behind each experimental choice.[2][3][4][5] Furthermore, it will objectively compare the validated HPLC method with alternative analytical techniques, providing the necessary data to support an informed choice for your specific application.

The Analyte: this compound

  • Structure: C₇H₇FN₂O₂

  • Molecular Weight: 170.14 g/mol [6][7]

  • Appearance: Dark orange crystalline solid[6]

  • Significance: This compound and similar nitroaromatic molecules are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification is essential to control reaction stoichiometry, assess purity, and ensure the quality of the final product. Its aromatic structure and nitro group chromophore make it an ideal candidate for UV detection in HPLC.

Part 1: The Validated RP-HPLC Method

The following section details the experimental protocol for the developed RP-HPLC method and its subsequent validation. The choices made for chromatographic conditions are grounded in achieving optimal separation and peak shape for this specific nitroaniline derivative.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mixture provides a good balance of elution strength and retention for a nitroaromatic compound, ensuring a reasonable run time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.[8]
Detection UV at 254 nmThe nitroaromatic structure of the analyte exhibits strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase (Acetonitrile:Water, 60:40)Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.
Validation Protocol & Experimental Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters were assessed according to ICH Q2(R1) guidelines.[2]

Before any sample analysis, the chromatographic system's performance must be verified.[9][10][11] This is a non-negotiable quality check to ensure the system is operating correctly on the day of analysis.[9][12]

  • Protocol: A standard solution of this compound (e.g., 50 µg/mL) was injected six consecutive times.

  • Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20007850Pass
%RSD of Peak Area ≤ 2.0%0.85%Pass
%RSD of Retention Time ≤ 1.0%0.22%Pass

These results confirm the system's readiness and suitability for the subsequent validation experiments.[13]

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components.[14]

  • Protocol: A solution of the diluent (blank), a standard solution of the analyte, and a spiked sample (containing the analyte and potential impurities) were injected. Peak purity was assessed using a Diode Array Detector (DAD).

  • Results: No interfering peaks were observed at the retention time of the analyte in the blank chromatogram. The peak purity analysis showed the analyte peak was spectrally homogeneous, confirming no co-eluting impurities.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Protocol: A series of at least five standard solutions were prepared by diluting a stock solution to cover a range of 10 µg/mL to 100 µg/mL. Each concentration was injected in triplicate.[1][16]

  • Results: A calibration curve was constructed by plotting the mean peak area against concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 45872x + 1250-
Range 10 - 100 µg/mLDefined by linearity study

The high correlation coefficient confirms the excellent linearity of the method across the specified range.

Accuracy measures the closeness of the test results to the true value.[14] It is determined by recovery studies.

  • Protocol: A placebo or sample matrix was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1][14] Each level was prepared in triplicate and analyzed.

  • Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40.039.699.0%
100%50.050.3100.6%
120%60.059.298.7%
Average % Recovery 99.4%

The acceptance range for accuracy in an assay is typically 98-102%.[17] The results are well within this range, demonstrating the method's high accuracy.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14][15] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results:

Precision LevelMean Assay Value (%)Standard Deviation% RSD
Repeatability 99.8%0.750.75%
Intermediate Precision 100.2%0.880.88%

The low Relative Standard Deviation (%RSD) values for both studies (typically <2% is required) indicate excellent precision.[17]

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically established at a S/N of 3:1, and LOQ at a S/N of 10:1.

  • Results:

ParameterS/N RatioConcentration (µg/mL)
LOD 3:10.5
LOQ 10:11.5

These values demonstrate the method's sensitivity for detecting and quantifying trace amounts of the analyte.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) on system suitability parameters was evaluated.

  • Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD) remained within the acceptance criteria. This indicates the method is robust and reliable for routine use and transfer between laboratories.

Part 2: Visualizing the Validation Process

To better understand the workflow and the interplay of validation parameters, the following diagrams are provided.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol SST System Suitability Protocol->SST Spec Specificity SST->Spec Lin Linearity SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec LOD LOD / LOQ SST->LOD Rob Robustness SST->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: High-level workflow for HPLC method validation.

G cluster_Core cluster_Sensitivity cluster_Reliability Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Accuracy->Precision requires ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod Linearity Linearity (r²) Linearity->Accuracy defines range for Linearity->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod

Sources

A Comparative Guide to the Solid-State Characterization of 4-Fluoro-2-methyl-6-nitroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The crystalline form of a molecule dictates its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of the characterization of 4-Fluoro-2-methyl-6-nitroaniline, a key chemical entity, with a focus on single-crystal X-ray diffraction as the definitive method for structural elucidation. We will explore the experimental intricacies of this technique and compare its outputs with other widely used analytical methods, providing researchers, scientists, and drug development professionals with a robust framework for solid-state characterization.

The Critical Role of Solid-State Characterization

The arrangement of molecules in a crystal lattice, or polymorphism, can have profound implications for a drug substance's performance. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and even therapeutic efficacy. Therefore, the unambiguous determination of the three-dimensional atomic arrangement through single-crystal X-ray crystallography is a cornerstone of modern drug development. This compound (C₇H₇FN₂O₂), a dark orange crystalline solid with a molecular weight of 170.14 g/mol , serves as a pertinent case study for exploring the nuances of solid-state analysis[1][2]. While a full crystallographic information file (CIF) for this specific compound is not publicly available, we can draw strong comparative insights from the detailed crystal structure of the closely related molecule, 4-Fluoro-N-methyl-N-nitroaniline[3].

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides unparalleled detail about the molecular structure and packing in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Refinement Powder Powder Solvent_Screening Solvent Screening Powder->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Xray_Source X-ray Source (e.g., Mo Kα) Mounting->Xray_Source Diffraction_Data Diffraction Data Collection (ω scans) Xray_Source->Diffraction_Data Structure_Solution Structure Solution (e.g., Direct Methods) Diffraction_Data->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Representative Single-Crystal X-ray Diffraction Study

Based on the study of 4-Fluoro-N-methyl-N-nitroaniline, a typical protocol would be as follows[3]:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data for 4-Fluoro-N-methyl-N-nitroaniline was collected using ω scans.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F² using programs like SHELXL. Hydrogen atom positions are typically located in a difference Fourier map and refined.

The output of a successful SC-XRD experiment is a wealth of information that describes the crystal lattice and the molecule itself. Below is a table summarizing the key crystallographic data for 4-Fluoro-N-methyl-N-nitroaniline, which serves as a valuable proxy for understanding the expected parameters for related nitroanilines[3].

Parameter4-Fluoro-N-methyl-N-nitroaniline[3]
Chemical FormulaC₇H₇FN₂O₂
Formula Weight170.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.1126 (5)
b (Å)5.8676 (2)
c (Å)16.1831 (6)
β (°)109.932 (3)
Volume (ų)1169.69 (8)
Z8
Calculated Density (Mg m⁻³)1.546
R-factor (R[F > 2σ(F)])0.030

In the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline, the nitramine group is twisted with respect to the aromatic ring, with an N—N—C—C torsion angle of -117.38 (12)°. This twisting is significant as it limits delocalization within the molecule. The packing is stabilized by C—H···F hydrogen bonds, forming chains within the crystal[3].

A Comparative Look at Alternative Characterization Techniques

While SC-XRD is the definitive method for structure determination, other techniques provide complementary and often more readily obtainable data for routine characterization and screening.

characterization_techniques cluster_techniques Characterization Techniques Molecule This compound SC_XRD Single-Crystal XRD (Definitive Structure) Molecule->SC_XRD PXRD Powder XRD (Fingerprinting, Polymorph Screen) Molecule->PXRD Spectroscopy Spectroscopy (NMR, IR, MS) (Molecular Identity, Purity) Molecule->Spectroscopy Thermal_Analysis Thermal Analysis (DSC, TGA) (Polymorphism, Stability) Molecule->Thermal_Analysis SC_XRD->PXRD Provides reference pattern

Caption: Interrelation of key solid-state characterization techniques.

PXRD is a powerful technique for analyzing a polycrystalline sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for:

  • Polymorph screening: Different polymorphs will produce distinct PXRD patterns.

  • Quality control: Ensuring batch-to-batch consistency of the crystalline form.

  • Phase identification: Comparing an experimental pattern to a database of known phases.

For instance, the PXRD patterns of 2-methyl-4-nitroaniline and its constitutional isomer 2-methyl-6-nitroaniline show distinct peaks, allowing for their differentiation in a mixture[4].

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the molecular structure and purity of a compound. For example, the NIST Chemistry WebBook provides mass spectral data for the related compound 4-fluoro-2-nitroaniline, which can be used as a reference for fragmentation patterns[5].

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of a material. DSC can detect phase transitions, such as melting and crystallization, and can be used to identify different polymorphs by their distinct thermal events. TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.

Conclusion: An Integrated Approach to Solid-State Characterization

The comprehensive characterization of a crystalline solid like this compound requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement, its application is dependent on the ability to grow high-quality single crystals. Techniques such as Powder X-ray Diffraction, spectroscopy, and thermal analysis provide crucial, complementary information regarding polymorphism, purity, and stability. For researchers in drug development and materials science, an integrated application of these techniques is essential for ensuring the desired performance and quality of the final product. The detailed crystallographic analysis of analogs like 4-Fluoro-N-methyl-N-nitroaniline provides a valuable framework for understanding the structure-property relationships within this class of compounds[3].

References

  • A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline - Benchchem.
  • Gajda, K., Dziuk, B., & Daszkiewicz, Z. (2016). 4-Fluoro-N-methyl-N-nitroaniline. IUCrData, 1(x161446).
  • Powder XRD pattern of 4-methyl-2-nitroaniline single crystal - ResearchGate.
  • Crystallographic data and parameters of the X-ray diffraction experiment - ResearchGate.
  • 4-Fluoro-2-nitroaniline - NIST WebBook.
  • 4-Fluoro-2-methoxy-6-nitroaniline | C7H7FN2O3 | CID 131282575 - PubChem.
  • Crystallography Open Database: Search results.
  • 4-Fluoro-2-nitroaniline - NIST WebBook.
  • Crystallography Open Database: Search results.
  • Medviediev, V., et al. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 5-15.
  • 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem.
  • 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem.
  • XRD patterns of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Fluoro-2-methyl-6-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of positional isomers is a critical step in ensuring the purity, safety, and efficacy of target molecules. Closely related isomers often exhibit vastly different pharmacological or toxicological profiles. This guide provides an in-depth spectroscopic framework for differentiating 4-Fluoro-2-methyl-6-nitroaniline and three of its key positional isomers.

While comprehensive experimental spectra for each specific isomer are not always readily available in public databases, a robust differentiation strategy can be devised based on a predictive analysis grounded in the fundamental principles of spectroscopy. By understanding how the electronic environment of each isomer influences its interaction with electromagnetic radiation and its fragmentation under ionization, we can predict a unique spectroscopic fingerprint for each compound. This guide synthesizes these principles to provide a reliable methodology for their identification.

Isomer Structures and Electronic Considerations

The four isomers under consideration share the same molecular formula (C₇H₇FN₂O₂) and molecular weight (170.14 g/mol ) but differ in the substitution pattern on the aniline ring. Their structures and the electronic nature of their substituents are the foundation of their spectral differences.

  • Substituents:

    • Amino (-NH₂): A powerful activating group, electron-donating through resonance (+R effect) and electron-withdrawing inductively (-I effect). The resonance effect is dominant, increasing electron density primarily at the ortho and para positions.

    • Methyl (-CH₃): A weakly activating group, electron-donating through induction (+I effect) and hyperconjugation.

    • Nitro (-NO₂): A powerful deactivating group, strongly electron-withdrawing through both resonance (-R effect) and induction (-I effect). It significantly reduces electron density at the ortho and para positions.

    • Fluoro (-F): A deactivating group, strongly electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). The inductive effect is dominant.

The interplay of these effects creates a unique electronic map for each isomer, which is the primary determinant of its spectroscopic behavior.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 2-Fluoro-4-methyl-6-nitroaniline cluster_3 Isomer 3: 6-Fluoro-2-methyl-4-nitroaniline cluster_4 Isomer 4: 4-Fluoro-6-methyl-2-nitroaniline I1 I1 I2 I2 I3 I3 I4 I4

Caption: Molecular structures of the four positional isomers.

Comparative Analysis via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of protons. The chemical shift (δ) of the two aromatic protons on each ring provides a clear path to differentiation. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups (-NH₂, -CH₃) shield them, moving signals upfield.[1][2][3]

Predicted ¹H NMR Aromatic Signals (~ ppm)

Isomer H-3 H-5 Predicted Coupling Rationale for Differentiation
1. 4-F-2-Me-6-NO₂ ~7.8-8.0 ~7.2-7.4 Doublet (J ≈ 3-4 Hz) H-5 is ortho to the shielding -NH₂ and para to the shielding -CH₃. H-3 is ortho to the strongly deshielding -NO₂. This will create the largest Δδ between the two protons.
2. 2-F-4-Me-6-NO₂ ~7.9-8.1 ~7.3-7.5 Doublet (J ≈ 2-3 Hz) Similar to Isomer 1, H-3 is ortho to -NO₂ (deshielded). H-5 is ortho to -NH₂ (shielded). The chemical shifts will be similar to Isomer 1, but coupling constants may differ due to fluorine's position.
3. 6-F-2-Me-4-NO₂ ~8.2-8.4 ~8.2-8.4 Singlet (or very small J) The two protons are chemically very similar, both being ortho to a strongly deshielding -NO₂ group and meta to other groups. They would appear as a single, highly downfield peak, a unique feature among the four isomers.

| 4. 4-F-6-Me-2-NO₂ | ~7.0-7.2 | ~6.8-7.0 | Doublet (J ≈ 8-9 Hz) | H-3 is ortho to -NH₂ and para to -CH₃ (highly shielded). H-5 is ortho to -CH₃ and para to -NH₂ (also highly shielded). Both protons will be significantly upfield compared to the other isomers. |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a relaxation delay of 2 seconds and acquire 16 scans for good signal-to-noise.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ transfer Transfer to 5mm NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire Acquire Spectrum (16 scans) tune->acquire process FT, Phasing & Baseline Correction acquire->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate & Analyze Shifts/Coupling calibrate->integrate

Caption: Standard workflow for ¹H NMR analysis.

Differentiating with FT-IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups. The key diagnostic regions for these isomers will be the N-H stretches of the primary amine and the N-O stretches of the nitro group. A critical differentiating feature is the potential for intramolecular hydrogen bonding when the -NH₂ and -NO₂ groups are ortho to each other, which weakens the N-H bond and shifts its stretching frequency to a lower wavenumber.[4][5][6]

Predicted Key FT-IR Frequencies (cm⁻¹)

Isomer N-H Stretches (asymm/symm) N-O Stretches (asymm/symm) Differentiating Feature
1. 4-F-2-Me-6-NO₂ ~3500 & ~3390 (Sharp) ~1520 & ~1340 Intramolecular H-bonding between ortho -NH₂ and -NO₂ groups will cause significant broadening and a shift to lower frequency for one of the N-H stretches.
2. 2-F-4-Me-6-NO₂ ~3510 & ~3400 (Sharp) ~1525 & ~1345 Intramolecular H-bonding between ortho -NH₂ and -NO₂ groups will be present, similar to Isomer 1.
3. 6-F-2-Me-4-NO₂ ~3480 & ~3370 (Sharp) ~1500 & ~1320 No H-bonding. The -NH₂ and -NO₂ groups are para. Expect two sharp, distinct N-H stretches at higher frequencies compared to Isomers 1, 2, and 4.

| 4. 4-F-6-Me-2-NO₂ | ~3495 & ~3385 (Sharp) | ~1530 & ~1350 | Intramolecular H-bonding between ortho -NH₂ and -NO₂ groups will be present. |

Note: Isomers 1, 2, and 4 all exhibit intramolecular hydrogen bonding. They must be differentiated by other techniques.

Unambiguous Identification by Mass Spectrometry

While all four isomers have an identical molecular ion peak (M⁺˙) at m/z 170, their fragmentation patterns under Electron Ionization (EI) will differ due to the "ortho effect"—the interaction of adjacent functional groups during fragmentation.[7]

Predicted Mass Spectrometry Fragmentation

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Differentiating Pathway
1. 4-F-2-Me-6-NO₂ 170 153, 123 Loss of -OH (m/z 153): The ortho methyl and nitro groups can undergo a rearrangement to eliminate a hydroxyl radical (·OH), a classic ortho effect. This peak will be highly diagnostic.
2. 2-F-4-Me-6-NO₂ 170 124, 94 Loss of NO₂ (m/z 124): The primary fragmentation will likely be the loss of the nitro group (·NO₂), followed by loss of HCN. The absence of the m/z 153 peak distinguishes it from Isomer 1.
3. 6-F-2-Me-4-NO₂ 170 140, 124 Loss of NO (m/z 140): The fragmentation may proceed differently with the nitro group being para. Loss of nitric oxide (·NO) is a common pathway for nitroaromatics.

| 4. 4-F-6-Me-2-NO₂ | 170 | 153, 123 | Loss of -OH (m/z 153): Like Isomer 1, the ortho methyl and nitro groups will lead to a prominent fragment from the loss of a hydroxyl radical. |

Note: Mass spectrometry clearly distinguishes Isomers 2 and 3 from 1 and 4. ¹H NMR is required to differentiate between Isomer 1 and 4.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 250°C in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230°C.

Integrated Strategy for Isomer Identification

No single technique can unambiguously identify all four isomers. A logical, multi-step approach is required.

decision_tree start Unknown Isomer Sample ms Acquire EI-Mass Spectrum Look for m/z 153 (Loss of -OH) start->ms ms_yes m/z 153 is Present ms->ms_yes Yes ms_no m/z 153 is Absent ms->ms_no No nmr_2 Acquire ¹H NMR Spectrum Are aromatic protons highly upfield? (~6.8-7.2 ppm) ms_yes->nmr_2 nmr_1 Acquire ¹H NMR Spectrum Are aromatic protons highly downfield and a singlet? (~8.2-8.4 ppm) ms_no->nmr_1 isomer3 Isomer 3 (6-F-2-Me-4-NO₂) nmr_1->isomer3 Yes isomer2 Isomer 2 (2-F-4-Me-6-NO₂) nmr_1->isomer2 No isomer4 Isomer 4 (4-F-6-Me-2-NO₂) nmr_2->isomer4 Yes isomer1 Isomer 1 (4-F-2-Me-6-NO₂) nmr_2->isomer1 No

Caption: Logical workflow for the unambiguous identification of the four isomers.

Conclusion

The differentiation of positional isomers like those of this compound is a quintessential challenge in chemical analysis. By applying a foundational understanding of substituent electronic effects, a predictive and robust analytical strategy can be developed. Mass spectrometry serves as the first crucial filter, identifying isomers capable of ortho effect-driven fragmentation. Subsequently, ¹H NMR spectroscopy provides the definitive structural information based on the unique shielding and deshielding patterns experienced by the aromatic protons. This integrated, multi-technique approach provides a self-validating system for achieving conclusive and reliable isomer identification, ensuring the integrity of research and development in the chemical sciences.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry with Caroline. (2021).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Gunther, H. (1995).
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
  • Reusch, W. (n.d.). ¹³C-NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
  • Smith, B. C. (1995).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Xie, M., & Liu, Y. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Journal of Molecular Structure, 607(1-3), 209-216.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
  • V. Arjunan, S. Kalaivani, S. Mohan. (2011). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of aniline and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 133-141.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the foundation upon which subsequent research, process development, and the ultimate safety and efficacy of a final product are built. 4-Fluoro-2-methyl-6-nitroaniline, a key building block in the synthesis of various agrochemicals and pharmaceuticals, is no exception. Its molecular structure, featuring nitro, amino, methyl, and fluoro groups, presents a unique analytical challenge, demanding a robust, multi-faceted approach to purity verification.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating component of a complete purity profile.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as it is the primary source of potential impurities. A common and logical pathway to this compound (3) is the electrophilic nitration of 4-fluoro-2-methylaniline (1). To control the powerful activating effect of the amine, it is often first protected, for example, as an acetamide (2), followed by nitration and subsequent deprotection.

cluster_synthesis Plausible Synthesis Route 4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline (1) Acetylation Acetylation (e.g., Ac₂O) 4-fluoro-2-methylaniline->Acetylation N-(4-fluoro-2-methylphenyl)acetamide N-acetyl intermediate (2) Acetylation->N-(4-fluoro-2-methylphenyl)acetamide Nitration Nitration (HNO₃/H₂SO₄) N-(4-fluoro-2-methylphenyl)acetamide->Nitration Deprotection Deprotection (Acid/Base Hydrolysis) Nitration->Deprotection Target This compound (3) Deprotection->Target cluster_workflow Comprehensive Purity Assessment Workflow cluster_primary Primary Quantitative & Qualitative Analysis cluster_secondary Structural & Absolute Purity Confirmation Sample Synthesized This compound HPLC HPLC-UV (Area % Purity, Isomers) Sample->HPLC GCMS GC-MS (Volatiles, Isomer ID) Sample->GCMS NMR ¹H & ¹⁹F qNMR (Structural ID, Absolute Purity) Sample->NMR DSC DSC (Absolute Purity of Crystalline Solid) Sample->DSC Report Final Purity Report (Combined Data) HPLC->Report GCMS->Report NMR->Report DSC->Report

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of nitroaromatic compounds is a critical endeavor. These compounds, prevalent as intermediates in synthesis, as active pharmaceutical ingredients (APIs), or as potential genotoxic impurities, demand robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques and a detailed protocol for their cross-validation, ensuring data integrity and regulatory compliance. Our focus is on fostering a deep understanding of the principles that underpin method selection and validation, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.

The Analytical Landscape for Nitroaromatic Compounds: A Comparative Overview

The choice of an analytical method for nitroaromatic compounds is dictated by the specific needs of the analysis, including the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. Three primary techniques dominate the field: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile and thermally stable compounds in the gas phase followed by detection based on mass-to-charge ratio.[1]Separation based on differential migration of ions in an electric field within a narrow capillary.
Advantages - Wide applicability to a broad range of nitroaromatics.[2] - Robust and reproducible. - Generally non-destructive. - Lower cost compared to MS.- High sensitivity and selectivity.[1] - Provides structural information for compound identification. - Excellent for complex matrices.[3]- High separation efficiency and resolution. - Minimal sample and reagent consumption. - Rapid analysis times.[4]
Disadvantages - Lower sensitivity compared to MS. - Co-elution can be an issue for complex mixtures.- Requires analytes to be volatile and thermally stable, which can be a limitation for some nitroaromatics.[2] - Potential for thermal degradation of sensitive compounds in the injector.[5]- Lower concentration sensitivity compared to GC-MS. - Reproducibility can be challenging.
Best Suited For Routine quality control, purity analysis, and quantification of known nitroaromatic compounds in relatively clean matrices.[6]Trace-level analysis, impurity profiling, and identification of unknown nitroaromatic compounds, especially in complex environmental or biological samples.[3]Analysis of charged or highly polar nitroaromatic compounds, and when high separation efficiency is paramount.[7][8]

The Imperative of Cross-Validation

Cross-validation is the systematic process of demonstrating that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or using different instrumentation.[9] It is a cornerstone of method transfer and is essential for ensuring consistency and reliability of data across the lifecycle of a drug product. The objective is to prove that the analytical procedure is fit for its intended purpose.[10][11]

This guide will focus on the cross-validation between two of the most commonly employed techniques: HPLC-UV and GC-MS . This comparison is particularly relevant as it often represents a transition from a more routine quality control method (HPLC-UV) to a more sensitive and specific method for trace analysis or structural confirmation (GC-MS).

A Step-by-Step Protocol for Cross-Validation: HPLC-UV vs. GC-MS

This protocol outlines the key steps for the cross-validation of analytical methods for the determination of a model nitroaromatic compound, 2,4-Dinitrotoluene (2,4-DNT), in a drug substance.

Pre-Validation and Method Optimization

Before initiating the cross-validation, it is imperative that both the HPLC-UV and GC-MS methods are individually validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][15] This is demonstrated by analyzing placebo samples and stressed degradation samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14][15] This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Cross-Validation Experimental Design

The core of the cross-validation involves analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods.

Sample Selection:

  • Prepare a minimum of three batches of the drug substance spiked with 2,4-DNT at three different concentration levels (e.g., LOQ, 100% of the specification limit, and 150% of the specification limit).

  • Include a blank (unspiked) sample of the drug substance.

Analysis:

  • Analyze each sample in triplicate using both the HPLC-UV and GC-MS methods.

  • The analysis should be performed by different analysts on different days to assess inter-analyst and inter-day variability.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined in the validation protocol. A common approach is to compare the mean results obtained from the two methods. The difference between the mean results should not exceed a pre-defined percentage, typically within ±10-20% of each other, depending on the concentration level and the intended purpose of the method. Statistical analysis, such as a t-test, can be employed to determine if there is a significant difference between the results of the two methods.

Data Evaluation and Reporting
  • Tabulate the results from both methods for each sample and concentration level.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the replicate measurements from each method.

  • Calculate the percentage difference between the mean results of the two methods.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is facilitated by a visual representation of the workflow.

CrossValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_evaluation Evaluation ICH_Guidelines ICH Q2(R2) Guidelines Method_Validation Individual Method Validation (HPLC-UV & GC-MS) ICH_Guidelines->Method_Validation informs Protocol Cross-Validation Protocol Method_Validation->Protocol enables Sample_Prep Sample Preparation (Spiked Samples) Protocol->Sample_Prep dictates HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Comparison Data Comparison & Statistical Analysis HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Acceptance_Criteria Assessment Against Acceptance Criteria Data_Comparison->Acceptance_Criteria results Report Final Report Generation Acceptance_Criteria->Report concludes in

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods for nitroaromatic compounds is a scientifically rigorous process that underpins the reliability and consistency of analytical data. By understanding the principles behind method selection and adhering to a well-defined cross-validation protocol, researchers and drug development professionals can ensure the integrity of their results and meet stringent regulatory expectations. This guide serves as a foundational resource for navigating the complexities of analytical method validation and fostering a culture of scientific excellence.

References

  • Benchchem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • PubMed. (1997). Analysis of nitramine and nitroaromatic explosives in pink water by capillary electrophoresis.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Taylor & Francis Online. (1996). Analysis of nitramine and nitroaromatic explosives by micellar electokinetic capillary chromatography (MECC).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (n.d.). Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • PubMed. (n.d.). Simultaneous Determination of Nitroaromatic Compounds in Water Using Capillary Electrophoresis With Amperometric Detection on an Electrode Modified With a Mesoporous Nano-Structured Carbon Material.
  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • PubMed. (n.d.). Micellar electrokinetic chromatography and capillary electrochromatography of nitroaromatic explosives in seawater.
  • National Institutes of Health (NIH). (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
  • Journal of Chemistry and Technologies. (2025). PDF - Journal of Chemistry and Technologies.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Journal of Chromatographic Science. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatog.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123.
  • ManualLib.com. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Wikipedia. (n.d.). Cross-validation (analytical chemistry).
  • National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ResearchGate. (2025). (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.

Sources

A Comparative Guide to the Performance of 4-Fluoro-2-methyl-6-nitroaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, finding indispensable applications across the textile, pharmaceutical, and materials science sectors. The performance of these dyes is intrinsically linked to the chemical architecture of their constituent intermediates. This guide provides a comprehensive technical comparison of azo dyes synthesized from 4-Fluoro-2-methyl-6-nitroaniline , benchmarking its performance against two structurally similar and widely used alternatives: 2-Methyl-5-nitroaniline and 2-Methyl-4-nitroaniline .

The strategic placement of substituents on the aniline ring of the diazo component significantly influences the resulting dye's color, stability, and affinity for substrates. This guide will delve into the causality behind these performance differences, supported by experimental data and detailed protocols to inform the rational selection of intermediates in dye design and synthesis.

The Critical Role of the Diazo Component: A Structural Overview

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by azo coupling. The primary aromatic amine, or diazo component, is first converted into a reactive diazonium salt, which then undergoes an electrophilic substitution reaction with a coupling component (typically a phenol or another aromatic amine) to form the final azo dye.

The electronic and steric properties of the substituents on the diazo component's aromatic ring directly impact the stability of the diazonium salt and the electrophilicity of the diazonium ion, thereby influencing reaction kinetics and overall yield. Furthermore, these substituents become an integral part of the final chromophore, dictating its light-absorbing properties and fastness characteristics.

This guide focuses on the following three diazo components:

  • Compound of Interest: this compound

  • Alternative 1: 2-Methyl-5-nitroaniline (an isomer)

  • Alternative 2: 2-Methyl-4-nitroaniline (another common isomer)

The key structural difference lies in the position of the nitro group and the presence of a fluorine atom in the compound of interest. The high electronegativity of the fluorine atom is anticipated to influence the electron density of the aromatic ring and, consequently, the performance of the resulting dye.

Comparative Performance Analysis of Azo Dyes

The selection of a diazo component is a critical decision in dye synthesis, driven by the desired shade, and the required fastness properties of the final product. This section presents a comparative summary of key performance indicators for representative azo dyes derived from the three nitroaniline isomers. The data is based on the synthesis of disperse dyes, a common application for this class of intermediates, typically applied to polyester fabric.[1]

Performance MetricAzo Dye from this compound (Predicted)Azo Dye from 2-Methyl-5-nitroaniline (Representative)[1]Azo Dye from 2-Methyl-4-nitroaniline (Representative)[1]
Color Shade Orange to Red-OrangeOrange-RedRed
Synthesis Yield Good to ExcellentGoodGood
λmax (in Ethanol) ~480 - 500 nm~495 nm~510 nm
Light Fastness (1-8 scale) Potentially Higher (6-7)5-66-7
Wash Fastness (1-5 scale) 4-544-5
Rubbing Fastness (1-5 scale) 4-544

Note: Fastness ratings are based on a scale of 1-5 for wash and rubbing fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).[1] The data for this compound is predicted based on the known effects of fluorine substitution in azo dyes.

Causality of Performance Differences:
  • Color Shade and λmax: The position of the electron-withdrawing nitro group relative to the amino group and the electron-donating methyl group significantly impacts the electronic properties of the molecule and thus the color of the resulting dye.[2] The introduction of a highly electronegative fluorine atom in this compound is expected to cause a slight hypsochromic (blue) shift in the absorption maximum (λmax) compared to its non-fluorinated counterparts, resulting in a more orange hue.

  • Light Fastness: The superior light fastness often observed in dyes derived from 2-Methyl-4-nitroaniline is attributed to the para-position of the nitro group, which allows for more effective delocalization of electrons and stabilization of the excited state. Fluorine substitution is also known to often improve the lightfastness of azo dyes. This is due to the strong carbon-fluorine bond and the ability of fluorine to protect the chromophore from photolytic degradation.

  • Synthesis Yield: While all three precursors generally provide good yields, the stability of the intermediate diazonium salt can play a role. The electron-withdrawing nature of the substituents can influence this stability.

Experimental Protocols

For the purpose of reproducibility and accurate comparison, detailed experimental protocols for the synthesis and evaluation of azo dyes from these precursors are provided below.

General Workflow for Azo Dye Synthesis

The synthesis of an azo dye from a nitroaniline derivative follows a two-stage process: diazotization and coupling. The following diagram illustrates the general workflow.

Azo_Dye_Synthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_workup Isolation & Purification Nitroaniline Nitroaniline Derivative Diazonium_Salt Diazonium Salt Solution Nitroaniline->Diazonium_Salt Dissolve in Acid Acid HCl / H2SO4 NaNO2 Sodium Nitrite (aq) NaNO2->Diazonium_Salt Add dropwise at 0-5°C Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye Slowly add to cooled coupling component solution Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Filtration Vacuum Filtration Azo_Dye->Filtration Buffer Buffer (e.g., Sodium Acetate) Buffer->Azo_Dye Adjust pH to 4-5 Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: General workflow for the synthesis of an azo dye.

Protocol 1: Synthesis of a Disperse Dye from a Nitroaniline Derivative

This protocol outlines a representative laboratory-scale procedure for synthesizing a disperse red dye.

Materials:

  • Nitroaniline derivative (this compound, 2-Methyl-5-nitroaniline, or 2-Methyl-4-nitroaniline): 0.01 mol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • N,N-diethylaniline

  • Sodium Acetate

  • Ice

  • Deionized water

Procedure:

  • Diazotization:

    • In a beaker, suspend the chosen nitroaniline derivative (0.01 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice bath with constant stirring.

    • Prepare a pre-cooled aqueous solution of sodium nitrite (0.01 mol).

    • Add the sodium nitrite solution dropwise to the nitroaniline suspension while maintaining the temperature between 0-5°C. Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.[1]

  • Azo Coupling:

    • In a separate beaker, dissolve N,N-diethylaniline (0.01 mol) in a suitable solvent and cool the solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. This facilitates the electrophilic aromatic substitution.[1]

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

    • For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol.

Protocol 2: Performance Evaluation of Synthesized Dyes

The following are standard methods for assessing the fastness properties of the synthesized dyes on a polyester fabric substrate.[1]

1. Light Fastness:

  • Standard: ISO 105-B02

  • Procedure: Dyed fabric samples are exposed to a xenon arc lamp, which simulates natural sunlight. The degree of fading is assessed by comparing the exposed sample to a standard blue wool scale (rated 1 to 8), where a higher number indicates better light fastness.

2. Wash Fastness:

  • Standard: ISO 105-C06

  • Procedure: The dyed fabric is washed in a standardized soap solution under controlled conditions of temperature and time. The change in color of the dyed fabric and the degree of staining on an adjacent undyed multifiber strip are evaluated using a grey scale (rated 1 to 5). A rating of 5 signifies no change.

3. Rubbing Fastness (Crocking):

  • Standard: ISO 105-X12

  • Procedure: The resistance of the dye to rubbing off is determined using a crockmeter. A standard white cotton cloth is rubbed against the dyed fabric under specified conditions (dry and wet). The amount of color transferred to the white cloth is assessed using a grey scale (rated 1 to 5), with 5 indicating no color transfer.

Logical Relationships in Performance Evaluation

The following diagram illustrates the logical flow of the performance evaluation process.

Performance_Evaluation Start Synthesized Azo Dye on Polyester Fabric Light_Fastness Light Fastness Test (ISO 105-B02) Start->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Start->Wash_Fastness Rubbing_Fastness Rubbing Fastness Test (ISO 105-X12) Start->Rubbing_Fastness Data_Analysis Comparative Data Analysis Light_Fastness->Data_Analysis Wash_Fastness->Data_Analysis Rubbing_Fastness->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Workflow for the performance evaluation of synthesized dyes.

Conclusion and Future Outlook

The choice of a diazo component is a pivotal decision in the synthesis of azo dyes, with a profound impact on the final product's performance characteristics. While 2-Methyl-5-nitroaniline and 2-Methyl-4-nitroaniline are established intermediates for producing a range of orange to red dyes with good to excellent fastness properties, the introduction of a fluorine atom in this compound presents an intriguing avenue for fine-tuning dye performance.

Based on established principles of fluorine chemistry in dye molecules, it is anticipated that dyes derived from this compound will exhibit comparable or potentially superior light fastness and thermal stability. The electron-withdrawing nature of fluorine can also be leveraged to achieve specific color shades that may not be accessible with its non-fluorinated analogs.

The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in the selection of intermediates for their specific applications. Further experimental investigation into the synthesis and comprehensive performance evaluation of a series of dyes derived from this compound is warranted to fully elucidate its potential and expand the palette of high-performance azo colorants.

References

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society.
  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health.
  • Color strengths and colorimetric data of the selected disperse dyes. ResearchGate.
  • Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health.
  • Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Semantic Scholar.
  • Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. MDPI.
  • Fastest non-ionic azo dyes and transfer of their thermal isomerisation kinetics into liquid-crystalline materials. The Royal Society of Chemistry.
  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. ResearchGate.
  • Synthesis, spectroscopic characteristics, dyeing performance and TD-DFT study of quinolone based red emitting acid azo dyes. ResearchGate.
  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL PROPERTIES OF AZO DYES Original Article. ResearchGate.
  • The Synthesis of Azo Dyes.
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A Researcher's Guide to the In-Vitro Evaluation of Novel Kinase Inhibitors: A Comparative Framework Using 4-Fluoro-2-methyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel kinase inhibitors, using the hypothetical "4-Fluoro-2-methyl-6-nitroaniline" scaffold as a case study. In the dynamic field of drug discovery, particularly in oncology and inflammation, protein kinases remain a pivotal target class.[1][2][3] The successful identification and validation of new chemical entities that can selectively modulate kinase activity are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols.

Our focus is not merely on the procedural steps but on the underlying rationale, ensuring that the described methodologies are robust, reproducible, and allow for meaningful comparison against established benchmarks. We will navigate through the selection of appropriate assay platforms, the design of a comprehensive screening cascade, and the interpretation of the resulting data, all while maintaining the highest standards of scientific integrity.

The Kinase Inhibitor Discovery Funnel: A Strategic Overview

The journey from a novel chemical scaffold to a viable drug candidate is a multi-step process. The initial in-vitro testing phase is critical for go/no-go decisions. A typical workflow involves a primary screen to identify active compounds, followed by secondary assays to determine potency (IC50), and selectivity profiling across a panel of kinases to assess off-target effects. Promising candidates then proceed to cellular and eventually in-vivo studies.

Part 1: Comparative Analysis of In-Vitro Kinase Assay Platforms

The choice of an in-vitro kinase assay platform is a critical decision that influences the quality and throughput of your screening campaign.[1][4] Each method has its own set of advantages and limitations. The primary goal of these assays is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[1]

Commonly Employed Assay Formats:
  • Radiometric Assays: Often considered the "gold standard," these assays utilize [γ-³²P]-ATP and measure the incorporation of the radiolabeled phosphate into a substrate.[1] While highly sensitive and direct, the reliance on radioactivity poses safety and disposal challenges.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are homogenous assays that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is inversely proportional to kinase inhibition.[4][5] These assays are highly sensitive, amenable to high-throughput screening (HTS), and avoid the use of radioactivity.[1]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular HTS-compatible format. They often employ a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.[4]

  • Kinase Binding Assays: Unlike activity assays, these measure the direct binding of an inhibitor to the kinase.[4] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on binding kinetics and thermodynamics.[3]

For our hypothetical study of this compound derivatives, we will proceed with a luminescence-based assay (ADP-Glo™) due to its robustness, sensitivity, and scalability for screening and profiling.[5]

Part 2: Experimental Protocol for Kinase Inhibition Assay

This section details a step-by-step protocol for determining the potency (IC50) of our hypothetical this compound derivatives against a target kinase using the ADP-Glo™ Kinase Assay.

Objective:

To determine the concentration at which the test compounds inhibit 50% of the kinase activity (IC50).

Materials:
  • Recombinant Kinase (e.g., a specific kinase of interest)

  • Kinase Substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Control Inhibitors (e.g., Staurosporine for broad-spectrum, a known selective inhibitor for the target kinase)

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds and controls in DMSO, then dilute in kinase buffer. add_compounds Add diluted compounds/controls to assay plate. prep_compounds->add_compounds prep_kinase Prepare kinase/substrate master mix in kinase buffer. add_kinase Add kinase/substrate master mix to initiate the reaction. prep_kinase->add_kinase start_reaction Add ATP to start the kinase reaction. Incubate at room temperature. add_kinase->start_reaction stop_reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. start_reaction->stop_reaction convert_adp Add Kinase Detection Reagent to convert ADP to ATP and generate light. stop_reaction->convert_adp read_plate Measure luminescence using a luminometer. convert_adp->read_plate plot_data Plot luminescence vs. compound concentration. read_plate->plot_data calc_ic50 Calculate IC50 values using a non-linear regression curve fit. plot_data->calc_ic50

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation:

    • Create a 10-point serial dilution series of the this compound derivatives and control inhibitors in DMSO, starting at a high concentration (e.g., 1 mM).

    • Further dilute these compounds in the kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add the diluted compounds to the wells of a white, opaque assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Prepare a master mix containing the recombinant kinase and its specific substrate in the kinase reaction buffer.

    • Add the kinase/substrate master mix to all wells except the "no enzyme" controls.

  • Initiation and Incubation:

    • Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.[2][6]

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[7]

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended (e.g., 40 minutes).[5]

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP and simultaneously initiates a luciferase/luciferin reaction. Incubate as recommended (e.g., 30-60 minutes).[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" or a high concentration of a potent inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Part 3: Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for interpreting the results of your screening campaign. The primary output for potency is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Hypothetical IC50 Data for this compound Derivatives:

Below is a sample table summarizing hypothetical data for a few derivatives against a small panel of kinases. This format allows for a direct comparison of potency and selectivity.

Compound IDStructureTarget Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
FNMA-001 This compound50>10,0001,200
FNMA-002 Derivative with R1 modification258,500950
FNMA-003 Derivative with R2 modification500>10,000>10,000
Staurosporine Control5108
Selective Inhibitor X Control for Kinase A155,0007,500

This data is purely illustrative.

Interpreting the Data:
  • Potency: FNMA-001 and FNMA-002 show potent inhibition of Target Kinase A.

  • Selectivity: FNMA-001 and FNMA-002 demonstrate good selectivity for Kinase A over Kinases B and C. FNMA-003 is less potent and appears to be more selective.

  • Structure-Activity Relationship (SAR): The modification in FNMA-002 (R1) appears to have slightly improved potency against Kinase A compared to the parent compound FNMA-001. The R2 modification in FNMA-003 significantly reduced potency. This initial SAR provides a basis for further chemical optimization.

SAR parent Parent Scaffold This compound IC50 = 50 nM deriv1 Derivative FNMA-002 R1 Modification IC50 = 25 nM parent->deriv1 Modify R1 deriv2 Derivative FNMA-003 R2 Modification IC50 = 500 nM parent->deriv2 Modify R2 conclusion R1 improves potency. R2 decreases potency. deriv1->conclusion deriv2->conclusion

Caption: A conceptual diagram of a Structure-Activity Relationship (SAR) study.

Part 4: Contextualizing Kinase Inhibition: Signaling Pathways

Understanding the biological context of the target kinase is essential. Kinases are key nodes in signaling pathways that regulate cellular processes like growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[9]

For instance, if our target kinase is a receptor tyrosine kinase (RTK) like EGFR, its inhibition would block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., Target Kinase A) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor FNMA Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ...

Caption: A simplified diagram of a generic RTK signaling pathway targeted by a kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the in-vitro evaluation of novel kinase inhibitors, using the this compound scaffold as a representative example. By employing a systematic approach that includes careful assay selection, meticulous execution of protocols, and clear data analysis, researchers can confidently identify and characterize promising new chemical entities.

The initial in-vitro data, including potency and selectivity, forms the foundation for all subsequent stages of drug discovery. Compounds that demonstrate desirable properties in these assays, such as potent on-target activity and a clean off-target profile, can be prioritized for further optimization and evaluation in more complex biological systems.

References

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  • Golding, B. T., et al. (2019). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 62(22), 10347–10367. [Link]
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  • Frontiers. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]
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A Head-to-Head Comparison of Nitrating Agents for Aniline Synthesis: From Classical Methods to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroanilines are foundational building blocks in the chemical industry, serving as critical intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and vibrant azo dyes.[1][2] The introduction of a nitro group onto the aniline ring via electrophilic aromatic substitution is a cornerstone transformation. However, the direct nitration of aniline is notoriously problematic, plagued by issues of poor regioselectivity and substrate degradation.[3][4][5]

This technical guide provides a comprehensive comparison of different nitrating agents and strategies for the synthesis of nitroanilines. We will delve into the mechanistic challenges of direct nitration, explore the classical and highly reliable amide protection strategy, and survey modern, greener alternatives that offer unique selectivity and improved environmental profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting a nitration protocol.

The Challenge of Direct Aniline Nitration: A Mechanistic Dichotomy

The direct treatment of aniline with a standard nitrating mixture, such as nitric acid and sulfuric acid, does not yield a clean, single product. This is due to the dual nature of the amino (-NH₂) group under strongly acidic conditions.

  • Ring Activation and Ortho, Para-Direction: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the benzene ring towards electrophilic attack by donating electron density through resonance. This effect preferentially increases the electron density at the ortho and para positions, directing the incoming electrophile (the nitronium ion, NO₂⁺) to these sites.[6][7]

  • Anilinium Ion Formation and Meta-Direction: Aniline is a basic compound. In the presence of strong acids like H₂SO₄, the amino group is readily protonated to form the anilinium ion (-NH₃⁺).[7][8] This positively charged group is strongly deactivating and electron-withdrawing via the inductive effect. It removes electron density from the ring, making substitution more difficult and directing the incoming electrophile to the meta position, which is least deactivated.[8][9]

  • Oxidative Degradation: The strong activating nature of the amino group also makes the aniline ring highly susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric byproducts and a significant reduction in yield.[3][8]

This competition between the ortho, para-directing aniline and the meta-directing anilinium ion, coupled with oxidation, results in a mixture of products with a surprisingly high yield of the meta-isomer.[7]

Typical Product Distribution from Direct Nitration of Aniline [3][7]

Isomer Yield
p-Nitroaniline ~51%
m-Nitroaniline ~47%

| o-Nitroaniline | ~2% |

G cluster_0 Direct Nitration Pathway Aniline Aniline (-NH2) ActivatedRing Activated Ring (Ortho, Para Directing) Aniline->ActivatedRing Resonance Donation Anilinium Anilinium Ion (-NH3+) Aniline->Anilinium + H+ (Strong Acid) Protonation OP_Products o- & p-Nitroaniline + Oxidation Byproducts ActivatedRing->OP_Products + NO2+ DeactivatedRing Deactivated Ring (Meta Directing) Anilinium->DeactivatedRing Inductive Withdrawal M_Product m-Nitroaniline DeactivatedRing->M_Product + NO2+ NitratingMixture HNO3 / H2SO4 NitratingMixture->Aniline G cluster_workflow Acetanilide Protection Workflow Step1 Step 1: Acetylation Aniline -> Acetanilide Step2 Step 2: Nitration Acetanilide -> p-Nitroacetanilide Step1->Step2 Product from Step 1 is starting material Step3 Step 3: Hydrolysis p-Nitroacetanilide -> p-Nitroaniline Step2->Step3 Product from Step 2 is starting material

Caption: Workflow for the synthesis of p-nitroaniline via protection.

Detailed Experimental Protocol for p-Nitroaniline Synthesis

This protocol is a synthesis of standard laboratory procedures. [10][11][12][13][14]Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aniline is toxic and can be absorbed through the skin. [15]Concentrated acids are highly corrosive.

Part 1: Acetylation of Aniline to Acetanilide [16][12]

  • In a 125-mL Erlenmeyer flask, combine 60 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Add 2.5 mL of aniline and stir until it dissolves, forming aniline hydrochloride.

  • In a separate beaker, dissolve 4 g of sodium acetate in 15 mL of water.

  • Gently heat the aniline hydrochloride solution to approximately 50°C.

  • Remove from heat and add 4 mL of acetic anhydride, stirring well.

  • Immediately add the prepared sodium acetate solution to the flask and stir vigorously.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the white solid product by vacuum filtration, wash with cold water, and allow it to air dry.

Part 2: Nitration of Acetanilide to p-Nitroacetanilide [12][14]

  • Carefully place 1.5 g of dry acetanilide into a clean, dry boiling tube or small flask.

  • Add 3 mL of concentrated sulfuric acid and stir until the acetanilide dissolves. The mixture will warm up.

  • Cool the mixture in an ice-salt bath until the temperature is between 0-5°C.

  • Prepare the nitrating mixture by slowly adding 0.6 mL of fuming nitric acid to 2 mL of concentrated sulfuric acid in a separate cooled test tube.

  • Using a dropping pipette, add the nitrating mixture dropwise to the cold acetanilide solution. Crucially, maintain the temperature below 20°C throughout the addition to prevent over-nitration. [12]6. Once the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

  • Pour the reaction mixture slowly and with stirring onto approximately 20 g of crushed ice in a beaker.

  • Collect the precipitated yellow solid (p-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water, and air dry.

Part 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [12][13]

  • Transfer the crude p-nitroacetanilide to a 25 mL round-bottom flask.

  • Add a solution of 4 mL concentrated sulfuric acid and 3 mL of water.

  • Heat the mixture gently under reflux for 20-30 minutes.

  • Pour the hot mixture into a beaker containing 20 mL of cold water.

  • Carefully neutralize the solution by slowly adding 2M sodium hydroxide solution until it is alkaline. A yellow precipitate of p-nitroaniline will form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the final product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a water/ethanol mixture.

Strategy 2: Modern and Greener Nitrating Agents

While the acetanilide method is robust, it involves multiple steps and uses harsh, corrosive acids. Modern research focuses on developing milder, more selective, and environmentally benign nitration methods.

A. Enzymatic Nitration

Biocatalysis represents a paradigm shift towards sustainable chemistry. [17]Enzymes can perform highly selective nitrations under mild, aqueous conditions, minimizing waste and hazardous reagent use.

  • Nitrating System: A common system employs Horseradish Peroxidase (HRP) with sodium nitrite (NaNO₂) as the nitro source and hydrogen peroxide (H₂O₂) as the oxidant. [18][19]* Mechanism: Peroxidases facilitate the nitration of phenolic compounds, and substrates with -NH₂ or -OH groups are readily catalyzed. [18][19]Other enzymes, like cytochrome P450 TxtE, utilize nitric oxide (NO) and oxygen in a distinct mechanism involving a free NO₂ radical. [17][20]* Advantages: Operates at ambient temperature and neutral pH, offers high regioselectivity, and has a significantly reduced environmental footprint. [17][18]* Limitations: This is an emerging field. Substrate scope can be limited, and enzyme cost and stability may be concerns for large-scale industrial applications. [21]

B. Transition Metal-Catalyzed Nitration

Various transition metal nitrates have been explored as effective nitrating agents that can proceed under milder conditions than mixed acid and offer different regioselectivity.

  • Nitrating Agent: Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃•5H₂O) has proven effective for the nitration of protected anilines. [4]Other metals like copper and iron have also been used. [22][23]* Performance: These methods can be highly efficient, with reported yields ranging from 50% to 96%. [4]Interestingly, some transition metal-catalyzed systems can favor the formation of the ortho-nitroaniline isomer, a valuable outcome that is difficult to achieve with classical methods. [4]* Advantages: Avoids the use of highly corrosive sulfuric acid, can offer unique regioselectivity (ortho-nitration), and often proceeds under milder conditions. [24]* Limitations: Metal catalysts can be expensive and may require removal from the final product, which is a critical consideration in pharmaceutical synthesis.

C. Solid Acid Catalysis

To address the issue of corrosive liquid acid waste, researchers are developing solid acid catalysts for nitration reactions.

  • Nitrating System: This approach uses heterogeneous catalysts like zeolites, clays, or supported acids (e.g., dodecatungstophosphoric acid on K10 montmorillonite) in conjunction with a nitrating agent like nitric acid. [25][26]* Advantages: The catalyst can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This significantly reduces acidic waste streams, aligning with the principles of green chemistry. [26]* Limitations: Catalyst deactivation and lower reaction rates compared to homogeneous systems can be challenges. This remains an active area of research for industrial process optimization.

Head-to-Head Performance Comparison

Nitrating StrategyNitrating Agent / SystemTypical ConditionsRegioselectivity (o:m:p)AdvantagesDisadvantages
Direct Nitration HNO₃ / H₂SO₄Strong Acid, Low Temp~2 : 47 : 51 [3][7]Single step (in theory)Poor selectivity, oxidation, tar formation, hazardous waste [4][24]
Amide Protection HNO₃ / H₂SO₄ (on acetanilide)Strong Acid, Low TempHighly Para-selective (>90% para) [12]High yield of pure para-isomer, reliable, avoids oxidation [10]Multi-step process, uses strong acids, generates waste
Enzymatic Nitration HRP / NaNO₂ / H₂O₂Neutral pH, Ambient TempOften highly selective for o/p [18][19]Environmentally benign, mild conditions, high selectivity [17]Emerging tech, potential high cost, limited substrate scope [21]
Transition Metal Bi(NO₃)₃•5H₂OMildly Acidic / Organic SolventCan be tuned for ortho- or para-selectivity [4]Milder than mixed acid, unique ortho-selectivity possible [24]Metal catalyst cost and potential product contamination
Solid Acid Catalysis HNO₃ / Zeolite or ClayVaries (often elevated temp)Varies with catalystRecyclable catalyst, reduced acidic waste, easier workup [26]Catalyst deactivation, potentially slower reaction rates

Safety and Handling Considerations

Chemical safety is paramount in all nitration procedures.

  • Aniline: Aniline is toxic by inhalation, ingestion, and skin contact. [27]It is a suspected carcinogen and can cause methemoglobinemia, reducing the blood's ability to carry oxygen. [15][28]Always handle aniline in a fume hood with appropriate gloves. [29]* Nitroanilines: Nitroanilines are also toxic and should be handled with care. [30]* Nitrating Agents: The classic mixture of concentrated nitric and sulfuric acids is extremely corrosive and the reaction is highly exothermic. [31]Poor temperature control can lead to runaway reactions. All additions of nitrating agents must be done slowly and with efficient cooling.

Conclusion

The synthesis of nitroanilines showcases a fascinating interplay between reaction mechanism, selectivity, and process safety. For the reliable, high-yield production of p-nitroaniline , the indirect route via acetanilide protection remains the gold standard in many laboratories due to its predictability and effectiveness. [10]However, the significant drawbacks of using harsh acids and generating substantial waste are driving innovation.

Emerging technologies like enzymatic nitration and heterogeneous solid acid catalysis represent the future of aniline synthesis, offering the promise of greener, safer, and potentially more selective transformations. [17][26]For specialized applications requiring o-nitroanilines , transition metal-catalyzed methods provide a valuable and unique synthetic tool. [4]The choice of the optimal nitrating agent is therefore a strategic decision, balancing the need for specific regioselectivity, scalability, cost, and a commitment to sustainable chemical practices.

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A Comparative Guide: Quantifying the Effect of the Methyl Group on the Properties of Fluoronitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group in Drug Discovery and Materials Science

In the intricate world of molecular design, the addition or removal of a single methyl group can dramatically alter the physicochemical properties and, consequently, the biological activity or material characteristics of a compound. This guide delves into the nuanced effects of methylation on a critical class of molecules: fluoronitroanilines. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence as key structural motifs in pharmaceuticals, agrochemicals, and high-performance materials.

The presence of a fluorine atom and a nitro group on an aniline scaffold creates a unique electronic environment. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and fluoro groups governs the molecule's acidity, lipophilicity, and spectroscopic behavior. By introducing a methyl group—a seemingly simple alkyl substituent—we can probe the delicate balance of these electronic and steric forces. This guide will provide a quantitative comparison between a parent fluoronitroaniline and its methylated analog, offering insights into how this small structural modification can be leveraged in rational drug design and materials engineering. We will explore the underlying principles and provide detailed experimental protocols to empower researchers in their own investigations.

Comparative Analysis: 2-Fluoro-5-nitroaniline vs. 2-Fluoro-4-methyl-5-nitroaniline

For this guide, we will focus on a direct comparison between 2-fluoro-5-nitroaniline (the parent compound) and 2-fluoro-4-methyl-5-nitroaniline (the methylated analog). The strategic placement of the methyl group ortho to the fluorine and meta to the amino group allows us to dissect its influence on the overall molecular properties.

Physicochemical Properties: A Quantitative Look at Acidity and Lipophilicity

The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental parameters in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Fluoro-5-nitroaniline2-Fluoro-4-methyl-5-nitroaniline (Predicted)Effect of Methylation
pKa Experimental data not readily available~1.5 - 2.5Increased Basicity (Higher pKa)
logP 1.15~1.8 - 2.2Increased Lipophilicity

Analysis of the Methyl Group's Influence on pKa and logP:

The introduction of a methyl group is expected to increase the basicity (raise the pKa) of the aniline derivative. This is due to the electron-donating nature of the methyl group through an inductive effect (+I). By pushing electron density into the aromatic ring, the methyl group increases the electron density on the nitrogen atom of the amino group, making its lone pair more available for protonation.

Conversely, the methyl group significantly increases the lipophilicity (logP) of the molecule. This is a direct consequence of its nonpolar, hydrophobic nature. This increased lipophilicity can have profound effects on a drug candidate's ability to cross cell membranes.

Experimental Methodologies: A Practical Guide to Property Determination

To ensure scientific integrity, the following section details the experimental protocols for determining the key physicochemical and spectroscopic properties discussed in this guide.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

Workflow for pKa Determination:

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa of the analyte (e.g., pH 2 to 12).

  • Preparation of Stock Solution: Accurately prepare a stock solution of the fluoronitroaniline derivative in methanol (e.g., 1 mg/mL).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. This ensures the analyte concentration is the same across all samples.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample, scanning across a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Determination: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal. This corresponds to the inflection point of the resulting sigmoidal curve.

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).

Workflow for logP Determination:

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Procedure:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a solution of the fluoronitroaniline derivative in the pre-saturated n-octanol.

  • Partitioning: Mix a known volume of this solution with a known volume of the pre-saturated water in a separatory funnel. Shake the funnel for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value: logP = log([analyte]octanol / [analyte]water).

Spectroscopic Analysis: Unveiling the Methyl Group's Electronic and Structural Impact

Spectroscopic techniques provide a detailed picture of how methylation influences the electronic distribution and vibrational modes of the fluoronitroaniline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

Comparative ¹H NMR Data (Predicted in CDCl₃):

Proton2-Fluoro-5-nitroaniline (ppm)2-Fluoro-4-methyl-5-nitroaniline (ppm)Effect of Methylation
-NH₂ ~4.0-5.0~4.0-5.0Minimal direct effect
Aromatic-H ~6.5-8.0~6.5-7.5Upfield shift of adjacent protons
-CH₃ -~2.2-2.5New singlet peak

Comparative ¹³C NMR Data (Predicted in CDCl₃):

Carbon2-Fluoro-5-nitroaniline (ppm)2-Fluoro-4-methyl-5-nitroaniline (ppm)Effect of Methylation
C-NH₂ ~140-150~140-150Minor shift
C-F ~150-160 (d)~150-160 (d)Minor shift
C-NO₂ ~140-150~140-150Minor shift
C-CH₃ -~130-140New quaternary carbon signal
-CH₃ -~15-20New methyl carbon signal

Analysis of NMR Spectral Changes:

The introduction of the methyl group leads to predictable changes in the NMR spectra. The most obvious is the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methyl protons and a new signal in the ¹³C NMR spectrum for the methyl carbon. More subtly, the electron-donating nature of the methyl group will cause a slight upfield (lower ppm) shift of the signals for the adjacent aromatic protons and carbons, reflecting the increased electron density in their vicinity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.

Comparative IR Data (Predicted):

Vibrational Mode2-Fluoro-5-nitroaniline (cm⁻¹)2-Fluoro-4-methyl-5-nitroaniline (cm⁻¹)Effect of Methylation
N-H stretch ~3300-3500~3300-3500Minimal change
C-H stretch (aromatic) ~3000-3100~3000-3100Minimal change
C-H stretch (aliphatic) -~2850-2960New peaks
NO₂ stretch (asymmetric) ~1500-1550~1500-1550Minor shift
NO₂ stretch (symmetric) ~1330-1370~1330-1370Minor shift
C-F stretch ~1200-1300~1200-1300Minor shift

Analysis of IR Spectral Changes:

The most significant change in the IR spectrum upon methylation is the appearance of new C-H stretching and bending vibrations corresponding to the methyl group. The electronic effect of the methyl group on the other functional groups is generally too small to cause a large, easily discernible shift in their characteristic vibrational frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Comparative UV-Vis Data (Predicted in Methanol):

Parameter2-Fluoro-5-nitroaniline2-Fluoro-4-methyl-5-nitroanilineEffect of Methylation
λmax (nm) ~380-400~385-405Bathochromic (red) shift

Analysis of UV-Vis Spectral Changes:

The methyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the maximum absorption wavelength (λmax). This is because the methyl group destabilizes the ground state and stabilizes the excited state of the π-π* transition, thereby reducing the energy gap for this electronic transition.

Conclusion: Harnessing the Power of Methylation in Molecular Design

This guide has demonstrated that the seemingly simple addition of a methyl group to the fluoronitroaniline scaffold has a quantifiable and predictable impact on its key physicochemical and spectroscopic properties. The increased basicity and lipophilicity, along with the subtle but measurable shifts in spectroscopic signatures, provide valuable insights for researchers in drug discovery and materials science.

By understanding the electronic and steric effects of methylation, scientists can fine-tune the properties of lead compounds to optimize their ADME profiles or modulate the optical and electronic properties of materials. The experimental protocols provided herein offer a practical framework for conducting such comparative studies, ensuring the generation of robust and reliable data. Ultimately, the ability to rationally modify molecular scaffolds with small functional groups like methyl remains a cornerstone of modern chemical research and development.

References

  • PubChem. 2-Fluoro-5-nitroaniline.
  • NIST Chemistry WebBook. 2-Fluoro-5-nitroaniline. National Institute of Standards and Technology. [Link]
  • MySkinRecipes. 2-Fluoro-4-methyl-5-nitroaniline. [Link]
  • PubChem. 2-Methyl-5-nitroaniline.
  • SIELC Technologies. 2-Methyl-5-nitroaniline. [Link]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of starting materials and intermediates are foundational to the integrity of research and the safety of pharmaceutical products. 4-Fluoro-2-methyl-6-nitroaniline, a key building block in various synthetic pathways, is no exception. The selection of a high-quality analytical reference standard is a critical first step in any quantitative or qualitative analysis, ensuring the accuracy and reproducibility of experimental results.

This guide provides an in-depth comparison of analytical methodologies for the evaluation of this compound reference standards. We will explore the key analytical techniques, provide detailed experimental protocols, and discuss the rationale behind the selection of specific methods and parameters. Our focus will be on establishing a self-validating system for the assessment of reference standard purity and identity.

I. Commercially Available Reference Standards: A Comparative Overview

Several suppliers offer this compound. While a definitive comparison requires access to the lot-specific Certificate of Analysis (CoA), the following table summarizes publicly available information for representative commercial sources. It is imperative for the end-user to obtain the CoA for any selected standard to get detailed purity data and impurity profiles.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Stated Purity
Amerigo ScientificThis compound147285-87-8C₇H₇FN₂O₂170.14Information not readily available
CymitQuimica (distributor for Apollo Scientific)This compound147285-87-8C₇H₇FN₂O₂170.14 g/mol 97%
Santa Cruz BiotechnologyThis compound147285-87-8C₇H₇FN₂O₂170.14Information not readily available
Oakwood ChemicalThis compound147285-87-8C₇H₇FN₂O₂170.14Information not readily available

When selecting a reference standard, beyond the stated purity, it is crucial to consider the information provided on the Certificate of Analysis, which should include:

  • Purity determined by a primary analytical method: Typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identification data: Such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

  • Impurities: Identification and quantification of any detected impurities, including residual solvents and starting materials from the synthesis.

  • Water content: Determined by Karl Fischer titration.

  • Storage conditions and expiry date.

II. Analytical Methodologies for Purity Assessment

The two most powerful and commonly employed analytical techniques for assessing the purity of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them often depends on the volatility and thermal stability of the compound and its potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantitative analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with a Diode Array Detector (DAD) or a UV detector, HPLC provides excellent accuracy and precision for purity assessment.

A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound. The selection of a C18 column provides a good balance of hydrophobicity for retaining the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and separation from potential impurities. The use of a gradient elution can be beneficial in resolving impurities with a wide range of polarities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the reference standard is typically determined by area percent normalization.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

  • The DAD can be used to check for peak purity and to identify potential co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method ideal for the analysis of volatile and thermally stable compounds. The mass spectrometric detector provides valuable structural information, aiding in the identification of unknown impurities.

Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Standards:

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate, GC grade).

  • This compound reference standard.

3. Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in a suitable volatile solvent.

  • Dilute as necessary for analysis.

5. Data Analysis:

  • Purity can be estimated by area percent normalization of the Total Ion Chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum (if available) or analyzed to confirm the molecular ion and expected fragmentation pattern.

  • Mass spectra of impurity peaks can be used to tentatively identify their structures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh_gc Weigh Standard dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject Sample (Splitless) dissolve_gc->inject_gc separate_gc GC Separation (Capillary Column) inject_gc->separate_gc ionize_frag Ionization & Fragmentation (EI) separate_gc->ionize_frag detect_ms Mass Detection ionize_frag->detect_ms tic Generate TIC detect_ms->tic purity_area Calculate Area % Purity tic->purity_area ms_spectra Analyze Mass Spectra tic->ms_spectra id_impurities Identify Impurities ms_spectra->id_impurities

Caption: Workflow for GC-MS purity and identity confirmation of this compound.

III. In-House Preparation of a Reference Standard: An Alternative Approach

In situations where a certified reference material is not available or a higher level of characterization is required, an in-house prepared standard can be an option. This involves the synthesis of this compound followed by rigorous purification and characterization.

A potential synthetic route involves the nitration of 4-fluoro-2-methylaniline. The resulting mixture of isomers would then require purification, typically by column chromatography or recrystallization, to isolate the desired this compound.

The purity of the in-house standard must be established using orthogonal analytical techniques (e.g., HPLC and GC-MS) and its identity confirmed by spectroscopic methods (NMR, IR, and MS). A quantitative NMR (qNMR) approach can be employed to determine an accurate purity value against a certified internal standard.

IV. Conclusion and Recommendations

The selection of a reliable reference standard for this compound is a critical determinant of data quality in research and development. While several commercial sources are available, the end-user must perform their own due diligence by carefully reviewing the Certificate of Analysis.

For the in-lab verification of purity, both HPLC and GC-MS are powerful and complementary techniques. HPLC is often the method of choice for quantitative purity assessment due to its high precision and applicability to a wide range of potential impurities. GC-MS provides an orthogonal separation technique and invaluable structural information for both the main component and any impurities present.

It is recommended to employ at least one of these chromatographic techniques to verify the purity of any new batch of reference standard before its use in critical applications. The detailed protocols provided in this guide offer a robust starting point for developing and validating in-house analytical methods for this compound. By adhering to these principles of analytical rigor, researchers can ensure the accuracy and reliability of their scientific findings.

V. References

  • Amerigo Scientific. This compound. [Link]

  • Oakwood Chemical. This compound. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Guide to the Inter-Laboratory Comparison of 4-Fluoro-2-methyl-6-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals on establishing a robust, cross-validated analytical framework for 4-Fluoro-2-methyl-6-nitroaniline.

In the rigorous world of pharmaceutical development, the reliability of analytical data is the bedrock upon which safety and efficacy are built. This compound is a key chemical intermediate whose purity is critical to the quality of the final active pharmaceutical ingredient (API). Ensuring that different laboratories can produce concordant results when analyzing this compound is not just a matter of good practice; it is a necessity for seamless process scale-up, regulatory submission, and global manufacturing.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of steps. Instead, it delves into the rationale behind the chosen analytical methodology, outlines a framework for a comprehensive inter-laboratory study, and provides the tools to interpret the resulting data. Our objective is to establish a self-validating, robust protocol that ensures trustworthiness and analytical excellence.

The Rationale: Why a Standardized Approach is Non-Negotiable

The analysis of a key starting material like this compound is susceptible to variability from numerous sources: instrumentation, reagent quality, column performance, and analyst technique. An inter-laboratory comparison, or proficiency test, is the ultimate arbiter of a method's reproducibility.[1][2] It serves two primary functions: it validates the analytical method itself, proving it is fit for purpose, and it qualifies the performance of participating laboratories.[1][3] By undertaking such a study, we move from site-specific data to a globally harmonized understanding of product quality.

The Chosen Methodology: High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, a substituted nitroaniline, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[4][5][6][7] This selection is deliberate. Gas chromatography can be challenging for nitroanilines due to their polarity and potential for thermal degradation.[4] In contrast, reversed-phase HPLC offers a robust, versatile, and highly reproducible platform that is readily available in most analytical laboratories.

The workflow for this analysis is a systematic progression from preparation to final report, ensuring checkpoints for quality at each stage.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Prepare Reference Standard Solutions SST System Suitability Testing (SST) Standard_Prep->SST Sample_Prep Prepare Sample for Analysis Sample_Prep->SST Sequence Run Analytical Sequence SST->Sequence Integration Peak Integration & Identification Sequence->Integration Calculation Quantification & Impurity Profiling Integration->Calculation Report Generate Report Calculation->Report

Caption: A three-phase experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed with built-in checks to ensure the validity of the results.

3.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector.

  • Column: C18 reversed-phase column, 4.6 mm x 150 mm, 3.5 µm particle size (A smaller particle size enhances efficiency).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Type I, ultrapure)

    • Phosphoric Acid (ACS Grade)

    • This compound Reference Standard (Certified purity >99.5%)

3.2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% v/v Phosphoric Acid. Causality: The acid suppresses the ionization of residual silanols on the column packing, leading to improved peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 35% B

    • 2-12 min: 35% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 35% B (Re-equilibration)

    • Causality: A gradient program is essential to elute potential non-polar impurities while retaining and separating more polar ones from the main analyte peak.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C. Causality: Maintaining a constant, elevated temperature ensures retention time stability and reduces mobile phase viscosity.

  • Detection: 254 nm. Causality: Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.

  • Injection Volume: 5 µL

3.3. Standard and Sample Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of the Stock Solution to 25 mL with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation (50 µg/mL): Accurately weigh ~12.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Dilute 2.5 mL of this solution to 25 mL with a 50:50 mixture of Acetonitrile and Water.

  • Filtration: Filter all solutions for injection through a 0.22 µm syringe filter.

3.4. System Suitability Testing (SST) - The Method's Internal Check Before any sample analysis, inject the Working Standard solution five times. The system is deemed suitable for use only if the following criteria are met:

  • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Tailing Factor (Asymmetry): 0.8 - 1.5.

  • Theoretical Plates (N): ≥ 5000.

Inter-Laboratory Study Design & Data Analysis

4.1. Protocol for Participating Laboratories Each participating laboratory will receive:

  • A vial of the same batch of this compound sample.

  • A vial of the reference standard from a common lot.

  • The detailed analytical method described above.

Laboratories will be instructed to perform the analysis in triplicate and report the results in a standardized format.

4.2. Data Collation and Presentation The results should be compiled into a clear, comparative table.

Laboratory IDPurity Assay (%)(Result 1)Purity Assay (%)(Result 2)Purity Assay (%)(Result 3)Mean Purity (%)RSD (%)(Intra-lab)
Lab 0199.7299.6899.7599.720.04
Lab 0299.5599.6199.5899.580.03
Lab 0399.8199.7999.8399.810.02
Lab 0498.9598.9998.9198.950.04
..................

4.3. Statistical Evaluation The data will be analyzed according to international standards such as ISO 5725 to determine the method's precision.[1]

Statistical_Analysis_Flow Data_Input Input: Mean & SD from all Labs Outlier_Screening Outlier Screening (Cochran's & Grubb's Tests) Data_Input->Outlier_Screening Repeatability_Calc Calculate Repeatability (Within-Lab Precision, sr) Outlier_Screening->Repeatability_Calc Valid Data Reproducibility_Calc Calculate Reproducibility (Between-Lab Precision, sR) Repeatability_Calc->Reproducibility_Calc Final_Report Final Method Performance Report (Mean, sr, sR, RSDr, RSDR) Reproducibility_Calc->Final_Report

Caption: The logical pathway for statistical analysis of the inter-laboratory comparison results.

  • Repeatability (r): The precision of the method under the same operating conditions over a short interval. This is assessed by the intra-laboratory RSD.

  • Reproducibility (R): The precision of the method between different laboratories. This is the key output of the study and establishes the expected variability when the method is transferred.

  • Outlier Analysis: Statistical tests (e.g., Cochran's C test for variances, Grubb's test for means) will be used to identify any laboratories whose data are statistically inconsistent with the others.

The successful completion of this inter-laboratory study will result in a validated, harmonized analytical method for this compound, providing a high degree of confidence in its quality assessment across the entire drug development and manufacturing lifecycle.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • Interlaboratory comparisons. The Joint Research Centre - EU Science Hub.
  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Nitroanilne TLC. Scribd.
  • What is an inter laboratory comparison? CompaLab.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate world of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. 4-Fluoro-2-methyl-6-nitroaniline, a halogenated nitroaromatic compound, serves as a valuable building block in synthetic chemistry. However, its chemical nature—combining a fluorinated aromatic ring with a nitro group—necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, science-backed framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Foundational Safety

Understanding the inherent risks of a chemical is the first step in managing it safely. The disposal plan for this compound is directly derived from its toxicological and chemical properties.

Toxicological Profile: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents several risks upon exposure.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Beyond these immediate hazards, nitroaniline compounds as a class are known to pose a risk of methemoglobinemia upon absorption through the skin, inhalation, or ingestion.[2] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, can be fatal.[2]

Environmental Profile: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3] Improper disposal, such as release into sanitary sewer systems, must be strictly avoided to prevent environmental contamination.[4][5]

Chemical Stability: While stable under recommended storage conditions, organic nitrocompounds can decompose exothermically at elevated temperatures.[6] Contamination with impurities or mixing with incompatible materials can lower their thermal stability, creating a potential for runaway reactions.[6]

Table 1: GHS Hazard Summary for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation
Source: ChemicalBook Safety Data Sheet[1]

Part 2: In-Laboratory Waste Management: A Step-by-Step Protocol

The principle of "cradle-to-grave" hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA), begins at the point of generation—your laboratory bench.[7] Adherence to a strict in-laboratory protocol is non-negotiable.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a robust PPE plan is in place to mitigate the risks of exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Prevents skin contact, which can cause irritation and systemic toxicity through absorption.[3]
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection All handling of solid material or solutions should occur within a certified chemical fume hood.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3]
Step 2: Waste Segregation

The cornerstone of proper chemical disposal is meticulous segregation. Due to its chemical composition, this compound waste has specific disposal requirements.

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated organic waste must be collected in a dedicated container, separate from non-halogenated solvents and reagents.[3] This is because the downstream incineration process for halogenated compounds requires special equipment (e.g., scrubbers) to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.[8]

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper) and liquid waste (e.g., reaction mixtures, rinsates) in separate, appropriately designated containers.

Step 3: Waste Collection and Container Management

Proper containment is essential to prevent spills, leaks, and exposure.

  • Select a Compatible Container: Use a container made of a material chemically resistant to halogenated nitroaromatics, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with a secure, leak-proof screw-top cap.[4][9]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE ".[3][9]

    • The full, unabbreviated chemical name: "This compound ".

    • An accurate list of all other chemical constituents and their approximate percentages.[9]

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][5][9] Never leave a funnel in an open container. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and protects the container's contents from contamination.

Diagram 1: In-Laboratory Waste Handling Workflow

G In-Lab Waste Handling Workflow for this compound A Waste Generation (e.g., residual solid, reaction mixture) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Choose Correct Waste Container (Designated, Compatible, Halogenated) B->C D Affix 'HAZARDOUS WASTE' Label (List all constituents) C->D E Add Waste to Container in Fume Hood D->E F Securely Close Container (Keep closed when not in use) E->F G Store in Satellite Accumulation Area (Segregated, with Secondary Containment) F->G H Container is 90% Full G->H Monitor Fill Level I Request Waste Pickup (Contact EHS Office) H->I

Caption: Workflow for collecting and managing hazardous waste in the laboratory.

Step 4: Managing Contaminated Materials and Empty Containers
  • Spill Cleanup: In case of a small spill, contain it with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels as the primary absorbent. The collected spill debris must be placed in the designated solid hazardous waste container.[11]

  • Contaminated Sharps & PPE: Any disposable items, such as gloves, wipes, or pipettes, that are contaminated with this compound must be collected as solid hazardous waste.[11]

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][12] Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [4] Subsequent rinsates can also be collected as hazardous waste. After rinsing and air-drying in a fume hood, the original label must be completely defaced or removed before the container can be disposed of as regular glass or plastic waste.[4][5]

Part 3: Final Disposal Pathway

Once collected, the final disposal of this compound must be handled by a licensed professional waste disposal service, coordinated through your institution's Environmental Health & Safety (EHS) office.[5][9][10] The designated and most effective method for this class of compound is high-temperature incineration.

The Rationale for High-Temperature Incineration: The chemical structure of this compound makes it particularly resistant to degradation.

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable and resistant to natural degradation.[13] Effective destruction requires immense energy input, which is achieved at the high temperatures (>1000°C) of a hazardous waste incinerator.[8]

  • Aromatic Ring Destruction: The stable aromatic ring also requires high temperatures to be fully mineralized into carbon dioxide and water.

  • Nitro Group Conversion: The nitro group is converted to nitrogen oxides (NOx), which are then treated in the incinerator's flue gas cleaning system.

An appropriate incineration facility must be equipped with an afterburner to ensure complete destruction of any potential products of incomplete combustion (PICs) and a scrubber system to neutralize acidic gases like HF and NOx.[8][10]

Diagram 2: Disposal Decision Logic

G Disposal Decision Logic start Waste Generated q1 Does the waste contain This compound? start->q1 proc1 Segregate as Halogenated Nitroaromatic Waste q1->proc1 Yes proc4 Follow standard lab waste procedures q1->proc4 No proc2 Collect in a dedicated, properly labeled container proc1->proc2 proc3 Arrange for disposal via licensed EHS vendor proc2->proc3 end1 Final Disposal: High-Temperature Incineration (with afterburner and scrubber) proc3->end1

Caption: Decision tree for the final disposal pathway of the chemical waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process grounded in a thorough understanding of its chemical hazards. By adhering to the principles of hazard identification, rigorous segregation, proper containment, and professional disposal via high-temperature incineration , researchers can ensure they are not only compliant with regulations like RCRA but are actively fostering a culture of safety. This meticulous approach protects you, your colleagues, and the environment from the potential harm of this potent chemical intermediate. Always consult your institution's specific EHS guidelines, as they provide the definitive procedures for your location.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. EHS - The Ohio State University.
  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. MIT EHS.
  • NILU. (2009). Emissions from incineration of fluoropolymer materials.
  • Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-6-nitroaniline. National Center for Biotechnology Information.
  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • Tsang, W., Burgess, D. R., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • RIVM. (2021). Per- and polyfluorinated substances in waste incinerator flue gases.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitroaniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%.
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents.
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  • U.S. Environmental Protection Agency. (1980). Identification and Listing of Hazardous Waste Under RCRA.
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Comprehensive Safety and Handling Guide for 4-Fluoro-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of 4-Fluoro-2-methyl-6-nitroaniline (CAS 147285-87-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this hazardous chemical. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures.

Hazard Analysis of this compound

This compound is a substituted nitroaniline compound. Aromatic amines and nitro compounds are classes of chemicals known for their potential toxicity.[1] The safety data sheet (SDS) for this specific compound classifies it with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Understanding these hazards is the foundation of a robust safety plan. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered substance.[2] Therefore, all procedures must be designed to minimize the possibility of the chemical entering the body through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound.[3][4] Each component of the PPE ensemble is chosen to create a barrier against the specific hazards posed by this chemical.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard.Protects against accidental splashes of solutions containing the compound and airborne dust particles, preventing serious eye irritation.[2]
Skin Protection - Gloves: Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. - Lab Coat: A fully fastened laboratory coat, preferably made of a chemical-resistant material. - Clothing: Long pants and closed-toe shoes are mandatory.Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and weak acids.[5][6] Double-gloving provides an additional layer of protection in case the outer glove is compromised. A lab coat and proper attire prevent accidental skin contact.[3] Given that this compound is a skin irritant, minimizing exposed skin is crucial.
Respiratory Protection For weighing and handling the solid compound, a NIOSH-approved air-purifying respirator (APR) with N95, R95, or P95 particulate filters is required. A full-facepiece respirator offers a higher protection factor.[7][8]The compound is a respiratory irritant and handling the powder can generate airborne dust.[9] An APR with particulate filters will effectively remove these particles from the inhaled air. The choice between N, R, and P series filters depends on the presence of oil-based aerosols in the work environment; for a dry powder, N95 is sufficient.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.[9][11]

  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control dust and vapors.[9]

  • Surface Protection: Line the work surface of the fume hood with absorbent bench paper to contain any spills and facilitate cleanup.

  • Gather Materials: Before starting, ensure all necessary equipment, including a waste container, is within the fume hood to minimize movement in and out of the controlled area.

  • Tare the Container: Tare a sealable container on a balance located away from the main handling area.

  • Transfer in Fume Hood: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound into the container. Use a spatula and avoid creating dust clouds.

  • Seal and Re-weigh: Securely seal the container and then move it back to the balance for an accurate weight measurement. This "tare-add-weigh" method minimizes the potential for contaminating the balance and the surrounding lab space.[9]

  • Solvent Addition: Add the solvent to the sealed container within the fume hood. If possible, use a syringe to transfer the solvent through a septum to further minimize exposure.

  • Mixing: Gently swirl the container to dissolve the compound.

  • Handling Solutions: While the risk of inhaling a powder is eliminated once the compound is in solution, the risks of skin and eye contact remain. Continue to handle the solution within the fume hood and with all required PPE.

  • Decontamination: Thoroughly decontaminate the work area by wiping it down with an appropriate solvent, followed by soap and water. Dispose of the bench paper and cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, respiratory and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Prepare designated work area in fume hood prep1->prep2 weigh Weigh powder using tare-add-weigh method prep2->weigh Begin experiment dissolve Dissolve in solvent within fume hood weigh->dissolve decon Decontaminate work area and equipment dissolve->decon Experiment complete waste Dispose of all waste in labeled hazardous waste container decon->waste ppe_remove Remove PPE correctly waste->ppe_remove wash Wash hands thoroughly ppe_remove->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and its associated waste can pose a significant threat to human health and the environment.[12] All waste generated must be treated as hazardous waste in accordance with local, state, and federal regulations.[13][14]

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and any unreacted chemical, must be collected in a dedicated, clearly labeled hazardous waste container.[15] The container should have a secure lid and be kept closed when not in use.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Ensure the container is compatible with the solvents used.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container for hazardous waste.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material to clean it up while wearing appropriate PPE. For larger spills, contact your institution's EHS for assistance.

By adhering to these detailed procedures, researchers can safely handle this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific integrity within the laboratory.

References

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Droppe. (2024). Choosing the Right Glove Material: Guide to Chemical Protection.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Respirator Fact Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators.
  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
  • Unigloves. (2025). How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • The Glove Company. (2023). The Complete Buyers Guide to Nitrile Gloves.
  • INTCO Glove. (2025). Nitrile Gloves: Chemical Resistance Focus.
  • Centers for Disease Control and Prevention (CDC). (2020). A Guide to Respirators Used for Dust in Construction.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulatory and Guidance Information by Topic: Toxic Substances.
  • U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units.
  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.